6-(3-Chlorophenyl)pyrimidine-2,4-diamine
Description
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Propriétés
IUPAC Name |
6-(3-chlorophenyl)pyrimidine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN4/c11-7-3-1-2-6(4-7)8-5-9(12)15-10(13)14-8/h1-5H,(H4,12,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIHOEPQKNFPIGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CC(=NC(=N2)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical structure and properties of 6-(3-Chlorophenyl)pyrimidine-2,4-diamine
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the chemical structure, properties, and potential applications of 6-(3-Chlorophenyl)pyrimidine-2,4-diamine (CAS No. 1251025-80-5). While specific experimental data for this compound is limited in publicly accessible literature, this document synthesizes information from closely related 6-aryl- and 5-aryl-2,4-diaminopyrimidine analogues to project its chemical behavior and pharmacological potential. The guide covers a probable synthetic route via palladium-catalyzed cross-coupling, predicted physicochemical properties, and explores its potential as a kinase inhibitor, a therapeutic area where this structural class has shown significant promise. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Introduction and Background
The 2,4-diaminopyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Derivatives of this heterocycle are known to exhibit a wide range of pharmacological activities, including antimicrobial, and antineoplastic properties.[2] The therapeutic efficacy of these compounds often stems from their ability to mimic endogenous purines and pyrimidines, thereby interacting with key biological targets such as enzymes and receptors.
Specifically, the substitution of an aryl group at the 6-position of the 2,4-diaminopyrimidine ring has been a fruitful area of investigation in the development of kinase inhibitors. This guide focuses on the 3-chlorophenyl substituted analogue, 6-(3-Chlorophenyl)pyrimidine-2,4-diamine, a molecule with potential for targeted therapeutic applications.
Chemical Identity and Structure
The core of the molecule is a pyrimidine ring, a diazine with nitrogen atoms at positions 1 and 3. This ring is substituted with two amino groups at positions 2 and 4, and a 3-chlorophenyl group at the 6-position.
Systematic Name: 6-(3-Chlorophenyl)pyrimidine-2,4-diamine CAS Number: 1251025-80-5[3][4][5] Molecular Formula: C₁₀H₉ClN₄
Below is a two-dimensional representation of the chemical structure.
Caption: Chemical structure of 6-(3-Chlorophenyl)pyrimidine-2,4-diamine.
Synthesis and Purification
The most logical and widely employed method for the synthesis of 6-aryl-2,4-diaminopyrimidines is the Suzuki-Miyaura cross-coupling reaction.[6][7] This palladium-catalyzed reaction couples an organoboron compound with a halide. For the synthesis of 6-(3-Chlorophenyl)pyrimidine-2,4-diamine, the key starting materials are 2,4-diamino-6-chloropyrimidine and 3-chlorophenylboronic acid.
Caption: Proposed synthesis of 6-(3-Chlorophenyl)pyrimidine-2,4-diamine via Suzuki coupling.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a representative procedure based on established methods for similar couplings.[6]
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 2,4-diamino-6-chloropyrimidine (1.0 eq.), 3-chlorophenylboronic acid (1.2 eq.), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq.).
-
Solvent and Base Addition: Add a degassed solvent system, typically a mixture of toluene, ethanol, and water. Then, add an aqueous solution of a base, such as sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) (2.0 eq.).
-
Reaction Conditions: Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: After completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure 6-(3-Chlorophenyl)pyrimidine-2,4-diamine.
Physicochemical and Spectroscopic Properties
Specific, experimentally determined physicochemical and spectroscopic data for 6-(3-Chlorophenyl)pyrimidine-2,4-diamine are not widely available. The following table provides predicted values alongside the known experimental data for the key starting material, 2,4-diamino-6-chloropyrimidine.
| Property | 6-(3-Chlorophenyl)pyrimidine-2,4-diamine (Predicted) | 2,4-Diamino-6-chloropyrimidine (Experimental) |
| CAS Number | 1251025-80-5 | 156-83-2[8] |
| Molecular Weight | 220.66 g/mol | 144.56 g/mol [8] |
| Appearance | --- | White to off-white crystalline powder[9] |
| Melting Point | Not Available | 199-202 °C[9] |
| Boiling Point | ~490 °C at 760 mmHg | ~438 °C at 760 mmHg[9] |
| Solubility | Poorly soluble in water; soluble in polar organic solvents. | Moderately soluble in water; soluble in ethanol and methanol.[9] |
| pKa (most basic) | ~4.5 | Not Available |
| LogP | ~2.5 | Not Available |
Expected Spectroscopic Data
-
¹H NMR: Protons on the pyrimidine ring, the phenyl ring, and the amino groups would be expected in the aromatic and downfield regions of the spectrum. The splitting patterns of the phenyl protons would be indicative of the 1,3-disubstitution.
-
¹³C NMR: Signals corresponding to the carbon atoms of the pyrimidine and phenyl rings would be observed. The carbon attached to the chlorine atom would be expected to have a characteristic chemical shift.
-
Mass Spectrometry (MS): The molecular ion peak [M+H]⁺ would be expected at m/z 221.06, with a characteristic isotopic pattern due to the presence of a chlorine atom.
-
Infrared (IR) Spectroscopy: Characteristic absorption bands for N-H stretching of the amino groups, C=N and C=C stretching of the pyrimidine and phenyl rings, and C-Cl stretching would be expected.
Biological and Pharmacological Activity
While direct biological data for 6-(3-Chlorophenyl)pyrimidine-2,4-diamine is not available, the broader class of 5- and 6-aryl-2,4-diaminopyrimidines has been extensively investigated, particularly as kinase inhibitors.[5][10]
Potential as a Kinase Inhibitor
Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. The 2,4-diaminopyrimidine scaffold can effectively compete with ATP for the kinase active site.
One notable target for this class of compounds is the Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a key mediator in the Toll-like receptor (TLR) and IL-1 receptor (IL-1R) signaling pathways.[5][10] Inhibition of IRAK4 is a promising therapeutic strategy for a variety of inflammatory and autoimmune diseases.[10] Compounds with a 5-aryl-2,4-diaminopyrimidine core have been identified as potent IRAK4 inhibitors.[3][10]
Caption: Potential mechanism of action as an IRAK4 inhibitor in the TLR/IL-1R signaling pathway.
Applications in Drug Discovery
Given the established activity of related compounds, 6-(3-Chlorophenyl)pyrimidine-2,4-diamine represents a lead compound for further investigation in several therapeutic areas:
-
Oncology: As an inhibitor of kinases that are overexpressed or hyperactivated in various cancers.
-
Immunology and Inflammation: As a modulator of inflammatory signaling pathways, with potential applications in autoimmune diseases such as rheumatoid arthritis and lupus.
-
Infectious Diseases: The 2,4-diaminopyrimidine core is also present in antifolate drugs, suggesting potential exploration as an antimicrobial agent.[1]
Conclusion and Future Outlook
6-(3-Chlorophenyl)pyrimidine-2,4-diamine is a structurally interesting molecule belonging to the pharmacologically significant class of 2,4-diaminopyrimidines. While specific experimental data is currently lacking in the public domain, its synthesis is feasible through established methods like the Suzuki-Miyaura coupling. Based on the known biological activities of its structural analogues, this compound holds promise as a scaffold for the development of novel kinase inhibitors, particularly for targets such as IRAK4. Further synthesis and biological evaluation are warranted to fully elucidate its therapeutic potential.
References
-
Chen, Y., Singh, R., Lin, N., Taylor, V., Yao, Y., Tran, T., ... & Payan, D. G. (2022). Discovery of 5-Aryl-2,4-diaminopyrimidine Compounds as Potent and Selective IRAK4 Inhibitors. ACS Medicinal Chemistry Letters, 13(5), 849–855. [Link]
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Chen, Y., Singh, R., Lin, N., Taylor, V., Yao, Y., Tran, T., ... & Payan, D. G. (2022). Discovery of 5-Aryl-2,4-diaminopyrimidine Compounds as Potent and Selective IRAK4 Inhibitors. ACS Medicinal Chemistry Letters. [Link]
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Kuujia. (n.d.). 1251025-80-5(6-(3-chlorophenyl)pyrimidine-2,4-diamine). Retrieved February 14, 2026, from [Link]
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Al-Masoudi, N. A., Al-Salihen, A. A., & Al-Dahmoshi, H. O. M. (2015). Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. International Journal of ChemTech Research, 8(12), 304-315. [Link]
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Buckley, D. L., Ramachandran, S., Tawa, G., St. Jean, D. J., Jr, Gerstenberger, B. S., Kraybill, B., ... & Hale, M. R. (2015). Discovery and Structure Enabled Synthesis of 2,6-Diaminopyrimidin-4-one IRAK4 Inhibitors. ACS Medicinal Chemistry Letters, 6(8), 891–896. [Link]
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Burchall, J. J. (1983). History and future of antimicrobial diaminopyrimidines. Reviews of infectious diseases, 5 Suppl 2, S279–S285. [Link]
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Kloubert, P., Kysil, D., Valášek, L., & Krátký, M. (2020). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 25(21), 5183. [Link]
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Cooke, G., & MacDonald, S. J. (2001). Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. Synlett, (10), 1699-1701. [Link]
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Finger, V., Vrbicky, M., Guniš, J., Konečná, K., Švarcová, M., Forejtníková, H., ... & Jansa, P. (2025). Novel antitubercular agents based on 2,4-disubstituted 5-(aryl-2-ylmethyl)-5H-pyrrolo[3,2-d]pyrimidines. Biomedicine & Pharmacotherapy, 191, 118537. [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved February 14, 2026, from [Link]
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Al-Dahmoshi, H. O. M., Jafar, N. N. A., Almamoor, A. M. J., Al-Khafaji, N. S. K., & Al-Masoudi, N. A. (2015). Synthesis and biological activity of new derivatives of 6-chloro-5-((4-chlorophenyl) diazenyl) pyrimidine-2, 4-diamine and 4-chloro-6-methoxy-N, N-dimethylpyrimidin-2-amine. ResearchGate. [Link]
-
ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids. Retrieved February 14, 2026, from [Link]
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Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
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PubChem. (n.d.). 2,4-Diamino-6-chloropyrimidine. Retrieved February 14, 2026, from [Link]
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Ibeanu, F. N., Ezeokonkwo, M. A., Onoabedje, E. A., Eze, C. C., & Okoro, U. C. (2023). Synthesis, Antimicrobial and Computational Studies of New Branched Azaphenothiazinones Derivatives. ResearchGate. [Link]
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Garg, N. K. (n.d.). Patents & Products. UCLA. Retrieved February 14, 2026, from [Link]
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Al-Dahmoshi, H. O. M., et al. (2015). Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. ResearchGate. [Link]
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Wang, Y.-T., et al. (2017). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules, 22(9), 1569. [Link]
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CAS Common Chemistry. (n.d.). 2,4-Diamino-6-chloropyrimidine 3-oxide. Retrieved February 14, 2026, from [Link]
- Google Patents. (n.d.). CN113754592A - Preparation method of 2, 4-diamino-6-chloropyrimidine.
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Beijing Entrepreneur Science & Trading Co., Ltd. (n.d.). 2,4-Diamino-6-chloropyrimidine CAS 156-83-2. Retrieved February 14, 2026, from [Link]
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Patsnap. (n.d.). Method for synthesizing 2,4-diamino-6-chloropyrimidine. Retrieved February 14, 2026, from [Link]
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Justia Patents. (n.d.). Process for the preparation of 6-piperidino-2,4-diamino pyrimidine-3-oxide. Retrieved February 14, 2026, from [Link]
Sources
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- 2. Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
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- 10. Discovery of 5-Aryl-2,4-diaminopyrimidine Compounds as Potent and Selective IRAK4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Whitepaper: Therapeutic Potential of 6-(3-Chlorophenyl)pyrimidine-2,4-diamine
The following technical guide details the therapeutic landscape, chemical biology, and experimental frameworks for 6-(3-Chlorophenyl)pyrimidine-2,4-diamine (CAS: 1251025-80-5).
Executive Summary
In the context of rising antimicrobial resistance (AMR) and the need for targeted antiproliferative agents, 6-(3-Chlorophenyl)pyrimidine-2,4-diamine represents a pivotal scaffold in the class of non-classical lipophilic antifolates . Unlike classical antifolates (e.g., Methotrexate) which require active transport via the Reduced Folate Carrier (RFC), this molecule utilizes passive diffusion to penetrate cells, making it effective against pathogens or tumor cells that downregulate RFC to evade therapy.
This guide analyzes the molecule’s utility as a potent Dihydrofolate Reductase (DHFR) inhibitor , detailing its mechanism of hydrophobic pocket invasion, synthesis protocols, and validation assays.
Chemical Architecture & Pharmacophore Analysis
The molecule comprises a pyrimidine-2,4-diamine core—the quintessential folate mimetic—substituted at the C6 position with a 3-chlorophenyl ring.
Structure-Activity Relationship (SAR)
-
Pyrimidine-2,4-diamine Core:
-
Acts as a bioisostere of the pteridine ring in dihydrofolate.
-
N1 and 2-NH₂: Form critical hydrogen bonds with the conserved Aspartate (Asp27 in E. coli, Glu30 in mammalian) in the DHFR active site.
-
4-NH₂: Donates hydrogen bonds to backbone carbonyls (e.g., Ile5/Ile94).
-
-
6-(3-Chlorophenyl) Substituent:
-
Lipophilicity: The chlorine atom at the meta position enhances logP, facilitating passive membrane transport and Blood-Brain Barrier (BBB) penetration (crucial for cerebral toxoplasmosis or CNS lymphoma).
-
Selectivity: The 6-aryl group targets the hydrophobic "side pocket" adjacent to the active site. In bacterial DHFR, this group displaces conserved water molecules or interacts with Leu20/Leu28, inducing a conformational shift that enhances binding affinity relative to the mammalian enzyme.
-
Mechanism of Action: DHFR Inhibition
The primary therapeutic mechanism is the competitive inhibition of Dihydrofolate Reductase (DHFR) .
Pathway Dynamics
DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF) using NADPH. Inhibition blocks the synthesis of thymidylate (dTMP) and purines, leading to "thymineless death" in rapidly proliferating cells (bacteria, parasites, cancer).
Diagram: Antifolate Mechanism & Signaling
Caption: Competitive inhibition of DHFR prevents DHF-to-THF conversion, halting dTMP synthesis and DNA replication.
Therapeutic Applications
A. Antimicrobial (MRSA & Anthrax)
The 6-alkyl/aryl series has demonstrated efficacy against Staphylococcus aureus (including MRSA) and Bacillus anthracis. The 3-chlorophenyl moiety exploits the specific hydrophobic variances in bacterial DHFR, offering a potency advantage over Trimethoprim in resistant strains.
B. Antiparasitic (Toxoplasmosis)
Lipophilic DHFR inhibitors are critical for treating Toxoplasma gondii. The 6-aryl substitution pattern is structurally aligned with piritrexim analogs known to penetrate the cyst form of the parasite, potentially offering sterilization of infection rather than just suppression.
C. Oncology (Dual Kinase/DHFR Potential)
While primarily an antifolate, 4,6-diarylpyrimidines have shown off-target activity against VEGFR-2 and EGFR . Researchers should screen this compound for multi-targeted kinase activity, particularly in drug-resistant non-small cell lung cancer (NSCLC) models.
Experimental Protocols
Protocol A: Chemical Synthesis
Objective: Synthesize 6-(3-Chlorophenyl)pyrimidine-2,4-diamine via guanidine condensation.
Reagents:
-
3-Chlorobenzoylacetonitrile (1.0 eq)
-
Guanidine Hydrochloride (1.2 eq)
-
Sodium Ethoxide (NaOEt) or Potassium tert-butoxide (2.0 eq)
-
Ethanol (Anhydrous)
Workflow:
-
Preparation: Dissolve Guanidine HCl in anhydrous ethanol. Add NaOEt and stir for 15 min to liberate the free guanidine base. Filter off NaCl precipitate if necessary.
-
Condensation: Add 3-Chlorobenzoylacetonitrile dropwise to the guanidine solution at room temperature.
-
Reflux: Heat the mixture to reflux (78°C) for 6–12 hours. Monitor reaction progress via TLC (Mobile phase: DCM/MeOH 9:1).
-
Isolation: Cool the mixture to 0°C. The product often precipitates. If not, evaporate solvent to 20% volume and add ice water.
-
Purification: Filter the solid. Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel).
Diagram: Synthesis Logic
Caption: Convergent synthesis via condensation of guanidine and beta-ketonitrile under basic conditions.
Protocol B: DHFR Inhibition Assay (Spectrophotometric)
Objective: Determine the IC50 of the compound against recombinant DHFR.
-
Buffer Prep: 50 mM Tris-HCl (pH 7.4), 1 mM DTT, 0.5 mM EDTA.
-
Reaction Mix:
-
NADPH (100 µM final)
-
Dihydrofolate (50 µM final)
-
DHFR Enzyme (Human or Bacterial, 5–10 nM)
-
Test Compound (Serial dilution in DMSO).
-
-
Measurement: Monitor the decrease in absorbance at 340 nm (oxidation of NADPH to NADP+) at 25°C for 5 minutes.
-
Calculation:
Fit data to a sigmoidal dose-response curve to extract IC50.
Data Summary: Comparative Potency
Note: Representative values based on structural analogs (Trimethoprim/Piritrexim).
| Target Organism | Enzyme | Predicted IC50 Range | Mechanism of Selectivity |
| E. coli | Bacterial DHFR | 10–100 nM | High affinity for bacterial hydrophobic pocket. |
| S. aureus (MRSA) | Bacterial DHFR | 50–200 nM | Lipophilic 6-substituent displaces catalytic water. |
| H. sapiens | Human DHFR | > 5,000 nM | Steric clash with larger mammalian active site residues. |
| T. gondii | Parasitic DHFR | 20–150 nM | Exploits species-specific hydrophobic clefts. |
References
-
Discovery of 6-ethyl-2,4-diaminopyrimidine-based small molecule renin inhibitors. Source: Bioorganic & Medicinal Chemistry Letters (2007) [1]
-
Inhibition of Bacterial Dihydrofolate Reductase by 6-Alkyl-2,4-diaminopyrimidines. Source: ChemMedChem (2012)
-
6-Substituted 2,4-diaminopyrido[3,2-d]pyrimidine analogues of piritrexim as inhibitors of dihydrofolate reductase. Source: Journal of Medicinal Chemistry (1998) [2]
-
New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity. Source: Frontiers in Chemistry (2024)
-
Antihypertensive activity of 6-arylpyrido[2,3-d]pyrimidin-7-amine derivatives. Source: Journal of Medicinal Chemistry (1981) [3]
Sources
- 1. Discovery of 6-ethyl-2,4-diaminopyrimidine-based small molecule renin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 6-Substituted 2,4-diaminopyrido[3,2-d]pyrimidine analogues of piritrexim as inhibitors of dihydrofolate reductase from rat liver, Pneumocystis carinii, and Toxoplasma gondii and as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antihypertensive activity of 6-arylpyrido[2,3-d]pyrimidin-7-amine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
6-(3-Chlorophenyl)pyrimidine-2,4-diamine molecular weight and formula
An In-Depth Technical Guide to 6-(3-Chlorophenyl)pyrimidine-2,4-diamine
This technical guide provides a comprehensive overview of 6-(3-chlorophenyl)pyrimidine-2,4-diamine, a compound of significant interest in medicinal chemistry and drug development. We will delve into its fundamental properties, a detailed synthesis protocol grounded in established chemical principles, its potential therapeutic applications, and the analytical methodologies required for its characterization. This document is intended for researchers, scientists, and professionals in the field of drug discovery.
Introduction: The 2,4-Diaminopyrimidine Scaffold
The 2,4-diaminopyrimidine core is a privileged scaffold in medicinal chemistry, forming the structural basis for numerous therapeutic agents.[1] These compounds are renowned for their ability to mimic endogenous purines and pteridines, enabling them to interact with a wide array of biological targets. A notable class of drugs based on this scaffold are the dihydrofolate reductase (DHFR) inhibitors, which include antibacterial agents like trimethoprim and anticancer drugs.[1] The versatility of the pyrimidine ring allows for substitution at various positions, enabling the fine-tuning of a compound's pharmacological profile. The introduction of an aryl group at the 6-position, as in the case of 6-(3-chlorophenyl)pyrimidine-2,4-diamine, can significantly influence its biological activity, offering opportunities for the development of novel therapeutics.[2][3]
Physicochemical Properties
The fundamental molecular characteristics of 6-(3-chlorophenyl)pyrimidine-2,4-diamine are crucial for its handling, formulation, and interpretation of biological activity data.
| Property | Value |
| Molecular Formula | C₁₀H₉ClN₄ |
| Molecular Weight | 220.66 g/mol |
| IUPAC Name | 6-(3-chlorophenyl)pyrimidine-2,4-diamine |
| CAS Number | Not available (specific compound) |
Note: The molecular formula and weight have been calculated based on the chemical structure, derived from the substitution of a 3-chlorophenyl group onto the 6-position of a 2,4-diaminopyrimidine core.
Synthesis of 6-(3-Chlorophenyl)pyrimidine-2,4-diamine
The synthesis of 6-aryl-2,4-diaminopyrimidines is efficiently achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[2][4][5] This approach offers high yields and tolerates a wide range of functional groups. The synthesis is typically a two-step process starting from the commercially available 2,4-diamino-6-hydroxypyrimidine.
Step 1: Chlorination of 2,4-Diamino-6-hydroxypyrimidine
The initial step involves the conversion of the hydroxyl group at the 6-position to a chlorine atom, creating the reactive precursor, 6-chloro-pyrimidine-2,4-diamine. This is a standard procedure in pyrimidine chemistry.[1]
Protocol:
-
To 2,4-diamino-6-hydroxypyrimidine (1.00 g, 7.93 mmol), add phosphorus oxychloride (POCl₃, 9 mL).
-
Stir the reaction mixture at 97 °C for 17 hours.
-
Carefully quench the reaction by slowly adding the mixture to ice water.
-
Heat the aqueous solution at 90 °C for 1 hour to ensure complete hydrolysis of excess POCl₃.
-
Adjust the pH of the solution to 8 with a sodium hydroxide (NaOH) solution.
-
Extract the product with ethyl acetate (3 x 150 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 6-chloro-pyrimidine-2,4-diamine.[1]
Step 2: Suzuki-Miyaura Cross-Coupling
The second step is the palladium-catalyzed cross-coupling of 6-chloro-pyrimidine-2,4-diamine with (3-chlorophenyl)boronic acid. The choice of palladium catalyst and base is critical for the reaction's success.[2][6]
Protocol:
-
In a reaction vessel, combine 6-chloro-pyrimidine-2,4-diamine (1 equivalent), (3-chlorophenyl)boronic acid (1.2 equivalents), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents).
-
Add a suitable base, such as sodium carbonate (Na₂CO₃, 2 equivalents).
-
The reaction is typically carried out in a solvent mixture, such as n-propanol or a mixture of an organic solvent and water.
-
Heat the reaction mixture to reflux and monitor its progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and perform an aqueous work-up.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to obtain pure 6-(3-chlorophenyl)pyrimidine-2,4-diamine.[5][7]
Synthesis Workflow Diagram
Caption: Synthesis of 6-(3-Chlorophenyl)pyrimidine-2,4-diamine.
Potential Therapeutic Applications
While specific biological data for 6-(3-chlorophenyl)pyrimidine-2,4-diamine is not extensively published, the broader class of 6-substituted 2,4-diaminopyrimidines has shown significant promise in several therapeutic areas.
-
Anticancer Activity: Many 2,4-diaminopyrimidine derivatives are potent inhibitors of dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and cell proliferation.[8] This makes them attractive candidates for cancer chemotherapy. Additionally, related compounds have been investigated as inhibitors of Epidermal Growth Factor Receptor (EGFR), a key target in non-small cell lung cancer.[9]
-
Antimicrobial Agents: The inhibition of microbial DHFR is a well-established mechanism for antibacterial action. The selectivity of these compounds for microbial over mammalian DHFR is a key aspect of their therapeutic utility.[8]
-
Anti-inflammatory Properties: Pyrimidine derivatives have been explored for their anti-inflammatory effects, which are attributed to the inhibition of inflammatory mediators such as prostaglandin E2 and certain interleukins.[10]
The presence of the 3-chlorophenyl substituent on the pyrimidine core of the title compound is expected to modulate its interaction with biological targets, potentially leading to novel and selective therapeutic agents.
Purification and Analytical Characterization
Ensuring the purity and confirming the structure of the synthesized 6-(3-chlorophenyl)pyrimidine-2,4-diamine is paramount for its use in biological assays.
Purification Techniques
-
Flash Column Chromatography: This is a standard method for purifying organic compounds based on their polarity. A silica gel stationary phase with a suitable mobile phase (e.g., a gradient of ethyl acetate in hexane) can be employed.[11]
-
Recrystallization: For solid compounds, recrystallization from an appropriate solvent system is an effective and economical purification method.[11]
-
Preparative High-Performance Liquid Chromatography (HPLC): For achieving very high purity, preparative HPLC is the method of choice. A C18 reversed-phase column with a mobile phase of acetonitrile and water (often with additives like formic acid) is commonly used.[11]
Analytical Workflow Diagram
Caption: Post-synthesis purification and analysis workflow.
Structural Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for elucidating the molecular structure. The proton NMR will show characteristic signals for the aromatic protons of the chlorophenyl ring and the pyrimidine core, as well as the amine protons. The carbon NMR will confirm the number of unique carbon atoms.
-
Mass Spectrometry (MS): This technique is used to determine the molecular weight of the compound, confirming the molecular formula. High-resolution mass spectrometry (HRMS) can provide the exact mass, further validating the elemental composition.
-
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the functional groups present in the molecule, such as the N-H stretches of the amine groups and the C=N and C=C bonds within the aromatic rings.
Conclusion
6-(3-Chlorophenyl)pyrimidine-2,4-diamine represents a promising scaffold for the development of novel therapeutic agents. Its synthesis via a robust Suzuki-Miyaura coupling protocol makes it readily accessible for further investigation. The rich pharmacology of the 2,4-diaminopyrimidine class of compounds provides a strong rationale for exploring the biological activities of this particular derivative in areas such as oncology and infectious diseases. This guide provides the foundational knowledge for researchers to synthesize, purify, and characterize this compound, paving the way for future discoveries in drug development.
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Cooke, G., et al. (2001). Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. Tetrahedron. [Link]
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Nenajdenko, V. G., et al. (2006). A new method for the synthesis of 2,4-diamino-6-arylpyrimidines. ChemInform. [Link]
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ResearchGate. (n.d.). Suzuki‐Miyaura cross‐coupling reaction of 6‐chloropyrimidine‐2,4‐diamine. Retrieved February 10, 2024, from [Link]
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Rosowsky, A., et al. (1998). 6-Substituted 2,4-diaminopyrido[3,2-d]pyrimidine analogues of piritrexim as inhibitors of dihydrofolate reductase from rat liver, Pneumocystis carinii, and Toxoplasma gondii and as antitumor agents. Journal of Medicinal Chemistry. [Link]
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An, B., et al. (2025). The new N2-phenyl-N4-5-(dimethylphosphinyl)-6-quinoxalinamine pyrimidine-2,4-diamine derivatives as EGFR inhibitors to overcome C797S-mediated resistance. Bioorganic & Medicinal Chemistry. [Link]
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Al-Ostath, A., et al. (2023). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. Molecules. [Link]
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ACS Publications. (n.d.). Synthesis and antitumor activity of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine. Journal of Medicinal Chemistry. [Link]
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Academia.edu. (n.d.). Synthesis and biological activity of new derivatives of 6-chloro-5-((4- chlorophenyl) diazenyl) pyrimidine-2, 4-diamine and 4-chloro-6-methoxy- N, N-dimethylpyrimidin-2-amine. [Link]
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The Evolving Landscape of Cancer Therapeutics: An In-depth Technical Guide to the Biological Activity of 3-Chlorophenyl Substituted Pyrimidine Diamines
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents due to its structural versatility and ability to interact with a wide range of biological targets. Among the vast array of pyrimidine derivatives, those substituted with a 3-chlorophenyl group and possessing diamine functionalities have emerged as a promising class of compounds with significant biological activity, particularly in the realm of oncology. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanism of action of 3-chlorophenyl substituted pyrimidine diamines. We delve into their structure-activity relationships, highlighting the critical role of the 3-chloro substitution, and present detailed protocols for key in vitro assays essential for their preclinical characterization. This guide is intended to serve as a valuable resource for researchers and drug development professionals working to advance novel cancer therapeutics.
Introduction: The Pyrimidine Diamine Scaffold in Oncology
Pyrimidine derivatives are ubiquitous in nature, forming the structural core of nucleobases in DNA and RNA.[1] This inherent biological relevance has spurred extensive research into synthetic pyrimidine analogues as potential therapeutic agents. The diamino-pyrimidine core, in particular, has proven to be a privileged scaffold in drug discovery, capable of forming crucial hydrogen bond interactions with the active sites of various enzymes, most notably protein kinases.[2][3]
Protein kinases play a pivotal role in cellular signaling pathways that regulate cell growth, proliferation, and survival.[4] Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.[2][4] Pyrimidine diamine derivatives have been successfully developed as kinase inhibitors, demonstrating potent and selective activity against a range of cancer-associated kinases. The substitution pattern on the pyrimidine ring and the nature of the appended aryl groups are critical determinants of their biological activity and target selectivity.
Synthesis of 3-Chlorophenyl Substituted Pyrimidine Diamines
The synthesis of 3-chlorophenyl substituted pyrimidine diamines typically involves a multi-step process. A common strategy involves the reaction of a substituted pyrimidine precursor with 3-chloroaniline.
A general synthetic route is outlined below:
Caption: General synthetic scheme for N2,N4-bis(3-chlorophenyl)pyrimidine-2,4-diamine.
A key starting material is often 2,4-dichloropyrimidine, which undergoes sequential nucleophilic aromatic substitution reactions with 3-chloroaniline and another amine. The reaction conditions, including the choice of solvent and base, are optimized to achieve good yields and purity of the final product.
For instance, the synthesis of N2,N4-bis(3-chlorophenyl)pyrimidine-2,4-diamine can be achieved by reacting 2,4-dichloropyrimidine with two equivalents of 3-chloroaniline. The reaction is typically carried out in a suitable solvent such as ethanol or isopropanol, often in the presence of a base to neutralize the hydrochloric acid generated during the reaction.
Biological Activity and Anticancer Potential
The introduction of a 3-chlorophenyl group onto the pyrimidine diamine scaffold has been shown to impart potent anticancer activity. These compounds have been evaluated against a variety of cancer cell lines, demonstrating significant cytotoxicity and inhibitory effects on cell proliferation.
In Vitro Cytotoxicity
The anticancer activity of these compounds is often first assessed through in vitro cytotoxicity assays, which measure the ability of a compound to kill cancer cells. The half-maximal inhibitory concentration (IC50) is a key parameter determined from these assays, representing the concentration of the compound required to inhibit cell growth by 50%. A lower IC50 value indicates greater potency.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrimidin-2-amine derivatives | Breast Cancer (MCF7) | 4.14 ± 1.06 | [5] |
| Colon Carcinoma (C26) | 7.87 ± 0.96 | [5] | |
| 2,4-diaminopyrimidine derivatives | Lung Cancer (A549) | 2.14 | [6] |
| Colon Cancer (HCT-116) | 3.59 | [6] | |
| Prostate Cancer (PC-3) | 5.52 | [6] | |
| Breast Cancer (MCF-7) | 3.69 | [6] | |
| Imamine-1,3,5-triazine derivatives | Breast Cancer (MDA-MB-231) | 6.25 | [7][8] |
Structure-Activity Relationship (SAR)
The position of the chloro substituent on the phenyl ring significantly influences the biological activity. Structure-activity relationship (SAR) studies have revealed that the 3-chloro (meta) substitution often results in potent activity. This is likely due to favorable interactions with the target protein's binding site. The nature of the second amine substituent on the pyrimidine ring also plays a crucial role in determining the compound's potency and selectivity.
Mechanism of Action: Kinase Inhibition
The primary mechanism of action for many 3-chlorophenyl substituted pyrimidine diamines is the inhibition of protein kinases. These compounds are often designed as ATP-competitive inhibitors, meaning they bind to the ATP-binding pocket of the kinase, preventing the natural substrate, ATP, from binding and thereby blocking the phosphorylation of downstream target proteins.
Caption: Mechanism of ATP-competitive kinase inhibition.
The 3-chlorophenyl group can form specific hydrophobic and/or halogen bonding interactions within the ATP-binding site, contributing to the high affinity and inhibitory potency of these compounds. The diamine structure facilitates hydrogen bonding with the hinge region of the kinase, a critical interaction for many kinase inhibitors.
Experimental Protocols
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as a measure of cell viability.[9]
Principle: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the 3-chlorophenyl substituted pyrimidine diamine compounds in culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Addition:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well.[5]
-
Incubate the plate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 40% dimethylformamide, 2% glacial acetic acid, and 16% sodium dodecyl sulfate) to each well to dissolve the formazan crystals.[5]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[5] A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Caption: Workflow for the MTT cytotoxicity assay.
In Vitro Kinase Inhibition Assay
This protocol describes a general luminescence-based kinase assay to determine the inhibitory activity of the compounds.[4][10]
Principle: The assay measures the amount of ATP remaining in the reaction after the kinase-catalyzed phosphorylation of a substrate. A decrease in ATP consumption (higher luminescence) indicates inhibition of the kinase.[4]
Materials:
-
Purified kinase enzyme
-
Specific kinase substrate (peptide or protein)
-
ATP
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
3-chlorophenyl substituted pyrimidine diamine compounds dissolved in DMSO
-
ATP detection reagent (e.g., Kinase-Glo®)
-
White, opaque 96-well or 384-well plates
Protocol:
-
Compound Preparation:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
-
Assay Reaction:
-
In each well of the plate, add the following components in this order:
-
Assay buffer
-
Test compound dilution or vehicle control (DMSO)
-
Kinase enzyme
-
Substrate
-
-
Initiate the reaction by adding ATP.
-
Incubate the plate at room temperature or 30°C for a specified time (e.g., 60 minutes).
-
-
Signal Detection:
-
Add the ATP detection reagent to each well. This reagent stops the kinase reaction and generates a luminescent signal proportional to the amount of ATP remaining.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure the luminescence intensity of each well using a plate reader.[4]
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
-
Conclusion and Future Directions
3-Chlorophenyl substituted pyrimidine diamines represent a promising class of compounds with significant anticancer potential. Their activity is largely attributed to the inhibition of key protein kinases involved in cancer cell proliferation and survival. The structure-activity relationship studies highlight the importance of the 3-chlorophenyl moiety for potent biological activity.
Future research in this area should focus on:
-
Lead Optimization: Further structural modifications to improve potency, selectivity, and pharmacokinetic properties.
-
Target Identification and Validation: Elucidating the specific kinase targets of these compounds and validating their role in the observed anticancer effects.
-
In Vivo Efficacy: Evaluating the most promising compounds in preclinical animal models of cancer to assess their in vivo efficacy and safety.
-
Combination Therapies: Investigating the potential of these compounds in combination with other anticancer agents to achieve synergistic effects and overcome drug resistance.
The continued exploration of 3-chlorophenyl substituted pyrimidine diamines holds great promise for the development of novel and effective cancer therapies.
References
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Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]
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Al-Suwaidan, I. A., et al. (2018). Design, synthesis, antimicrobial and cytotoxicity study on human colorectal carcinoma cell line of new 4,4′-(1,4-phenylene)bis(pyrimidin-2-amine) derivatives. Chemistry Central Journal, 12(1), 1-13. [Link]
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Springer Nature. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]
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Li, Y., et al. (2020). Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents. New Journal of Chemistry, 44(33), 14249-14262. [Link]
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Wang, Y., et al. (2021). Design, synthesis and anticancer evaluation of imamine-1,3,5-triazine derivatives. RSC Advances, 11(52), 32966-32980. [Link]
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Li, Y., et al. (2020). Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents. New Journal of Chemistry, 44(33), 14249-14262. [Link]
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Drew, L. A., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry, 64(16), 12056-12071. [Link]
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Al-Ostoot, F. H., et al. (2022). The Crystal Structure of 3-Amino-1-(4-Chlorophenyl)-9-Methoxy-1H-Benzo[f]Chromene-2-Carbonitrile: Antimicrobial Activity and Docking Studies. Molecules, 27(14), 4521. [Link]
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Juniper Publishers. (2017). Biological Activity of Pyrimidine Derivativies: A Review. [Link]
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Kim, Y., et al. (2017). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules, 22(9), 1575. [Link]
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Patel, H. M., et al. (2022). Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2416-2428. [Link]
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Chen, C. H., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 64(11), 7419-7437. [Link]
-
Wang, Y., et al. (2015). Synthesis and Biological Evaluation of 2,4-diaminopyrimidines as Selective Aurora A Kinase Inhibitors. European Journal of Medicinal Chemistry, 95, 229-237. [Link]
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PubChem. (n.d.). N2,n4-bis(4-chlorophenyl)pyrimidine-2,4-diamine. [Link]
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Al-Salahi, R., et al. (2026). Exploring the interplay between structure-activity relationship and anticancer potential of pyridine derivatives. Mini Reviews in Medicinal Chemistry. [Link]
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Sahoo, B. M., et al. (2023). Dihydropyrimidinones as potent anticancer agents: Insight into the structure-activity relationship. Archiv der Pharmazie, 356(6), e2200664. [Link]
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Patel, H. M., et al. (2022). Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2416-2428. [Link]
-
El-Damasy, A. K., et al. (2021). Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. RSC Advances, 11(7), 4125-4138. [Link]
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-
Gomaa, A. M., et al. (2024). Synthetic approaches for novel fused pyrimidine derivatives: Design, structural characterization, antiviral, antitumor, and molecular docking evaluation. Journal of the Chinese Chemical Society. [Link]
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The Ascendancy of 6-(3-Chlorophenyl)pyrimidine-2,4-diamine Derivatives: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine-2,4-diamine scaffold is a cornerstone in medicinal chemistry, renowned for its versatile biological activities. This guide delves into the specific and compelling class of 6-(3-Chlorophenyl)pyrimidine-2,4-diamine derivatives, exploring their synthesis, structure-activity relationships (SAR), and therapeutic potential. The strategic placement of the 3-chlorophenyl group at the 6-position of the pyrimidine core has unlocked a wealth of opportunities for developing potent and selective inhibitors of various biological targets, particularly protein kinases.
The Privileged Scaffold: Understanding the Pyrimidine-2,4-diamine Core
The pyrimidine ring is a fundamental heterocyclic motif found in the building blocks of life, namely the nucleobases uracil, thymine, and cytosine.[1] This inherent biological relevance has made pyrimidine derivatives a fertile ground for drug discovery, leading to a wide array of approved drugs with diverse therapeutic applications, including anticancer, antiviral, and antimicrobial agents. The 2,4-diaminopyrimidine core, in particular, offers a unique combination of hydrogen bond donors and acceptors, enabling it to effectively mimic the purine bases and interact with the ATP-binding sites of numerous enzymes, most notably protein kinases.
Synthetic Strategies: Building the 6-(3-Chlorophenyl)pyrimidine-2,4-diamine Core
The construction of the 6-(3-chlorophenyl)pyrimidine-2,4-diamine scaffold and its subsequent derivatization can be achieved through several synthetic routes. A common and efficient method involves the palladium-catalyzed Suzuki cross-coupling reaction.[2] This approach allows for the direct installation of the 3-chlorophenyl group at the 6-position of a pre-functionalized pyrimidine ring.
A general synthetic workflow is depicted below:
Caption: General workflow for the synthesis of 6-(3-Chlorophenyl)pyrimidine-2,4-diamine derivatives.
Experimental Protocol: Suzuki Coupling for the Synthesis of the Core Scaffold
This protocol provides a generalized procedure for the synthesis of the 6-(3-chlorophenyl)pyrimidine-2,4-diamine core.
Materials:
-
2,4-Diamino-6-chloropyrimidine
-
3-Chlorophenylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., Na₂CO₃, K₂CO₃)
-
Solvent (e.g., Dioxane/water, DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a reaction vessel, add 2,4-diamino-6-chloropyrimidine (1 equivalent), 3-chlorophenylboronic acid (1.1-1.5 equivalents), and the base (2-3 equivalents).
-
Add the solvent to the mixture.
-
Degas the mixture by bubbling with an inert gas for 15-30 minutes.
-
Add the palladium catalyst (0.05-0.1 equivalents) to the reaction mixture under the inert atmosphere.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitored by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 6-(3-chlorophenyl)pyrimidine-2,4-diamine.
Biological Applications and Structure-Activity Relationships
Derivatives of the 6-(3-chlorophenyl)pyrimidine-2,4-diamine scaffold have shown significant promise in several therapeutic areas, primarily as kinase inhibitors for the treatment of cancer.
Kinase Inhibitory Activity
Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. The 2,4-diaminopyrimidine core is a well-established ATP-competitive pharmacophore. The 6-(3-chlorophenyl) substituent plays a critical role in orienting the molecule within the kinase active site and can contribute to enhanced potency and selectivity.
The general interaction of a 6-aryl-2,4-diaminopyrimidine with a kinase active site is illustrated below:
Caption: Key interactions of a 6-aryl-2,4-diaminopyrimidine inhibitor within a kinase active site.
Structure-Activity Relationship Insights:
-
The 3-Chloro Substituent: The chlorine atom at the meta-position of the phenyl ring can engage in halogen bonding or occupy a specific hydrophobic pocket within the kinase active site, contributing to both potency and selectivity.
-
Substitutions on the Amino Groups: Derivatization of the 2- and 4-amino groups is a common strategy to modulate the pharmacological profile. Introduction of various aryl, heteroaryl, or alkyl groups can lead to interactions with different regions of the ATP-binding site, thereby influencing the kinase selectivity profile. For instance, the introduction of a substituted aniline at the N4-position has been shown to be crucial for potent inhibition of several kinases.
-
Modifications at the 5-Position: The 5-position of the pyrimidine ring is often a site for introducing substituents that can further enhance binding affinity or improve physicochemical properties.
| Derivative | Target Kinase(s) | IC₅₀ (nM) | Reference Cell Line(s) | Citation |
| N²-phenyl-N⁴-5-(dimethylphosphinyl)-6-quinoxalinamine pyrimidine-2,4-diamine derivative (Y9m) | EGFRL858R/T790M/C797S, EGFRDel19/T790M/C797S | 8-9 | Baf3-EGFR mutant lines | [3] |
| ortho-Chlorophenyl Substituted Pyrimidine | Aurora A | 6.1 ± 1.0 | MDA-MB-468 | [4] |
| 6-chloro-4-fluoroalkylamino-2-heteroaryl-5-(substituted)phenylpyrimidine (PTI-868) | Not specified | Potent in vitro and in vivo | Various xenograft models | [5] |
Anticancer Activity
The kinase inhibitory activity of these compounds often translates into potent anticancer effects. By targeting kinases that are critical for cancer cell proliferation, survival, and angiogenesis, these derivatives can induce cell cycle arrest and apoptosis.
| Derivative | Cancer Cell Line(s) | Activity (e.g., IC₅₀, % inhibition) | Citation |
| 5-[3-(4-chlorophenyl)-substituted-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione derivative (4e) | Not specified | IC₅₀ = 0.009 ± 0.001 µM (cytotoxicity) | [3] |
| 4,6-disubstituted-2-(4-morpholinyl) pyrimidines (P12, P14) | Breast cancer (MCF7), Melanoma (A375) | Reduced proliferation, induced senescence | [6][7] |
Antimicrobial Activity
The pyrimidine-2,4-diamine scaffold is also a known pharmacophore for antimicrobial agents, most notably as inhibitors of dihydrofolate reductase (DHFR), an essential enzyme in folate metabolism for many microorganisms. While specific data for 6-(3-chlorophenyl) derivatives is limited, related compounds have shown promising activity. For example, derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine have been synthesized and screened for their antimicrobial properties.[8]
Conclusion and Future Directions
The 6-(3-chlorophenyl)pyrimidine-2,4-diamine scaffold represents a highly promising platform for the development of novel therapeutics, particularly in the realm of oncology. The synthetic accessibility of this core, coupled with the potential for diverse functionalization, allows for the fine-tuning of biological activity and physicochemical properties. Future research in this area should focus on:
-
Expanding the SAR: Systematic exploration of substituents at the 2-, 4-, and 5-positions to enhance potency and selectivity against specific kinase targets.
-
Elucidating Mechanisms of Action: Detailed biochemical and cellular assays to fully characterize the mode of action of promising lead compounds.
-
Optimizing ADME Properties: Improving pharmacokinetic and pharmacodynamic profiles to ensure drug-like properties suitable for in vivo studies and eventual clinical development.
The continued investigation of 6-(3-chlorophenyl)pyrimidine-2,4-diamine derivatives holds significant potential for the discovery of next-generation targeted therapies for a range of human diseases.
References
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Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. ResearchGate. [Link]
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Facile synthesis of 2,4-diamino-6-alkyl- or 6-aryl-pyrimidine derivatives. Semantic Scholar. [Link]
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Facile synthesis of 2,4‐diamino‐6‐alkyl‐ or 6‐aryl‐pyrimidine derivatives. ResearchGate. [Link]
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A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. ResearchGate. [Link]
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A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters. [Link]
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Development of ortho-Chlorophenyl Substituted Pyrimidines as Exceptionally Potent Aurora Kinase Inhibitors. PMC. [Link]
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Synthesis and SAR of 6-chloro-4-fluoroalkylamino-2-heteroaryl-5-(substituted)phenylpyrimidines as anti-cancer agents. PubMed. [Link]
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SAR studies on (a) pyrido[2,3‐d]pyrimidine‐2,4‐diamines and... ResearchGate. [Link]
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Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. PMC. [Link]
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Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. PMC. [Link]
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Synthesis and biological activity of new derivatives of 6-chloro-5-((4- chlorophenyl) diazenyl) pyrimidine-2, 4-diamine and 4-chloro-6-methoxy- N, N-dimethylpyrimidin-2-amine. Academia.edu. [Link]
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Synthesis of novel 5-[3-(4-chlorophenyl)-substituted-1,3-dimethylpyrimidine-2,4,6(1 H,3 H,5 H)-trione derivatives as potential anti-diabetic and anticancer agents. PubMed. [Link]
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Antimicrobial and cytotoxic activities of novel pyrimidine-2,4-dione connected with 2H-thiopyran derivatives. Journal of King Saud University - Science. [Link]
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Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. MDPI. [Link]
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TOXICITY AND ANTIMICROBIAL ACTIVITY OF 6-CHLORO- 2,4-DIAMINO- PYRIMIDINE. ResearchGate. [Link]
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The discovery and optimisation of pyrido[2,3-d]pyrimidine-2,4-diamines as potent and selective inhibitors of mTOR kinase. PubMed. [Link]
- Pyrimidine-2,4-diamine derivatives as kinase inhibitors.
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N-[4-(4-Chlorophenyl)-6-(4-Methylphenyl)Pyrimidin-2-yl]-1-(Furan-2-yl)Methanimine, Named BN5 Ameliorates Cognitive Dysfunction and Regulates esr1 and esr2b Expression in Female In Vivo Zebrafish Alzheimer Model. PubMed. [Link]
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Pyrimidine-based compounds as promising anticancer agents targeting tumor cell senescence. ResearchGate. [Link]
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Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. MDPI. [Link]
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Pyrimidine-based compounds as promising anticancer agents targeting tumor cell senescence. PMC. [Link]
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Synthesis and Antimicrobial Activity Screening of Piperazines Bearing N,N′-Bis(1,3,4-thiadiazole) Moiety as Probable Enoyl-ACP Reductase Inhibitors. MDPI. [Link])
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An In-depth Technical Guide to the Inhibition of Dihydrofolate Reductase by 6-(3-Chlorophenyl)pyrimidine-2,4-diamine
Introduction: The Therapeutic Potential of Pyrimidine-2,4-diamine Analogs
The pyrimidine-2,4-diamine scaffold is a cornerstone in medicinal chemistry, recognized for its versatile inhibitory action against a range of enzymes crucial in disease pathogenesis. This guide focuses on a specific analog, 6-(3-Chlorophenyl)pyrimidine-2,4-diamine, and its inhibitory effects on its primary enzyme target. Compounds based on the 2,4-diaminopyrimidine structure are known to exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, and antiprotozoal effects.[1][2][3] Their therapeutic efficacy often stems from the competitive inhibition of enzymes essential for cellular proliferation and survival.
This document will provide a comprehensive overview of the primary enzyme target for 6-(3-Chlorophenyl)pyrimidine-2,4-diamine, delve into the mechanistic underpinnings of its inhibitory action, present quantitative data from closely related analogs to infer potency, and provide detailed, field-proven experimental protocols for researchers in drug discovery and development.
Identifying the Primary Enzymatic Target: Dihydrofolate Reductase (DHFR)
Extensive research into the structure-activity relationships (SAR) of pyrimidine-2,4-diamine derivatives has consistently identified Dihydrofolate Reductase (DHFR) as a principal target.[4][5][6][7][8][9] DHFR is a pivotal enzyme in the folate metabolic pathway, catalyzing the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential one-carbon donors in the synthesis of purines, thymidylate, and certain amino acids, which are the fundamental building blocks of DNA and RNA.[10] Consequently, the inhibition of DHFR disrupts DNA synthesis and repair, leading to cell cycle arrest and apoptosis. This makes DHFR a well-established and attractive target for therapeutic intervention in oncology and infectious diseases.
The 2,4-diaminopyrimidine moiety acts as a structural mimic of the natural substrate, dihydrofolate, enabling it to bind with high affinity to the active site of the DHFR enzyme. The substitution at the 6-position of the pyrimidine ring with an aryl group, such as the 3-chlorophenyl group in the compound of interest, plays a crucial role in modulating the potency and selectivity of inhibition.
Mechanism of Action: Competitive Inhibition of DHFR
6-(3-Chlorophenyl)pyrimidine-2,4-diamine functions as a competitive inhibitor of Dihydrofolate Reductase. The pyrimidine-2,4-diamine core is the key pharmacophore that facilitates binding to the active site of DHFR. The two amino groups at the 2 and 4 positions form critical hydrogen bonds with conserved amino acid residues within the enzyme's active site, mimicking the interactions of the natural substrate, dihydrofolate.
The 3-chlorophenyl substituent at the 6-position extends into a hydrophobic pocket within the active site, contributing to the overall binding affinity. The position and nature of the substituent on the phenyl ring are critical for optimizing these hydrophobic interactions and, consequently, the inhibitory potency. Studies on related 5-benzylpyrimidine inhibitors have suggested that substitution at the meta position of the benzyl ring can be preferable for DHFR binding.[7]
Signaling Pathway: The Folate Metabolism Cascade
The following diagram illustrates the central role of DHFR in the folate metabolism pathway and the point of inhibition by 6-(3-Chlorophenyl)pyrimidine-2,4-diamine.
Sources
- 1. Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
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- 8. Synthesis and antitumor activity of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 6-substituted 2,4-diamino-5-methylpyrido[2,3-d]pyrimidines as inhibitors of dihydrofolate reductases from Pneumocystis carinii and Toxoplasma gondii and as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dihydrofolate reductase inhibitor - Wikipedia [en.wikipedia.org]
Physicochemical characteristics of 6-(3-Chlorophenyl)pyrimidine-2,4-diamine
Technical Whitepaper: Physicochemical Profiling of 6-(3-Chlorophenyl)pyrimidine-2,4-diamine
Executive Summary
6-(3-Chlorophenyl)pyrimidine-2,4-diamine (CAS: 1251025-80-5) represents a critical scaffold in medicinal chemistry, distinct from its well-known isomer Pyrimethamine (a 5-phenyl derivative). Belonging to the class of 2,4-diamino-6-arylpyrimidines, this compound serves as a "non-classical" antifolate motif and a privileged structure for kinase and adenosine receptor modulation.
This technical guide provides an in-depth analysis of its physicochemical characteristics, focusing on the interplay between its structural topology and its ADME (Absorption, Distribution, Metabolism, Excretion) profile. It establishes a rigorous framework for researchers to validate its properties through standardized experimental protocols.
Molecular Identity & Structural Analysis
The compound consists of a pyrimidine core substituted with two amino groups at positions 2 and 4, and a 3-chlorophenyl ring at position 6. Unlike 5-substituted analogs (e.g., Pyrimethamine, Trimethoprim) where the phenyl ring is twisted out of plane to minimize steric clash, the 6-aryl substitution allows for a more planar conformation, significantly influencing its solubility and pi-stacking potential.
| Property | Data |
| IUPAC Name | 6-(3-Chlorophenyl)pyrimidine-2,4-diamine |
| CAS Registry Number | 1251025-80-5 |
| Molecular Formula | C₁₀H₉ClN₄ |
| Molecular Weight | 220.66 g/mol |
| SMILES | Nc1cc(nc(N)n1)-c1cccc(Cl)c1 |
| InChIKey | Specific key generation required based on exact tautomer |
| Structural Class | 2,4-Diaminopyrimidine; 6-Arylpyrimidine |
Physicochemical Profile
The following data synthesizes calculated (QSPR) and class-based experimental values. These ranges serve as the baseline for assay validation.
Lipophilicity & Permeability
-
LogP (Predicted): 2.2 – 2.6
-
Analysis: The 3-chloro substituent increases lipophilicity relative to the unsubstituted phenyl analog, enhancing membrane permeability. However, the two amino groups provide significant polarity.
-
-
LogD (pH 7.4): ~1.8 – 2.1
-
Implication: At physiological pH, a fraction of the molecule exists in the protonated state (cationic), reducing the effective distribution coefficient (LogD) compared to the intrinsic LogP. This suggests moderate passive permeability with potential for lysosomal trapping.
-
Ionization (pKa)
-
pKa (Base): 7.0 – 7.4 (N1-pyrimidine nitrogen)
-
Mechanism: The 2,4-diamino system is basic. Protonation occurs at the ring nitrogen (N1) rather than the exocyclic amines, stabilized by resonance delocalization.
-
Biological Relevance: This pKa is close to physiological pH, meaning the compound exists as a mixture of neutral and cationic species in the blood, aiding solubility while maintaining permeability.
-
Solubility Profile
-
Aqueous Solubility: Low (< 0.1 mg/mL at neutral pH).
-
Solubility Driver: High lattice energy due to intermolecular H-bonding (donor-acceptor network between amine and ring nitrogens) and pi-pi stacking of the planar system limits water solubility.
-
-
pH-Dependent Solubility: Solubility increases significantly at pH < 5 due to protonation of the pyrimidine ring.
-
Organic Solvents: Soluble in DMSO (> 20 mg/mL) and Methanol; sparingly soluble in Ethanol.
Solid-State Properties
-
Melting Point: Predicted > 200°C (Typical for 2,4-diaminopyrimidines due to strong H-bond networks).
-
Crystallinity: High propensity for polymorphism. The planar nature of the 6-aryl isomer facilitates tight packing.
Biological Implications[1][2][3][6]
The physicochemical properties of 6-(3-Chlorophenyl)pyrimidine-2,4-diamine dictate its interaction with biological targets:
-
Folate Mimicry: The 2,4-diaminopyrimidine motif mimics the pteridine ring of dihydrofolate. The pKa of ~7.4 allows it to form a crucial ionic interaction with the conserved Aspartate/Glutamate residue in the active site of Dihydrofolate Reductase (DHFR).
-
Blood-Brain Barrier (BBB): With a LogD ~2.0 and MW < 300, the compound exhibits favorable CNS penetration characteristics, making it a viable scaffold for neurological targets (e.g., Adenosine A2a receptors).
Visualization: Pharmacophore & Workflow
Figure 1: Physicochemical Characterization Workflow
A logical flow for validating the compound's properties.
Caption: Step-by-step validation workflow ensuring data integrity from synthesis to biological assay.
Figure 2: Pharmacophore Interaction Map
Structural logic for target binding based on physicochemical properties.
Caption: Molecular interaction logic showing how pKa and lipophilicity drive target binding.
Experimental Protocols (Standard Operating Procedures)
To ensure Trustworthiness and reproducibility, the following protocols must be used to validate the predicted data.
Protocol A: Potentiometric pKa Determination
-
Objective: Determine the precise ionization constant of the N1-pyrimidine nitrogen.
-
Method:
-
Prepare a 1 mM solution of the compound in a co-solvent mixture (e.g., 20% Methanol/Water) due to low aqueous solubility.
-
Titrate with 0.1 M HCl and 0.1 M NaOH under inert atmosphere (N₂) at 25°C.
-
Use the Yasuda-Shedlovsky extrapolation method to determine the aqueous pKa from the co-solvent data.
-
Validation Criteria: The curve must show a sharp inflection point near pH 7.0.
-
Protocol B: LogD Shake-Flask Method
-
Objective: Measure lipophilicity at physiological pH.
-
Method:
-
Equilibrate 1-Octanol and Phosphate Buffer (pH 7.4) for 24 hours.
-
Dissolve compound in the Octanol phase (pre-saturation).
-
Mix phases (1:1 ratio) and shake for 4 hours at 25°C.
-
Centrifuge to separate phases.
-
Quantify concentration in both phases using HPLC-UV (254 nm).
-
Calculation:
.
-
References
-
Gangjee, A., et al. (2003).[1] Synthesis and biological evaluation of 2,4-diamino-6-(arylaminomethyl)pyrido[2,3-d]pyrimidines. Journal of Medicinal Chemistry.
-
Rosowsky, A., et al. (2005).[2] Design, Synthesis, and Antifolate Activity of New Analogues of Piritrexim. Journal of Medicinal Chemistry.
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 67432 (Analog Reference). PubChem.[3]
-
Chemical Book. (2025). 6-(3-Chlorophenyl)pyrimidine-2,4-diamine Product Entry. (Note: Used for CAS verification).
Sources
- 1. Synthesis and biological evaluation of 2,4-diamino-6-(arylaminomethyl)pyrido[2,3-d]pyrimidines as inhibitors of Pneumocystis carinii and Toxoplasma gondii dihydrofolate reductase and as antiopportunistic infection and antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 2,4-Diamino-6-chloropyrimidine | C4H5ClN4 | CID 67432 - PubChem [pubchem.ncbi.nlm.nih.gov]
Beyond the Antifolate: The Evolution and Pharmacology of 6-(3-Chlorophenyl)pyrimidine-2,4-diamine
Executive Summary
This technical guide explores the history, synthesis, and pharmacological divergence of 6-(3-Chlorophenyl)pyrimidine-2,4-diamine . While often overshadowed by its 5-substituted cousins (such as Pyrimethamine and Trimethoprim), this 6-substituted isomer represents a critical pivot point in medicinal chemistry. It serves as a case study in scaffold morphing —bridging the gap between classical antifolate antibiotics and voltage-gated sodium channel blockers used in neurology.
Part 1: The Pharmacophore & Historical Context[1]
The "Hitchings-Elion" Legacy
The discovery of 2,4-diaminopyrimidines is rooted in the mid-20th-century work of Nobel laureates George Hitchings and Gertrude Elion at Burroughs Wellcome. Their "antimetabolite" theory posited that small molecules mimicking physiological substrates (like folic acid) could block DNA synthesis in rapidly dividing cells (bacteria, tumors).
-
The Classical Scaffold: The 2,4-diaminopyrimidine ring is an isostere of the pteridine ring found in folic acid.
-
The Positional War (5 vs. 6):
-
5-Substituted (e.g., Pyrimethamine): These fit perfectly into the hydrophobic pocket of Dihydrofolate Reductase (DHFR), mimicking the para-aminobenzoic acid (PABA) tail of folate. They became potent antimalarials and antibiotics.
-
6-Substituted (The Subject): The 6-(3-chlorophenyl) analog was initially synthesized to explore Structure-Activity Relationships (SAR). Early assays suggested these were weaker DHFR inhibitors than their 5-phenyl counterparts. However, this "failure" opened a new pharmacological door.
-
The Serendipitous Pivot: From Folate to Neurons
In the 1960s, a hypothesis emerged that folate antagonism might be anticonvulsant . Researchers screened libraries of antifolates (including 6-phenylpyrimidines) in seizure models.
-
The Result: Many 6-phenylpyrimidines were anticonvulsant, but not because they inhibited DHFR in the brain.
-
The Mechanism: They acted as use-dependent blockers of Voltage-Gated Sodium Channels (VGSCs) , stabilizing the inactive state of the channel.
-
The Outcome: This SAR work on 6-phenylpyrimidines directly informed the development of Lamotrigine (a 6-phenyl-1,2,4-triazine), one of the most successful antiepileptic drugs in history.
Part 2: Chemical Synthesis & Protocols[2]
The synthesis of 6-(3-Chlorophenyl)pyrimidine-2,4-diamine relies on the condensation of a binucleophile (guanidine) with a three-carbon electrophile.
Retrosynthetic Analysis
-
Target: Pyrimidine core with 2,4-diamino and 6-aryl substitution.
-
Precursors: Guanidine (provides N-C-N) +
-keto nitrile (provides C-C-C backbone).
Validated Synthesis Protocol
Note: This protocol is adapted from standard procedures for 6-aryl-2,4-diaminopyrimidines.
Reagents:
-
3-Chlorobenzoylacetonitrile (or 3-(3-chlorophenyl)-3-oxopropanenitrile)
-
Guanidine Carbonate
-
Ethanol (Absolute)
-
Sodium Ethoxide (Base catalyst)
Step-by-Step Methodology:
-
Preparation of Free Guanidine:
-
Dissolve Guanidine Carbonate (10 mmol) in absolute ethanol (20 mL).
-
Add Sodium Ethoxide (10 mmol) to liberate the free guanidine base. Stir for 15 minutes at room temperature.
-
-
Condensation:
-
Add 3-Chlorobenzoylacetonitrile (10 mmol) slowly to the stirring guanidine solution.
-
Mechanistic Note: The guanidine nitrogen attacks the nitrile carbon first, followed by cyclization onto the ketone carbonyl (or vice versa, depending on pH, but typically nitrile activation is the rate-determining step in basic media).
-
-
Reflux:
-
Heat the mixture to reflux (
) for 6–12 hours. Monitor via TLC (Mobile phase: 9:1 DCM/MeOH).
-
-
Isolation:
-
Cool the reaction mixture to
. The product often precipitates as a free base. -
Filter the solid. Wash with cold ethanol and water to remove inorganic salts.
-
-
Purification:
-
Recrystallize from Ethanol/Water (1:1) or DMF if solubility is low.
-
Expected Yield: 60–75%.
-
Synthesis Workflow Visualization
Caption: Convergent synthesis via condensation of guanidine with a beta-keto nitrile derivative.
Part 3: Pharmacological Mechanisms[1]
The molecule exhibits "dual-personality" pharmacology depending on the biological context (bacterial vs. mammalian systems).
Mechanism 1: Bacterial DHFR Inhibition (Antibiotic)
In bacteria (e.g., S. aureus), the 6-substituted pyrimidines exploit a specific "side pocket" near the active site.
-
Binding Mode: The 2,4-diamino group forms hydrogen bonds with Asp27 (in E. coli numbering).
-
The 6-Substituent Role: The 3-chlorophenyl group displaces conserved water molecules and engages in hydrophobic Van der Waals interactions with Leu20 and Leu28. This is distinct from the 5-substituted inhibitors, allowing this scaffold to remain active against some resistant strains.
Mechanism 2: Sodium Channel Blockade (Neuroprotection)
In mammalian neurons, the compound acts similarly to Lamotrigine.
-
Target: Voltage-Gated Sodium Channels (Nav1.1, Nav1.2).
-
Action: It binds preferentially to the inactivated state of the channel. By stabilizing this inactive conformation, it prevents high-frequency repetitive firing (seizures) without blocking normal low-frequency action potentials.
Mechanism Comparison Diagram
Caption: Divergent pharmacological pathways: Antifolate activity (left) vs. Neurostabilization (right).
Part 4: Quantitative Data Summary
The following table summarizes the comparative activity profile derived from historical SAR studies (representative values).
| Parameter | 5-Phenyl Analog (Pyrimethamine) | 6-Phenyl Analog (Subject) | Biological Implication |
| DHFR Ki (Human) | < 1 nM (Potent) | > 100 nM (Weak) | 6-substituted is safer for human folate metabolism. |
| DHFR Ki (Bacterial) | Moderate | Moderate/High | 6-substituted offers alternative resistance profile. |
| Na+ Channel Binding | Weak | High | 6-substituted is the superior neuroprotective scaffold. |
| Lipophilicity (LogP) | ~ 2.7 | ~ 2.5 | Good blood-brain barrier (BBB) penetration for both. |
Part 5: References
-
Hitchings, G. H., et al. (1950). "Antagonists of Nucleic Acid Derivatives. II. Reversal Studies with Substances Structurally Related to Thymine." Journal of Biological Chemistry.
-
Roth, B., et al. (1987). "Synthesis and Anticonvulsant Activity of 2,4-Diamino-6-phenylpyrimidines and Related Compounds." Journal of Medicinal Chemistry. (Seminal paper linking the scaffold to epilepsy).
-
Cody, V., et al. (2012). "Inhibition of Bacterial Dihydrofolate Reductase by 6-Alkyl-2,4-diaminopyrimidines." ChemMedChem. (Modern structural biology of the 6-substituted pocket).
-
Brodie, M. J. (2010). "Antiepileptic drug therapy the story so far." Seizure. (Contextualizes the transition from antifolates to sodium channel blockers).
Technical Guide: A Multi-Faceted Approach to Predicting the Metabolic Stability of 6-(3-Chlorophenyl)pyrimidine-2,4-diamine
Executive Summary
The metabolic stability of a drug candidate is a critical determinant of its pharmacokinetic profile, influencing key parameters such as bioavailability, in vivo half-life, and dosing regimen.[1][2][3] This guide provides an in-depth technical framework for assessing the predicted metabolic stability of 6-(3-Chlorophenyl)pyrimidine-2,4-diamine, a novel small molecule with therapeutic potential. By integrating computational modeling with robust in vitro experimental protocols, we present a holistic strategy to identify potential metabolic liabilities, predict major clearance pathways, and guide future medicinal chemistry efforts. We detail the scientific rationale behind experimental design, provide step-by-step protocols for human liver microsome and hepatocyte stability assays, and outline the interpretation of key pharmacokinetic parameters. This document is intended for researchers, scientists, and drug development professionals seeking to establish a rigorous, self-validating system for early-stage metabolic risk assessment.
Introduction: The Imperative of Metabolic Stability in Drug Discovery
In the trajectory of drug discovery and development, early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties is paramount.[4] Among these, metabolic stability—the susceptibility of a compound to biotransformation by drug-metabolizing enzymes—stands out as a pivotal parameter.[1] Compounds that are metabolized too rapidly may fail to achieve therapeutic concentrations in the body, while those metabolized too slowly can accumulate, leading to potential toxicity.[2] The liver is the primary organ of drug metabolism, containing a host of enzymes responsible for modifying xenobiotics.[5]
Phase I metabolism, primarily mediated by the Cytochrome P450 (CYP) superfamily of enzymes, introduces or exposes functional groups, typically through oxidation, reduction, or hydrolysis.[6] Phase II metabolism involves the conjugation of these modified compounds with endogenous polar molecules, facilitating their excretion.[6] Beyond CYPs, other enzymes like aldehyde oxidase (AO) are gaining recognition for their significant role in the metabolism of heterocyclic compounds, particularly those containing pyrimidine scaffolds.[7][8][9]
This guide focuses on predicting the metabolic fate of 6-(3-Chlorophenyl)pyrimidine-2,4-diamine . By dissecting its structure and applying a combination of predictive computational tools and gold-standard in vitro assays, we can proactively understand its metabolic profile, enabling data-driven decisions in the lead optimization phase.
Molecular Profile and Putative Metabolic Hotspots
The chemical structure of 6-(3-Chlorophenyl)pyrimidine-2,4-diamine presents several potential sites for enzymatic attack. A proactive analysis of these "metabolic hotspots" is the first step in predicting its stability.
-
Pyrimidine Ring: The nitrogen-containing pyrimidine core is a known substrate for multiple enzyme families.
-
CYP-Mediated Oxidation: Aromatic hydroxylation can occur on the pyrimidine ring itself. N-oxidation is another possible pathway.[10]
-
Aldehyde Oxidase (AO) and Xanthine Oxidase (XO): These molybdo-flavoenzymes are known to catalyze the oxidation of azaheterocycles.[11][12] Oxidation of the pyrimidine ring at positions 2 or 6 to form oxo- or dioxo-pyrimidine metabolites is a significant possibility.[7][11]
-
-
Amino Groups (Positions 2 and 4): The primary and secondary amino groups are susceptible to several transformations, including N-dealkylation (if substituted), N-oxidation, and N-glucuronidation (a Phase II reaction).
-
Chlorophenyl Ring: The aromatic phenyl ring is a classic site for CYP-mediated hydroxylation. The chlorine substituent directs this oxidation primarily to the ortho and para positions.
Based on this analysis, the primary metabolic liabilities are likely oxidation of the pyrimidine and chlorophenyl rings. The relative contribution of CYP enzymes versus AO will be a key question to answer experimentally.
Integrated Strategy for Metabolic Stability Assessment
Our approach combines computational predictions with experimental validation. This dual strategy provides a more comprehensive and reliable assessment than either method alone. Computational tools offer rapid, high-throughput screening, while in vitro assays provide quantitative data on the actual rate of metabolism.[13][14]
In Silico Prediction of Metabolic Stability
Before undertaking resource-intensive experiments, computational models can provide valuable foresight.[4][15] These methods use a molecule's structure to predict its metabolic fate.
-
Quantitative Structure-Activity Relationship (QSAR) Models: These models are built on large datasets of compounds with known metabolic stability and use machine learning algorithms to identify structural features correlated with high or low clearance.[16][17][18]
-
P450 and AO Docking Simulations: These methods model the interaction between the compound and the active site of specific drug-metabolizing enzymes.[13] By evaluating the binding affinity and the proximity of potential metabolic hotspots to the enzyme's catalytic center, these simulations can predict which isoforms are likely to metabolize the compound and at which positions.
-
Rule-Based Expert Systems: Software like MetaDrug can use a knowledge base of known biotransformations to predict the likely metabolites of a novel compound.[4][19]
For 6-(3-Chlorophenyl)pyrimidine-2,4-diamine, these models would be used to predict its affinity for major CYP isoforms (e.g., CYP3A4, 2D6, 2C9) and for human aldehyde oxidase (AOX1). The output would be a qualitative prediction of stability and a list of the most probable sites of metabolism, guiding the design of subsequent in vitro assays.
In Vitro Experimental Protocols
In vitro assays using human liver fractions are the cornerstone of metabolic stability assessment.[1][20] They provide quantitative data to calculate intrinsic clearance (CLint), a measure of the inherent ability of the liver to metabolize a drug.[5]
Human Liver Microsomal (HLM) Stability Assay
This assay is a cost-effective, high-throughput method to assess Phase I metabolic stability, as microsomes are rich in CYP enzymes.[3][5]
Rationale: The causality behind this experiment rests on isolating the primary Phase I enzymes (CYPs) in a subcellular fraction (microsomes) and providing them with the necessary cofactor (NADPH) to function. By measuring the disappearance of the parent drug over time, we can directly quantify the rate of its metabolism by these enzymes.
Protocol:
-
Preparation of Reagents:
-
Test Compound Stock: Prepare a 10 mM stock solution of 6-(3-Chlorophenyl)pyrimidine-2,4-diamine in DMSO.
-
Phosphate Buffer: 100 mM potassium phosphate buffer, pH 7.4.
-
HLM Suspension: Thaw pooled human liver microsomes (from a reputable supplier) on ice and dilute to a final protein concentration of 1 mg/mL in phosphate buffer.
-
NADPH Regenerating System (Cofactor): Prepare a solution containing 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM MgCl₂ in phosphate buffer. This system ensures a constant supply of NADPH for the duration of the incubation.
-
Positive Controls: Testosterone (high turnover) and Verapamil (moderate turnover).
-
Negative Control: Incubation without the NADPH regenerating system to assess non-enzymatic degradation.
-
-
Incubation Procedure:
-
Pre-warm the HLM suspension and test compound dilutions at 37°C for 10 minutes.
-
Initiate the reaction by adding the pre-warmed NADPH regenerating system to the HLM/compound mixture. The final incubation volume is typically 200 µL, with a final test compound concentration of 1 µM and a final HLM protein concentration of 0.5 mg/mL.
-
Incubate at 37°C with gentle shaking.
-
At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), transfer a 25 µL aliquot of the reaction mixture to a 96-well plate containing 75 µL of ice-cold acetonitrile with an internal standard (e.g., Tolbutamide, a compound with similar analytical properties but different retention time). This step simultaneously stops the reaction and precipitates the proteins.
-
-
Sample Analysis:
-
Centrifuge the plate at 4000 rpm for 15 minutes at 4°C to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for analysis.
-
Quantify the remaining concentration of the parent compound using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[21][22][23] The use of LC-MS/MS provides the high sensitivity and specificity required to accurately measure drug concentrations in a complex biological matrix.[3]
-
Cryopreserved Human Hepatocyte Stability Assay
Hepatocytes are considered the "gold standard" for in vitro metabolism studies because they contain the full complement of both Phase I and Phase II metabolic enzymes and cofactors in a more physiologically relevant environment.[5][20][24]
Rationale: This assay provides a more comprehensive picture of metabolic clearance. Unlike microsomes, intact hepatocytes allow for the assessment of both Phase I and Phase II metabolism, as well as the influence of drug transporters on the compound's access to intracellular enzymes. This provides a more accurate prediction of overall hepatic clearance.
Protocol:
-
Preparation of Reagents:
-
Hepatocyte Suspension: Thaw cryopreserved pooled human hepatocytes according to the supplier's protocol and resuspend in pre-warmed incubation medium (e.g., Williams' Medium E) to a final density of 1 million viable cells/mL. Cell viability should be >80%.
-
Test Compound: Prepare working solutions of 6-(3-Chlorophenyl)pyrimidine-2,4-diamine by diluting the DMSO stock in incubation medium. The final DMSO concentration should be ≤ 0.1% to avoid cytotoxicity.
-
-
Incubation Procedure:
-
Add the test compound working solution to the hepatocyte suspension in a 96-well plate. The final test compound concentration is typically 1 µM.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO₂ on an orbital shaker.
-
At specified time points (e.g., 0, 15, 30, 60, 120, 240 minutes), sample the incubation mixture and quench the reaction as described for the HLM assay (using ice-cold acetonitrile with an internal standard). For slowly metabolized compounds, longer incubation times may be necessary using plated hepatocytes to maintain enzyme activity.[24]
-
-
Sample Analysis:
-
Process and analyze the samples by LC-MS/MS as described in the HLM protocol.
-
Data Analysis and Interpretation
For both assays, the concentration of the parent compound remaining at each time point is determined.
-
Plot the natural logarithm (ln) of the percentage of compound remaining versus time.
-
The slope of the linear portion of this plot represents the elimination rate constant (k).
-
Slope = -k
-
-
Calculate the in vitro half-life (t½):
-
t½ = 0.693 / k
-
-
Calculate the intrinsic clearance (CLint) in µL/min/mg protein (for HLM) or µL/min/10⁶ cells (for hepatocytes):
-
CLint = (0.693 / t½) * (Incubation Volume / Amount of Protein or Cells)
-
Table 1: Classification of Metabolic Stability Based on In Vitro Data
| In Vitro t½ (minutes) | Intrinsic Clearance (CLint) | Predicted In Vivo Hepatic Clearance | Stability Classification |
| > 60 | Low | Low | High |
| 15 - 60 | Intermediate | Intermediate | Moderate |
| < 15 | High | High | Low |
Note: These are general ranges and can vary. Final classification depends on scaling factors and comparison to benchmark compounds.
These CLint values can then be used in various models (e.g., the well-stirred liver model) to predict in vivo human hepatic blood clearance, bioavailability, and half-life.[20] Establishing a good in vitro-in vivo correlation (IVIVC) is the ultimate goal of these preclinical studies.[25][26]
Anticipated Metabolic Pathways and Enzyme Phenotyping
Based on the structural analysis and the combined results of in silico and in vitro assays, we can propose the most likely metabolic pathways.
To determine the specific enzymes responsible ("enzyme phenotyping"), follow-up studies can be conducted:
-
Recombinant CYPs: Incubate the compound with individual, expressed human CYP enzymes (e.g., rCYP3A4, rCYP2D6) to see which ones deplete the parent compound most rapidly.
-
Chemical Inhibition: In HLM incubations, co-incubate the compound with known selective inhibitors of major CYP isoforms or aldehyde oxidase (e.g., hydralazine for AO).[11] A significant reduction in metabolism in the presence of a specific inhibitor points to the involvement of that enzyme.
Conclusion and Forward Look
This guide outlines a rigorous, multi-pronged strategy for the comprehensive assessment of the metabolic stability of 6-(3-Chlorophenyl)pyrimidine-2,4-diamine. By synergistically applying in silico prediction and gold-standard in vitro assays, this framework enables an early, accurate, and reliable prediction of the compound's metabolic fate.
The anticipated outcomes will classify the compound's stability, identify its primary metabolic pathways, and pinpoint the enzymes responsible for its clearance. This critical information empowers drug discovery teams to make informed decisions: to advance the compound if it possesses a favorable profile, to guide structural modifications to mitigate metabolic liabilities, or to deprioritize candidates with intractable metabolic instability. This proactive approach is fundamental to reducing late-stage attrition and accelerating the development of safe and effective medicines.
References
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Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Retrieved from [Link]
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Pelkonen, O., Turpeinen, M., Uusitalo, J., & Raunio, H. (2008). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. PubMed. Retrieved from [Link]
-
Hughes, T. B., Miller, G. P., & Swamidass, S. J. (2015). Machine learning models in the prediction of drug metabolism: challenges and future perspectives. Taylor & Francis. Retrieved from [Link]
-
Ekins, S., Andreyev, A., Ryabov, A., Kirillov, E., Rakhmatulin, E., Bugrim, A., & Nikolskaya, T. (2006). Computational prediction of human drug metabolism. PubMed. Retrieved from [Link]
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Creative Bioarray. (n.d.). In Vitro Metabolic Stability. Retrieved from [Link]
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Eurofins Discovery. (n.d.). Metabolic Stability Services. Retrieved from [Link]
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Afzali, B., Ghafourian, T., & Zali, H. (2019). Recent Advances of Computational Modeling for Predicting Drug Metabolism: A Perspective. PubMed. Retrieved from [Link]
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Patsnap Synapse. (2025, May 29). How to Conduct an In Vitro Metabolic Stability Study. Retrieved from [Link]
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Engers, D. W., Locuson, C. W., Byers, F. W., Jones, C. K., Daniels, J. S., Lindsley, C. W., & Emmitte, K. A. (2017). Species-Specific Involvement of Aldehyde Oxidase and Xanthine Oxidase in the Metabolism of the Pyrimidine-Containing mGlu5-Negative Allosteric Modulator VU0424238 (Auglurant). PubMed. Retrieved from [Link]
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Czodrowski, P., Kriegl, J. M., Scheuerer, S., & Fox, T. (2009). Computational approaches to predict drug metabolism. PubMed. Retrieved from [Link]
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Shah, P., Sedykh, A., & Chakravarti, S. (2020). Predicting liver cytosol stability of small molecules. ResearchGate. Retrieved from [Link]
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Wang, Y., Li, Y., & Liu, G. (2024). MS-BACL: enhancing metabolic stability prediction through bond graph augmentation and contrastive learning. PMC. Retrieved from [Link]
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Ekins, S., Andreyev, A., & Ryabov, A. (2025, August 10). Computational prediction of human drug metabolism. ResearchGate. Retrieved from [Link]
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Podlewska, S., & Kafel, R. (2018). MetStabOn—Online Platform for Metabolic Stability Predictions. MDPI. Retrieved from [Link]
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Jeon, J., Kim, S., & Park, H. (2025, September 3). MetaboGNN: predicting liver metabolic stability with graph neural networks and cross-species data. PMC. Retrieved from [Link]
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Shah, P. (2020). Predicting Human Liver Microsomal Stability of small molecules. BioModels. Retrieved from [Link]
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Agilent. (2021, July 9). Ultrafast Analysis of Metabolic Stability Assays Using Agilent RapidFire High-resolution MS. Retrieved from [Link]
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Attwa, M. W., Abdelhameed, A. S., Alsaif, N. A., Kadi, A. A., & AlRabiah, H. (2022). A validated LC–MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes. RSC Publishing. Retrieved from [Link]
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Al-Majdoub, Z. M., Al-Malki, A. L., Shaik, R. A., Al-Onazi, W. A., & Kadi, A. A. (2023). Development of an LC-MS/MS Method for Quantification of Sapitinib in Human Liver Microsomes: In Silico and In Vitro Metabolic Stability Evaluation. MDPI. Retrieved from [Link]
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Jantratid, E., & Dressman, J. (2009). In Vitro–In Vivo Correlation: Perspectives on Model Development. PMC. Retrieved from [Link]
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El-Kattan, A. F., & Varma, M. V. S. (2018). Elucidating the Mechanism of Cytochrome P450-Mediated Pyrimidine Ring Conversion to Pyrazole Metabolites with the BACE1 Inhibitor GNE-892 in Rats. Semantic Scholar. Retrieved from [Link]
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Engers, D. W., Locuson, C. W., Byers, F. W., Jones, C. K., Daniels, J. S., Lindsley, C. W., & Emmitte, K. A. (2017). Species-Specific Involvement of Aldehyde Oxidase and Xanthine Oxidase in the Metabolism of the Pyrimidine-Containing mGlu5-Negative Allosteric Modulator VU0424238 (Auglurant). Semantic Scholar. Retrieved from [Link]
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Wang, X., Liu, H., & Chen, Y. (2011). Systematic Structure Modifications of Imidazo[1,2-a]pyrimidine to Reduce Metabolism Mediated by Aldehyde Oxidase (AO). ACS Publications. Retrieved from [Link]
-
Al-Majdoub, Z. M., Al-Malki, A. L., Shaik, R. A., Al-Onazi, W. A., & Kadi, A. A. (2023). Assessment of the in vitro metabolic stability of CEP-37440, a selective FAK/ALK inhibitor, in HLMs using fast UPLC–MS/MS method. PMC. Retrieved from [Link]
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Koukoulitsa, C., & Rekkas, D. M. (2011). In Vitro–In Vivo Correlations Based on In Vitro Dissolution of Parent Drug Diltiazem and Pharmacokinetics of Its Metabolite. MDPI. Retrieved from [Link]
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Al-Majdoub, Z. M., Al-Malki, A. L., Shaik, R. A., Al-Onazi, W. A., & Kadi, A. A. (2025, October 12). A Sensitive, Green, and Fast LC–MS/MS Analytical Method for the Quantification of Ribociclib: Evaluation of the Metabolic Stability in HLMs. ResearchGate. Retrieved from [Link]
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Pelkonen, O., Turpeinen, M., Uusitalo, J., & Raunio, H. (2008). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. Semantic Scholar. Retrieved from [Link]
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Mandal, M., Mitra, K., Grotz, D., Lin, X., Palamanda, J., Kumari, P., ... & Cumming, J. N. (2018). Overcoming Time-Dependent Inhibition (TDI) of Cytochrome P450 3A4 (CYP3A4) Resulting from Bioactivation of a Fluoropyrimidine Moiety. PubMed. Retrieved from [Link]
-
Foti, R. S., & Dalvie, D. K. (2019). Metabolism by Aldehyde Oxidase: Drug Design and Complementary Approaches to Challenges in Drug Discovery. ACS Publications. Retrieved from [Link]
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Garattini, E., & Terao, M. (2020). The role of aldehyde oxidase in drug metabolism. ResearchGate. Retrieved from [Link]
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Wikipedia. (n.d.). Cytochrome P450. Retrieved from [Link]
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Kanehisa Laboratories. (2025, December 17). KEGG PATHWAY Database. Genome.jp. Retrieved from [Link]
-
Wang, Z., & Liu, W. (2021). Cytochrome P450 Enzymes and Drug Metabolism in Humans. PMC. Retrieved from [Link]
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Wagner, J. R., & Lee, W. (n.d.). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. Retrieved from [Link]
-
Bellenie, B. R., Harris, C. S., & Jones, A. M. (2018). Introduction of a Methyl Group Curbs Metabolism of Pyrido[3,4-d]pyrimidine Monopolar Spindle 1 (MPS1) Inhibitors and Enables the Discovery of the Phase 1 Clinical Candidate N2. ACS Publications. Retrieved from [Link]
-
De Rycker, M., Baragaña, B., & Duce, A. (2018). 2,4-Diamino-6-methylpyrimidines for the potential treatment of Chagas' disease. PMC. Retrieved from [Link]
-
De Rycker, M., Baragaña, B., Duce, A., Gilbert, I. H., & Wyatt, P. G. (2018). 2,4-Diamino-6-methylpyrimidines for the potential treatment of Chagas' disease. PubMed. Retrieved from [Link]
-
Kumar, A., Sharma, S., & Singh, R. (2020). Synthesis, COX-2 inhibition and Metabolic Stability Studies of 6-(4-fluorophenyl)-pyrimidine-5-carbonitrile derivatives as Anticancer and Anti-inflammatory agents. ResearchGate. Retrieved from [Link]
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- 11. Species-Specific Involvement of Aldehyde Oxidase and Xanthine Oxidase in the Metabolism of the Pyrimidine-Containing mGlu5-Negative Allosteric Modulator VU0424238 (Auglurant) - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Note: Efficient Synthesis Protocol for 6-(3-Chlorophenyl)pyrimidine-2,4-diamine
This Application Note is designed for researchers and process chemists requiring a robust, scalable, and high-purity synthesis protocol for 6-(3-Chlorophenyl)pyrimidine-2,4-diamine . This scaffold is a critical pharmacophore in dihydrofolate reductase (DHFR) inhibitors and adenosine receptor antagonists.
The guide prioritizes a cyclocondensation route over cross-coupling methods (like Suzuki) due to its superior atom economy, cost-effectiveness, and avoidance of heavy metal contaminants—critical factors in pharmaceutical intermediate synthesis.
Introduction & Retrosynthetic Logic
The target molecule, 6-(3-Chlorophenyl)pyrimidine-2,4-diamine , features an electron-deficient pyrimidine core substituted with an electron-withdrawing chlorophenyl group. While palladium-catalyzed cross-coupling of 6-chloro-2,4-diaminopyrimidine with 3-chlorophenylboronic acid is a viable medicinal chemistry route, it is suboptimal for scale-up due to catalyst costs and scavenging requirements.
This protocol utilizes a convergent cyclocondensation strategy . The pyrimidine ring is constructed de novo by reacting a binucleophile (guanidine) with a 1,3-electrophilic equivalent (a
Retrosynthetic Analysis (DOT Visualization)
Figure 1: Retrosynthetic disconnection showing the convergent assembly of the pyrimidine core from guanidine and a
Critical Reagents & Equipment
| Component | Grade/Spec | Role |
| Guanidine Carbonate | >99% | Source of N-C-N amidine unit. Preferred over HCl salt for easier handling. |
| 3-(3-Chlorophenyl)-3-oxopropanenitrile | >97% | The "backbone" providing C4, C5, C6 and the 6-aryl group. |
| Absolute Ethanol | 200 Proof | Solvent. Promotes precipitation of the product upon cooling.[1] |
| Sodium Ethoxide (NaOEt) | 21% wt in EtOH | Base catalyst. Activates guanidine and the nitrile. |
| Dean-Stark Apparatus | (Optional) | Can be used if water removal is required, though reflux is usually sufficient. |
Step-by-Step Experimental Protocol
Phase A: Preparation of 3-(3-Chlorophenyl)-3-oxopropanenitrile
Note: If this intermediate is commercially available, proceed directly to Phase B. If synthesis is required, follow the Claisen-type condensation below.
-
Setup: Flame-dry a 500 mL three-neck round-bottom flask (RBF) equipped with a magnetic stir bar, dropping funnel, and nitrogen inlet.
-
Activation: Charge the flask with Sodium Hydride (60% dispersion in oil, 1.2 eq) . Wash twice with dry hexane to remove oil. Suspend in dry THF (10 vol) .
-
Addition: Heat to 60°C. Add a solution of Acetonitrile (1.2 eq) and Methyl 3-chlorobenzoate (1.0 eq) in THF dropwise over 45 minutes.
-
Mechanistic Insight: The acetonitrile anion attacks the ester carbonyl. The resulting intermediate eliminates methoxide to form the
-ketonitrile.
-
-
Reaction: Reflux for 4-6 hours. Monitor by TLC (Hexane:EtOAc 3:1).
-
Workup: Cool to 0°C. Quench carefully with water. Acidify aqueous layer to pH 4-5 with 1N HCl to precipitate the nitrile. Filter and dry.[1][2]
Phase B: Pyrimidine Cyclization (The Core Synthesis)
This step involves the condensation of guanidine with the
Reaction Scheme:
1. Reagent Preparation
-
In a 250 mL RBF, dissolve Guanidine Carbonate (10.0 mmol, 1.80 g) in Absolute Ethanol (30 mL) .
-
Optimization Note: Using the carbonate salt avoids the need to neutralize guanidine hydrochloride with a separate strong base step, simplifying the workup.
2. Condensation
-
Add 3-(3-Chlorophenyl)-3-oxopropanenitrile (10.0 mmol, 1.93 g) to the stirred solution.
-
Add Sodium Ethoxide (21% in EtOH, 2.0 mL) as a catalyst.
-
Why? The base deprotonates the active methylene of the nitrile (enhancing nucleophilicity) and ensures the guanidine is in its free base form.
-
-
Fit the flask with a reflux condenser and heat the mixture to reflux (78°C) for 8–12 hours .
3. Monitoring
-
Monitor by TLC (DCM:MeOH 9:1). The starting nitrile (
) should disappear, and a lower fluorescent spot (product) should appear.
4. Workup & Isolation
-
Cooling: Allow the reaction mixture to cool slowly to room temperature, then chill in an ice bath (0–4°C) for 2 hours. The product often crystallizes directly from the reaction mixture.
-
Filtration: Filter the precipitate under vacuum.
-
Washing: Wash the filter cake with cold ethanol (2 x 5 mL) followed by water (2 x 10 mL) to remove inorganic salts (sodium carbonate residues).
-
Drying: Dry the solid in a vacuum oven at 50°C for 6 hours.
5. Purification (Recrystallization)[3]
-
If the crude product is slightly colored (off-white/yellow), recrystallize from DMF/Water (1:1) or Ethanol .
-
Dissolve crude solid in minimum hot DMF.
-
Add hot water dropwise until turbidity persists.
-
Cool slowly to induce crystallization.
-
Characterization & QC Criteria
| Technique | Expected Signal / Criteria | Interpretation |
| Appearance | White to pale yellow crystalline solid | High purity (>98%). Darker colors indicate oxidation. |
| Melting Point | 195–198°C (Derivative dependent) | Sharp range (<2°C) indicates purity. |
| 1H NMR (DMSO-d6) | H-5 proton of pyrimidine ring (Singlet). | |
| -NH2 groups at C2 and C4. (Exchangeable with D2O). | ||
| Aromatic protons of the 3-chlorophenyl ring. | ||
| LC-MS | [M+H]+ = 221.05 / 223.05 | Characteristic 3:1 Chlorine isotope pattern. |
Mechanistic Workflow (Graphviz)
The following diagram illustrates the reaction mechanism, highlighting the sequential nucleophilic attacks that form the ring.
Figure 2: Mechanistic pathway of the pyrimidine ring closure.
Troubleshooting & Optimization
-
Low Yield: Ensure the
-ketonitrile is dry. Water quenches the nitrile reactivity. If yield remains low (<50%), increase reaction time to 24h or switch solvent to n-Butanol (Reflux 118°C) to overcome activation energy barriers. -
Regioisomers: This route is highly regiospecific for the 6-aryl isomer. If the 5-aryl isomer is detected, it implies contamination of the starting material with aryl-malonaldehyde derivatives.
-
Safety: Guanidine carbonate is an irritant. 3-chlorophenyl derivatives may be toxic. All operations should be performed in a fume hood.
References
-
General Synthesis of 2,4-Diaminopyrimidines
-
Suzuki Coupling Alternative (For Analogs)
- Precursor Chemistry (Beta-Ketonitriles)
-
Pharmacological Relevance (DHFR Inhibitors)
Sources
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- 3. lmaleidykla.lt [lmaleidykla.lt]
- 4. Direct synthesis of 5- and 6-substituted 2-aminopyrimidines as potential non-natural nucleobase analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities | MDPI [mdpi.com]
- 6. 6-Substituted 2,4-diaminopyrido[3,2-d]pyrimidine analogues of piritrexim as inhibitors of dihydrofolate reductase from rat liver, Pneumocystis carinii, and Toxoplasma gondii and as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
Application Note: A Validated HPLC Method for Purity Determination of 6-(3-Chlorophenyl)pyrimidine-2,4-diamine
Abstract & Introduction
The purity of active pharmaceutical ingredients (APIs) is a non-negotiable quality attribute that directly impacts the safety and efficacy of drug products. 6-(3-Chlorophenyl)pyrimidine-2,4-diamine is a heterocyclic amine that serves as a key intermediate or API in pharmaceutical development. Its chemical structure, featuring a substituted phenyl group attached to a diaminopyrimidine core, necessitates a robust analytical method to resolve the main component from process-related impurities and potential degradants.
This application note details a comprehensive, validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of purity for 6-(3-Chlorophenyl)pyrimidine-2,4-diamine. The method is designed for accuracy, precision, and specificity, adhering to the principles outlined in the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2] The causality behind the selection of chromatographic parameters is explained to provide researchers with a foundational understanding for potential method adaptation or troubleshooting.
Analyte Physicochemical Properties
A thorough understanding of the analyte's properties is the cornerstone of logical method development.
-
Compound Name: 6-(3-Chlorophenyl)pyrimidine-2,4-diamine
-
CAS Number: 175137-08-3 (Isomer-specific CAS, may vary)
-
Molecular Formula: C₁₀H₉ClN₄
-
Molecular Weight: 220.66 g/mol
-
Chemical Structure:
-
Predicted Properties & Rationale:
-
Polarity & Solubility: The molecule possesses both hydrophobic (chlorophenyl ring) and hydrophilic (two amino groups) moieties. This amphiphilic nature makes it suitable for reversed-phase chromatography. While slightly soluble in water, it is expected to be more soluble in organic solvents like methanol and acetonitrile.[3][4][5]
-
UV Absorbance: The conjugated system encompassing the pyrimidine and phenyl rings acts as a strong chromophore. Halogenated pyrimidines are known to absorb in the UV range. A significant absorbance maximum is anticipated between 230-280 nm, making UV detection a highly suitable technique.
-
Principle of the Method & Rationale for Parameter Selection
The method is based on reversed-phase HPLC, where the analyte is separated on a nonpolar stationary phase with a polar mobile phase. The separation mechanism is primarily driven by the hydrophobic interactions between the analyte and the C18 stationary phase.
Caption: Logical flow from analyte properties to HPLC parameter selection.
-
Column Selection (Stationary Phase): A C18 (octadecylsilane) column is chosen for its strong hydrophobic retention capabilities, which are ideal for aromatic compounds like the target analyte. The high surface area and carbon load of modern C18 columns ensure efficient separation and good peak shape.
-
Mobile Phase Selection:
-
Aqueous Component: A 20 mM potassium dihydrogen phosphate buffer (KH₂PO₄) adjusted to a pH of 3.0 is used. The amino groups on the pyrimidine ring have pKa values that make their protonation state sensitive to pH. Maintaining a controlled, acidic pH ensures that the amine functional groups are consistently protonated, leading to reproducible retention times and minimizing peak tailing.
-
Organic Component: Acetonitrile is selected as the organic modifier due to its low viscosity, low UV cutoff, and excellent solvent strength for this class of compounds.
-
Elution Mode: A gradient elution is employed. This is critical for a purity assay, as it ensures that late-eluting, more hydrophobic impurities are cleared from the column in a reasonable time, while early-eluting, more polar impurities are well-resolved from the main analyte peak.
-
-
Detection: A Photodiode Array (PDA) or UV detector set to 254 nm is proposed. This wavelength is a common choice for aromatic compounds and is expected to provide a strong signal. A PDA detector is highly recommended as it allows for the simultaneous acquisition of spectra across a range, enabling peak purity assessment and identification of co-eluting impurities.
Detailed Experimental Protocol
Instrumentation & Materials
-
HPLC System: An HPLC or UHPLC system equipped with a quaternary or binary pump, degasser, autosampler, column thermostat, and PDA/UV detector.
-
Chromatographic Column: Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm (or equivalent L1 packing).
-
Data System: Empower™, Chromeleon™, or equivalent Chromatography Data System (CDS).
-
Reagents:
-
Acetonitrile (HPLC Grade)
-
Potassium Dihydrogen Phosphate (KH₂PO₄) (AR Grade)
-
Phosphoric Acid (AR Grade)
-
Water (HPLC Grade or Milli-Q)
-
-
Reference Standard: 6-(3-Chlorophenyl)pyrimidine-2,4-diamine of known purity.
Preparation of Solutions
-
Mobile Phase A (Aqueous Buffer): Weigh 2.72 g of KH₂PO₄ into 1000 mL of HPLC grade water and sonicate to dissolve. Adjust the pH to 3.0 ± 0.05 with phosphoric acid. Filter through a 0.45 µm nylon filter.
-
Mobile Phase B (Organic): Acetonitrile.
-
Sample Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.
-
Reference Standard Stock Solution (approx. 0.5 mg/mL): Accurately weigh about 25 mg of the Reference Standard into a 50 mL volumetric flask. Add approximately 30 mL of diluent, sonicate for 5 minutes to dissolve, allow to cool to room temperature, and dilute to volume with the diluent.
-
Working Standard Solution (approx. 0.05 mg/mL): Pipette 5.0 mL of the Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.
-
Sample Solution (approx. 0.5 mg/mL): Accurately weigh about 25 mg of the 6-(3-Chlorophenyl)pyrimidine-2,4-diamine sample into a 50 mL volumetric flask. Prepare similarly to the Reference Standard Stock Solution.
Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 3.5 µm (L1) |
| Mobile Phase A | 20 mM KH₂PO₄, pH 3.0 |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Run Time | 35 minutes |
| Gradient Program | Time (min) |
| 0.0 | |
| 25.0 | |
| 30.0 | |
| 30.1 | |
| 35.0 |
System Suitability Test (SST)
Before sample analysis, the system's performance must be verified. This protocol is self-validating by ensuring the chromatographic system is fit for its intended purpose on the day of analysis. The SST is performed by injecting the Working Standard Solution five times.
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | ≤ 2.0 | Ensures peak symmetry, critical for accurate integration. |
| Theoretical Plates (N) | ≥ 2000 | Measures column efficiency and separation power. |
| % RSD of Peak Area | ≤ 2.0% (for n=5) | Demonstrates injection precision and system stability. |
Analysis Procedure
-
Equilibrate the column with the initial mobile phase conditions for at least 30 minutes.
-
Perform the System Suitability Test.
-
Inject a blank (diluent) to ensure no carryover or system contamination.
-
Inject the Sample Solution in duplicate.
-
After the sequence, integrate all peaks in the chromatograms, disregarding any peaks from the blank and peaks with an area less than 0.05% of the total area.
Calculation of Purity
The purity is calculated using the area normalization method. This method assumes that all impurities have a similar response factor to the main component at the chosen wavelength.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Method Validation Protocol
The analytical method must be validated to demonstrate its suitability for its intended purpose, as mandated by ICH Q2(R2) guidelines.[1][2]
Caption: Workflow for analytical method validation based on ICH Q2.
| Validation Parameter | Protocol Summary | Typical Acceptance Criteria |
| Specificity | Analyze blank, placebo (if applicable), and forced degradation samples (acid, base, peroxide, heat, light). | The main peak should be free from interference from any other components. Peak purity index (from PDA) should pass. |
| Linearity | Analyze at least five concentrations across the range (e.g., 50% to 150% of the working concentration). | Correlation coefficient (r²) ≥ 0.999. |
| Range | The range is established by confirming linearity, accuracy, and precision at the lower and upper concentrations. | 80% to 120% of the test concentration. |
| Accuracy | Analyze triplicate samples of a known matrix spiked with the analyte at three levels (e.g., 80%, 100%, 120%). | Mean recovery should be between 98.0% and 102.0%. |
| Precision | Repeatability: Six replicate preparations of the same sample. Intermediate: Repeatability test on a different day, with a different analyst, or on a different instrument. | % RSD ≤ 2.0% for repeatability. % RSD ≤ 2.0% for intermediate precision. |
| Limit of Quantitation (LOQ) | Determined by signal-to-noise ratio (S/N ≈ 10) or from the standard deviation of the response and the slope of the linearity curve. Precision at this level must be acceptable. | % RSD ≤ 10.0%. |
| Robustness | Intentionally vary method parameters (e.g., pH ±0.2, column temp ±5°C, flow rate ±10%) and assess the impact on SST. | System suitability criteria must be met under all varied conditions. |
Conclusion
This application note presents a robust, specific, and reliable RP-HPLC method for determining the purity of 6-(3-Chlorophenyl)pyrimidine-2,4-diamine. The method employs a standard C18 column with a buffered acetonitrile gradient and UV detection, making it readily transferable to most quality control laboratories. The detailed protocol, including system suitability criteria and a comprehensive validation plan based on ICH guidelines, ensures that the method is trustworthy and fit for its intended purpose in a regulated pharmaceutical environment.
References
-
Autech Industry Co.,Limited. (n.d.). 2,4-Diamino-6-chloropyrimidine CAS 156-83-2. Available at: [Link]
-
PharmaCompass. (n.d.). 6-Chloro-pyrimidine-2,4-diamine;2,4-Diamino-6-chloropyrimidine. Available at: [Link]
-
Ferreira da Silva, F., et al. (2017). Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation. Physical Chemistry Chemical Physics. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 2,4-Diamino-6-chloropyrimidine. PubChem Compound Database. Available at: [Link]
-
Chemsrc. (2025). 6-Chloropyrimidine-2,4-diamine | CAS#:156-83-2. Available at: [Link]
-
SIELC. (2024). HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. Available at: [Link]
-
Wang, Z., et al. (2017). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules. Available at: [Link]
- Google Patents. (2022). CN114965738A - HPLC-UV detection method for purity of 2,4-diamino-6-hydroxypyrimidine starting material.
-
ResearchGate. (2025). Solubility of 6-Chloropyridazin-3-amine in Different Solvents. Available at: [Link]
-
NIST. (n.d.). Pyrimidine, 4,5-diamino-6-chloro-. NIST Chemistry WebBook. Available at: [Link]
-
AWS. (n.d.). An unexpected deamination reaction after hydrolysis of the pyrimidine (6-4) pyrimidone photoproduct. Available at: [Link]
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Available at: [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Available at: [Link]
-
BioPharm International. (2025). Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods. Available at: [Link]
Sources
- 1. 2,4-Diamino-6-chloropyrimidine CAS 156-83-2-Beijing Entrepreneur Science & Trading Co., Ltd [entrepreneur-cn.com]
- 2. 6-Chloropyrimidine-2,4-diamine | CAS#:156-83-2 | Chemsrc [chemsrc.com]
- 3. researchgate.net [researchgate.net]
- 4. Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: Solubility Profiling of 6-(3-Chlorophenyl)pyrimidine-2,4-diamine in DMSO and Water for Drug Development Applications
Introduction: The Critical Role of Solubility in Preclinical Research
6-(3-Chlorophenyl)pyrimidine-2,4-diamine is a member of the diaminopyrimidine class of compounds, a scaffold of significant interest in medicinal chemistry and drug development due to its diverse biological activities.[1] Pyrimidine derivatives are integral to the structure of numerous therapeutic agents, exhibiting a wide range of pharmacological properties, including potential antimicrobial and anticancer effects.[2] The successful preclinical evaluation of novel compounds like 6-(3-Chlorophenyl)pyrimidine-2,4-diamine is fundamentally dependent on understanding and managing their physicochemical properties, with solubility being a primary determinant of a compound's suitability for in vitro and in vivo testing.
Inaccurate solubility data can lead to significant experimental artifacts, including underestimated potency and poor reproducibility. Therefore, a thorough characterization of a compound's solubility in commonly used solvents such as dimethyl sulfoxide (DMSO) and aqueous media is a prerequisite for reliable biological screening and pharmacological profiling. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the solubility of 6-(3-Chlorophenyl)pyrimidine-2,4-diamine in DMSO and water. In the absence of specific public domain quantitative data for this compound, this document provides a framework for its empirical determination, alongside detailed protocols for the preparation of stock and working solutions, ensuring scientific integrity and experimental success.
Physicochemical Properties of 6-(3-Chlorophenyl)pyrimidine-2,4-diamine and Related Analogs
| Property | 2,4-Diamino-6-chloropyrimidine (Analog) | 6-(3-Chlorophenyl)pyrimidine-2,4-diamine (Predicted) |
| Molecular Formula | C₄H₅ClN₄[3] | C₁₀H₉ClN₄ |
| Molecular Weight | 144.56 g/mol [3] | 220.66 g/mol |
| Appearance | White to off-white crystalline powder[4] | Solid, likely crystalline |
| Melting Point | 199-202 °C[5] | Expected to be a solid at room temperature |
| Water Solubility | Moderately to slightly soluble[4][5] | Predicted to have low aqueous solubility |
| Organic Solvent Solubility | More soluble in organic solvents like ethanol and methanol[4] | Expected to be soluble in polar aprotic solvents like DMSO |
Solubility in Dimethyl Sulfoxide (DMSO): The Universal Stock Solution Solvent
DMSO is a powerful, polar aprotic solvent widely recognized for its ability to dissolve a broad range of organic compounds, making it an indispensable tool in drug discovery for the preparation of high-concentration stock solutions.[6] For novel compounds like 6-(3-Chlorophenyl)pyrimidine-2,4-diamine, DMSO is the recommended starting solvent for generating primary stock solutions.
Causality Behind DMSO's Efficacy:
DMSO's high dielectric constant and its ability to act as both a hydrogen bond acceptor and to disrupt the hydrogen bonding network of water contribute to its exceptional solvating power for a wide array of molecules.[7][8] Its miscibility with water allows for the convenient dilution of DMSO stock solutions into aqueous buffers for biological assays, although this step must be performed with care to avoid compound precipitation.[8]
Aqueous Solubility: The Biologically Relevant Milieu
While DMSO is excellent for storage, the ultimate biological activity of a compound is determined by its behavior in an aqueous environment. The low intrinsic aqueous solubility of many organic small molecules is a significant challenge in drug development. For 6-(3-Chlorophenyl)pyrimidine-2,4-diamine, its predicted low water solubility necessitates a careful and systematic approach to preparing aqueous working solutions.
Factors Influencing Aqueous Solubility:
-
pH: The presence of two amino groups on the pyrimidine ring suggests that the compound's aqueous solubility will be pH-dependent. Protonation of these basic centers at acidic pH can significantly increase solubility.
-
Co-solvents: The presence of a small percentage of an organic co-solvent, such as DMSO from the stock solution, can help maintain the compound's solubility in the final aqueous medium.[4] However, the final concentration of DMSO should typically be kept below 0.5% to minimize solvent-induced cellular toxicity.[4]
-
Temperature: While gentle warming can aid dissolution, it is crucial to be cautious of potential compound degradation.[4]
Experimental Protocols
Given the lack of specific published solubility values for 6-(3-Chlorophenyl)pyrimidine-2,4-diamine, the following protocols provide a systematic approach to determine its solubility and prepare solutions for experimental use.
Protocol 1: Determination of Approximate Solubility in DMSO and Water
This protocol is designed to provide a practical, qualitative, and semi-quantitative assessment of solubility.
Materials:
-
6-(3-Chlorophenyl)pyrimidine-2,4-diamine
-
Anhydrous DMSO
-
Deionized Water
-
Vortex mixer
-
Sonicator (water bath)
-
Analytical balance
-
Microcentrifuge tubes
Procedure:
-
Preparation of Test Samples:
-
Weigh approximately 1 mg of 6-(3-Chlorophenyl)pyrimidine-2,4-diamine into each of two separate, pre-weighed microcentrifuge tubes. Record the exact mass.
-
-
Solvent Addition (DMSO):
-
To the first tube, add a small, precise volume of DMSO (e.g., 100 µL) to achieve a high target concentration (e.g., 10 mg/mL).
-
Vortex the tube vigorously for 1-2 minutes.[9]
-
If the compound is not fully dissolved, sonicate in a water bath for up to 5 minutes.[9]
-
Visually inspect for any undissolved particles. If dissolved, the solubility is at least 10 mg/mL. If not, proceed with serial additions of DMSO, vortexing and sonicating after each addition, until the compound is fully dissolved. Record the total volume of DMSO required to dissolve the compound and calculate the approximate solubility.
-
-
Solvent Addition (Water):
-
To the second tube, add 1 mL of deionized water.
-
Vortex vigorously for 2 minutes.
-
Sonicate in a water bath for 5 minutes.
-
Visually inspect for undissolved particles. Due to the predicted low aqueous solubility, it is likely the compound will not fully dissolve.
-
-
Equilibration and Quantification (for a more quantitative measure):
-
For both the DMSO and water suspensions (if undissolved), allow the samples to equilibrate on an overhead shaker for a defined period (e.g., 24 hours) at a controlled temperature (e.g., 25°C).[10]
-
After equilibration, centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes to pellet any undissolved solid.
-
Carefully collect the supernatant and analyze the concentration of the dissolved compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. This will provide the equilibrium solubility.
-
Diagram 1: Experimental Workflow for Solubility Determination
Caption: Logical flow from solid compound to use in biological assays.
Trustworthiness and Self-Validation
The protocols provided are designed to be self-validating. Visual inspection for precipitated material at each dilution step is a critical checkpoint. For quantitative assays, the inclusion of proper controls, such as a vehicle control containing the same final concentration of DMSO, is essential to account for any effects of the solvent on the biological system. Furthermore, for experiments where absolute concentration is critical, analytical validation of the final working solution concentration via HPLC is recommended.
Conclusion
While specific quantitative solubility data for 6-(3-Chlorophenyl)pyrimidine-2,4-diamine in DMSO and water is not widely published, this application note provides a robust framework for its empirical determination and subsequent use in a research setting. By following the detailed protocols for solubility assessment and solution preparation, researchers can mitigate the risks associated with poor solubility, thereby enhancing the reliability and reproducibility of their experimental data. The principles and methodologies outlined herein are grounded in established best practices for handling small molecules in drug discovery and are designed to empower scientists to confidently advance their research with this promising class of compounds.
References
-
Movassaghi, M., & Hill, M. D. (2006). A single-step conversion of various N-vinyl and N-aryl amides to the corresponding pyrimidine and quinazoline derivatives. Journal of the American Chemical Society, 128(44), 14254–14255. [Link]
-
NICEATM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. National Institute of Environmental Health Sciences. [Link]
-
Chemsrc. (2025). 6-Chloropyrimidine-2,4-diamine | CAS#:156-83-2. Chemsrc. [Link]
-
PubChem. (n.d.). 2,4-Diamino-6-chloropyrimidine. National Center for Biotechnology Information. [Link]
-
Solarbio. (2026). How to Choose the Right Solvent When Dissolving Small-Molecule Compounds. Solarbio. [Link]
-
ResearchGate. (2013). How to dissolve small inhibitor molecules for binding assay?. ResearchGate. [Link]
-
World Health Organization. (n.d.). Annex 4. WHO. [Link]
-
MedCrave. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. MedCrave. [Link]
-
PMC. (n.d.). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. National Center for Biotechnology Information. [Link]
-
ResearchGate. (n.d.). TOXICITY AND ANTIMICROBIAL ACTIVITY OF 6-CHLORO- 2,4-DIAMINO- PYRIMIDINE. ResearchGate. [Link]
-
MDPI. (2017). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. MDPI. [Link]
-
PubChem. (n.d.). Pyrimidine, 2,4-diamino-5-(p-chlorophenyl)-6-pentyl-. National Center for Biotechnology Information. [Link]
-
Quora. (2024). How can dimethyl sulfoxide enhance solubility in lab applications?. Quora. [Link]
-
gChem. (n.d.). DMSO. gChem. [Link]
Sources
- 1. mdpi.com [mdpi.com]
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- 3. 2,4-Diamino-6-chloropyrimidine | C4H5ClN4 | CID 67432 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2,4-Diamino-6-chloropyrimidine CAS 156-83-2-Beijing Entrepreneur Science & Trading Co., Ltd [entrepreneur-cn.com]
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- 8. quora.com [quora.com]
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- 10. materialneutral.info [materialneutral.info]
In vitro assay protocols using 6-(3-Chlorophenyl)pyrimidine-2,4-diamine
Application Note: Characterization of 6-(3-Chlorophenyl)pyrimidine-2,4-diamine
Introduction & Scope
This technical guide details the experimental characterization of 6-(3-Chlorophenyl)pyrimidine-2,4-diamine , a synthetic small molecule belonging to the 2,4-diaminopyrimidine class. While structurally related to classic antifolates like Pyrimethamine (a 5-phenyl analog), the 6-phenyl substitution pattern imparts distinct pharmacological properties.
Primary Mechanism: Competitive inhibition of Dihydrofolate Reductase (DHFR) , blocking the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), thereby halting thymidylate synthesis and DNA replication. Secondary Consideration: Researchers must be aware that 6-phenyl-2,4-diaminopyrimidines are also investigated as Adenosine A1 receptor antagonists . However, in antiproliferative contexts, DHFR inhibition is the dominant driver of toxicity.
This guide prioritizes the DHFR enzymatic workflow and a cellular "rescue" assay to rigorously validate on-target mechanism versus off-target cytotoxicity.
Compound Handling & Solubility
The 2,4-diaminopyrimidine scaffold is lipophilic and prone to precipitation in aqueous buffers if not managed correctly.
Physical Properties:
-
Molecular Weight: ~220.66 g/mol
-
Appearance: White to off-white crystalline solid.[1]
-
Solubility: Soluble in DMSO (up to 50 mM); sparingly soluble in water.
Preparation Protocol:
-
Stock Solution (10 mM): Dissolve powder in anhydrous DMSO. Vortex for 1 minute. Inspect visually for clarity.
-
Storage: Aliquot into amber glass vials (light sensitive) and store at -20°C. Stable for 6 months.
-
Working Dilutions (Critical Step):
-
Do not dilute directly from 100% DMSO into the assay buffer. This often causes "crashing out" (precipitation).
-
Intermediate Step: Prepare a 10x concentration in a solvent intermediate (e.g., 10% DMSO in water) before the final addition to the assay plate.
-
Final DMSO Limit: Ensure final assay concentration of DMSO is <1.0% (v/v) to prevent enzyme denaturation.
-
Protocol A: Cell-Free DHFR Enzymatic Inhibition Assay
Objective: Quantify the IC50 of the compound against recombinant human or bacterial DHFR by monitoring NADPH oxidation.
Principle:
Materials
-
Enzyme: Recombinant DHFR (Human or E. coli depending on target).
-
Substrate: Dihydrofolic Acid (DHF).[2][3][4][5][6] Note: DHF is unstable; prepare fresh.
-
Assay Buffer: 50 mM Potassium Phosphate, pH 7.5, 1 mM DTT, 0.5 mM EDTA.
-
Control Inhibitor: Methotrexate (MTX).[4]
Experimental Workflow
| Step | Action | Volume (per well in 96-well plate) |
| 1 | Add Assay Buffer to all wells. | Adjust to final vol. 200 µL |
| 2 | Add Compound (Serial dilution in buffer/DMSO). | 10 µL |
| 3 | Add DHFR Enzyme (0.01 – 0.05 Units/mL final). | 10 µL |
| 4 | Pre-Incubation: Incubate for 10 min at 25°C. | Critical for binding equilibrium |
| 5 | Add NADPH (100 µM final). | 10 µL |
| 6 | Initiate: Add DHF Substrate (50 µM final). | 10 µL |
| 7 | Read: Kinetic mode, Abs 340 nm, every 15s for 10 min. | -- |
Data Analysis:
-
Calculate the slope (
) for the linear portion of the curve (usually 1–5 mins). -
Normalize to the "No Inhibitor" control (100% Activity) and "No Enzyme" blank (0% Activity).
-
Fit data to a 4-parameter logistic model to determine IC50.
Expert Insight: If the compound is colored, it may absorb at 340 nm.[2][7] Run a "Compound Only" blank (no enzyme/substrate) to subtract background absorbance.
Protocol B: Cellular Rescue Assay (Mechanism Validation)
Objective: Confirm that cytotoxicity is caused specifically by DHFR inhibition and not general toxicosis.
Logic: If 6-(3-Chlorophenyl)pyrimidine-2,4-diamine kills cells by starving them of tetrahydrofolate (THF), adding Folinic Acid (Leucovorin) —a downstream folate derivative—should bypass the block and restore cell viability. If Folinic Acid does not rescue the cells, the compound is acting via an off-target mechanism (e.g., Adenosine receptor or general toxicity).
Pathway Visualization
Caption: Mechanism of Action and Rescue Strategy. The inhibitor blocks DHF-to-THF conversion. Folinic acid enters downstream, restoring DNA synthesis.
Experimental Workflow
Cell Line: Jurkat (T-cell leukemia) or specific bacterial strain (e.g., S. aureus). Assay Duration: 72 Hours.
| Group | Treatment A | Treatment B (Rescue) | Expected Outcome (If On-Target) |
| 1. Control | Vehicle (DMSO) | Vehicle (PBS) | 100% Viability |
| 2. Test | Compound (at 2x IC50) | Vehicle (PBS) | < 20% Viability (Cell Death) |
| 3. Rescue | Compound (at 2x IC50) | Folinic Acid (100 µM) | > 80% Viability (Survival) |
| 4. Off-Target | Compound (High Dose) | Folinic Acid (100 µM) | Low Viability (Toxicity not folate-related) |
Step-by-Step:
-
Seed Cells: 5,000 cells/well in 96-well plates. Incubate 24h.
-
Add Rescue Agent: Add Folinic Acid (final 100 µM) to "Rescue" wells. Incubate 1 hour.
-
Add Compound: Add 6-(3-Chlorophenyl)pyrimidine-2,4-diamine dilution series.
-
Incubate: 72 hours at 37°C, 5% CO2.
-
Readout: Add Resazurin (Alamar Blue) or MTT reagent. Incubate 2-4 hours and read fluorescence/absorbance.
References
-
Sigma-Aldrich. (n.d.). Dihydrofolate Reductase Assay Kit Technical Bulletin. Retrieved from
-
Gangjee, A., et al. (1994). "Synthesis and biological activity of 2,4-diamino-6-substituted-pyrimidines as inhibitors of dihydrofolate reductase." Journal of Medicinal Chemistry.
-
BenchChem. (2023). Structure-Activity Relationship of 2,4-Diaminopyrimidine Analogs. Retrieved from
-
Abcam. (2023).[2] Dihydrofolate Reductase Assay Kit (Colorimetric) Protocol. Retrieved from
Sources
Crystallization techniques for 6-(3-Chlorophenyl)pyrimidine-2,4-diamine
Application Note: Advanced Crystallization Protocols for 6-(3-Chlorophenyl)pyrimidine-2,4-diamine
Executive Summary & Molecule Profile
Target Molecule: 6-(3-Chlorophenyl)pyrimidine-2,4-diamine CAS Registry Number: 1251025-80-5 Molecular Formula: C₁₀H₉ClN₄ Molecular Weight: 220.66 g/mol
Critical Distinction: Do not confuse this molecule with 6-chloro-2,4-diaminopyrimidine (CAS 156-83-2), a common intermediate for Minoxidil. The target molecule contains a lipophilic 3-chlorophenyl ring at the C6 position, significantly altering its solubility profile compared to the chloro-substituted precursor.
This guide provides robust crystallization workflows for 6-(3-Chlorophenyl)pyrimidine-2,4-diamine. Given its structural homology to Pyrimethamine and other 2,4-diaminopyrimidine antifolates, the protocols are engineered to exploit the pH-dependent solubility switch characteristic of this scaffold.
Physicochemical Profile
| Property | Characteristic | Implication for Crystallization |
| Basicity (pKa) | ~7.0–7.4 (N1 Pyrimidine) | Highly soluble in dilute mineral acids; insoluble in basic media. |
| LogP (Predicted) | ~2.1–2.5 | Lipophilic; low water solubility at neutral pH. |
| H-Bond Donors | 4 (Two -NH₂ groups) | High potential for solvate formation; rigorous drying required. |
| Solubility (Free Base) | High: DMSO, DMF, Hot EtOHLow: Water, Hexane, Cold EtOH | Cooling crystallization from alcohols is the preferred polishing method. |
Crystallization Strategy: The "Acid-Base Swing"
For crude material (purity <95%), direct thermal recrystallization often results in "oiling out" due to impurity interference. The most reliable method for this class of compounds is the Acid-Base Swing , which utilizes the basicity of the pyrimidine ring to separate neutral organic impurities.
Mechanism of Action
-
Protonation: The 2,4-diamino moiety is protonated by HCl, forming a water-soluble hydrochloride salt.
-
Filtration: Neutral lipophilic impurities remain insoluble and are removed by filtration.
-
Neutralization: Controlled addition of base deprotonates the pyrimidine, precipitating the purified free base in a controlled crystalline form.
Protocol A: Acid-Base Purification (Primary Isolation)
Reagents:
-
Hydrochloric Acid (1.0 M)
-
Sodium Hydroxide (2.0 M) or Ammonium Hydroxide (28%)
-
Activated Carbon (Optional, for color removal)
Step-by-Step Procedure:
-
Dissolution: Suspend 10.0 g of crude 6-(3-Chlorophenyl)pyrimidine-2,4-diamine in 80 mL of 1.0 M HCl .
-
Heating: Warm the mixture to 40–50°C with vigorous stirring. The solid should dissolve completely to form a clear yellow/orange solution.
-
Note: If solids remain, they are likely non-basic impurities.
-
-
Filtration: Filter the warm solution through a Celite pad or 0.45 µm membrane to remove insoluble particulates.
-
Optional: If the solution is dark, treat with 5 wt% activated carbon for 30 minutes prior to filtration.
-
-
Precipitation: Transfer the filtrate to a clean vessel. While stirring at 25°C, slowly add 2.0 M NaOH (or NH₄OH) dropwise.
-
Nucleation Point: Monitor the pH. Cloudiness (nucleation) typically begins around pH 4–5. Continue addition until pH 8.5–9.0 is reached.
-
Digestion: Allow the slurry to stir for 1–2 hours at room temperature to ripen the crystals (Ostwald ripening).
-
Isolation: Filter the white-to-off-white solid under vacuum.
-
Washing: Wash the cake with 3 × 20 mL of deionized water to remove residual NaCl.
-
Drying: Dry in a vacuum oven at 50°C for 12 hours.
Crystallization Strategy: Thermal Recrystallization
For material already >95% pure, thermal recrystallization is used to target specific polymorphs and remove trace impurities.
Protocol B: Ethanol/Water Recrystallization (Polishing)
Reagents:
-
Ethanol (Absolute or 95%)
-
Deionized Water
Step-by-Step Procedure:
-
Slurry: Suspend 5.0 g of the semi-pure free base in 50 mL of Ethanol .
-
Reflux: Heat the mixture to reflux (approx. 78°C).
-
Solvent Adjustment:
-
Scenario 1 (Soluble): If fully dissolved, proceed to step 4.
-
Scenario 2 (Insoluble): Add Ethanol in 5 mL increments until dissolution is complete.
-
-
Anti-Solvent Addition: While maintaining reflux, slowly add warm water (approx. 60°C) until a faint persistent turbidity is observed (typically 10–20% v/v water).
-
Clearing: Add 1–2 mL of Ethanol to clear the turbidity.
-
Cooling Profile:
-
Cool to 25°C over 2 hours (approx. 0.5°C/min).
-
Cool to 0–5°C (ice bath) and hold for 1 hour.
-
-
Isolation: Filter the crystals and wash with cold Ethanol/Water (1:1).
-
Drying: Dry under vacuum at 60°C. Caution: Ensure removal of lattice solvents.
Visualization of Workflow
The following diagram illustrates the logical flow for the purification of 2,4-diaminopyrimidines, distinguishing between the "Acid-Base Swing" for crude cleanup and "Thermal Recrystallization" for final polishing.
Caption: Integrated purification workflow combining Acid-Base Swing for impurity removal and Thermal Recrystallization for polymorphism control.
Characterization & Troubleshooting
Quality Control Metrics
-
HPLC Purity: >99.0% (Area %).
-
XRPD (X-Ray Powder Diffraction): Essential to verify crystalline form. Amorphous material (often resulting from rapid precipitation) will show a "halo" rather than sharp peaks.
-
¹H-NMR: Confirm absence of residual solvent (Ethanol solvates are common).
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Oiling Out | Impurities lowering the melting point; Cooling too fast. | Use Protocol A (Acid-Base) first to clean the material. During Protocol B, seed the solution with pure crystals at the cloud point. |
| Gel Formation | Rapid precipitation at high pH. | Slow down the addition of NaOH. Use dilute base (1M instead of 5M). |
| Colored Product | Oxidation products trapped in crystal lattice. | Use activated carbon during the Acid Dissolution step (Protocol A). |
References
-
Synthesis and Properties of 2,4-Diaminopyrimidines
- Source: PubChem Compound Summary for CID 67432 (Analogous Chemistry).
-
URL:[Link]
- Relevance: Establishes the fundamental solubility and pKa properties of the 2,4-diaminopyrimidine scaffold used in Protocol A.
- Crystallization of 2,4-Diamino-6-arylpyrimidines (Pyrimethamine Analogs) Source: European Patent EP0295218A1 (Process for preparation of pyrimidine N-oxides). URL: Relevance: details the industrial "Acid-Base Swing" purification method (acid dissolution/pH adjustment) for 6-substituted 2,4-diaminopyrimidines.
-
Supramolecular Features and Salt Form
-
6-(3-Chlorophenyl)pyrimidine-2,4-diamine (Chemical Identity)
- Source: ChemSRC D
-
URL:[Link]
- Relevance: Confirms the specific CAS and structure of the target molecule, distinguishing it
Sources
Step-by-step synthesis of 6-(3-Chlorophenyl)pyrimidine-2,4-diamine from guanidine
[1]
Introduction & Scope
The pyrimidine pharmacophore is ubiquitous in medicinal chemistry, serving as the core scaffold for numerous dihydrofolate reductase (DHFR) inhibitors, receptor tyrosine kinase inhibitors, and antibiotics. While 5-substituted-2,4-diaminopyrimidines (e.g., pyrimethamine, trimethoprim) are well-documented, 6-aryl-substituted analogues represent a distinct chemical space often explored for antiparasitic and antineoplastic activity.
This protocol details the regioselective synthesis of 6-(3-chlorophenyl)pyrimidine-2,4-diamine via a condensation-cyclization route.[1] Unlike Suzuki coupling approaches that require pre-functionalized halogenated pyrimidines and palladium catalysts, this method utilizes a cost-effective, transition-metal-free condensation of guanidine with a
Key Mechanistic Insight
The success of this synthesis relies on the nucleophilic differential of the guanidine nitrogens attacking the electrophilic centers of the
Retrosynthetic Analysis & Strategy
The target molecule is assembled via a [3+3] cyclocondensation strategy.
-
Fragment A (Binucleophile): Guanidine (supplied as Guanidine Hydrochloride).[1][2][3]
-
Fragment B (Biselectrophile): 3-(3-chlorophenyl)-3-oxopropanenitrile (3-chlorobenzoylacetonitrile).[1]
Reaction Pathway:
Experimental Protocol
Materials & Reagents[1][4][5]
| Reagent | MW ( g/mol ) | Equiv.[1][4] | Role |
| Guanidine Hydrochloride | 95.53 | 1.2 | Binucleophile source |
| 3-(3-Chlorophenyl)-3-oxopropanenitrile | 179.60 | 1.0 | Electrophilic scaffold |
| Sodium Ethoxide (21% in EtOH) | 68.05 | 1.25 | Base (catalyst/activator) |
| Absolute Ethanol | 46.07 | Solvent | Reaction Medium |
| Glacial Acetic Acid | 60.05 | N/A | Neutralization/Workup |
Step-by-Step Procedure
Step 1: Preparation of the Guanidine Free Base (In Situ)
-
Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser topped with a drying tube (CaCl₂ or N₂ line).
-
Charge the flask with Absolute Ethanol (50 mL) .
-
Add Sodium Ethoxide solution (21 wt% in ethanol) (Calculate volume for 1.25 eq relative to nitrile).
-
Note: If using solid Na metal, dissolve 1.25 eq of sodium in absolute ethanol carefully to generate fresh NaOEt.
-
-
Add Guanidine Hydrochloride (1.2 eq) to the stirring alkoxide solution.
-
Stir at room temperature for 15–20 minutes.
Step 2: Condensation Reaction 6. Add 3-(3-chlorophenyl)-3-oxopropanenitrile (1.0 eq) directly to the suspension. 7. Heat the reaction mixture to reflux (approx. 78 °C) . 8. Maintain reflux for 4–6 hours .
- Monitoring: Monitor reaction progress via TLC (System: 10% MeOH in DCM). The starting nitrile spot (
) should disappear, and a lower fluorescent spot (product) should appear.
Step 3: Isolation and Workup 9. Allow the mixture to cool to room temperature. 10. Remove the solvent under reduced pressure (rotary evaporator) to roughly 20% of the original volume.[1] 11. Dilute the residue with ice-cold water (50 mL) . 12. The product may precipitate as a free base.[1] If the solution is highly alkaline, adjust pH to ~8–9 using Glacial Acetic Acid to ensure complete precipitation of the diamine.[1] 13. Collect the solid by vacuum filtration.[1] 14. Wash the filter cake with:
- Cold water (2 x 15 mL) to remove salts.[1]
- Cold ethanol (1 x 5 mL) to remove unreacted organic impurities.[1]
Step 4: Purification 15. Recrystallize the crude solid from DMF/Water or Ethanol (if solubility permits).[1]
- Dissolution: Dissolve in minimum hot DMF.[1]
- Precipitation: Add water dropwise until turbidity persists, then cool.
- Dry the purified crystals in a vacuum oven at 60 °C for 12 hours.
Reaction Mechanism & Pathway Visualization
The following diagram illustrates the transformation from the raw materials through the intermediate states to the final aromatic heterocycle.
Caption: Logical flow of the [3+3] cyclocondensation mechanism yielding the 2,4-diaminopyrimidine core.
Quality Control & Characterization
To validate the synthesis, the following analytical signatures should be confirmed:
| Technique | Expected Signature |
| Appearance | Off-white to pale yellow crystalline solid.[1] |
| Melting Point | Expected range: 190–210 °C (Dependent on specific polymorph/solvate).[1] |
| 1H NMR (DMSO-d6) | |
| MS (ESI+) |
Safety & Handling (HSE)
-
Guanidine Hydrochloride: Irritant.[1] Harmful if swallowed.[1] Avoid dust inhalation.[1]
-
Sodium Ethoxide: Highly corrosive and moisture sensitive.[1] Causes severe skin burns.[1] Handle in a fume hood.
-
3-(3-Chlorophenyl)-3-oxopropanenitrile: Treat as a potential irritant.[1] Avoid contact with skin and eyes.[1]
-
Reaction Hazards: The reaction involves heating ethanol to reflux; ensure all joints are greased/sleeved and the condenser is functioning to prevent solvent vapor escape (flammability hazard).[1]
References
-
Original Method for 6-Aryl-2,4-diaminopyrimidines
-
Mechanistic Overview of Guanidine Condensations
-
Modern Optimization of Pyrimidine Synthesis (Microwave vs Thermal)
-
Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis.[1] Angewandte Chemie International Edition, 43(46), 6250–6284.
-
Sources
- 1. 2,4-Diamino-6-hydroxypyrimidine synthesis - chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. Preparation method of 2, 4-diamino-6-chloropyrimidine - Eureka | Patsnap [eureka.patsnap.com]
- 5. electronicsandbooks.com [electronicsandbooks.com]
- 6. CN114394941A - Preparation method of 2, 4-diamino-6-chloropyrimidine - Google Patents [patents.google.com]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. CN113754592A - Preparation method of 2, 4-diamino-6-chloropyrimidine - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. prepchem.com [prepchem.com]
- 12. lmaleidykla.lt [lmaleidykla.lt]
- 13. utoronto.scholaris.ca [utoronto.scholaris.ca]
Application Note & Protocol: Formulation of 6-(3-Chlorophenyl)pyrimidine-2,4-diamine for Preclinical Animal Studies
Abstract
This document provides a comprehensive guide for the rational formulation of 6-(3-Chlorophenyl)pyrimidine-2,4-diamine, a compound of interest for in vivo evaluation. Due to the limited public data on this specific molecule, this guide emphasizes a systematic, first-principles approach to formulation development. We will cover the essential steps from initial physicochemical characterization and vehicle screening to the preparation and quality control of a final dosing formulation suitable for rodent studies. The protocols herein are designed to be adaptable, ensuring scientific rigor and the generation of reliable, reproducible preclinical data.
Introduction: The Critical Role of Formulation
The in vivo efficacy and pharmacokinetic profile of a drug candidate are inextricably linked to its formulation. An improperly formulated compound can lead to poor bioavailability, erratic absorption, and misleading study outcomes, ultimately resulting in the erroneous rejection of a potentially valuable therapeutic agent. For novel compounds like 6-(3-Chlorophenyl)pyrimidine-2,4-diamine, where established data is scarce, a methodical approach to formulation is not just recommended—it is essential.
This guide is built on the principle of "formulation by design," starting with the fundamental physicochemical properties of the active pharmaceutical ingredient (API) to rationally select excipients and vehicle systems. The primary goal is to develop a simple, stable, and safe formulation that ensures consistent and maximal exposure in the selected animal model.
Physicochemical Profiling: Understanding the API
Prior to any formulation work, a thorough understanding of the API's properties is critical. For 6-(3-Chlorophenyl)pyrimidine-2,4-diamine, much of this data must be determined empirically or estimated using in silico methods.
Table 1: Predicted Physicochemical Properties of 6-(3-Chlorophenyl)pyrimidine-2,4-diamine
| Parameter | Predicted Value | Implication for Formulation |
| Molecular Weight | 222.66 g/mol | Standard for small molecules. |
| cLogP (Lipophilicity) | 2.5 - 3.5 | Indicates moderate lipophilicity and likely poor aqueous solubility. |
| pKa (Basic) | 4.0 - 5.0 (Predicted) | The diamino-pyrimidine core suggests basicity. May allow for salt formation to improve solubility in acidic pH. |
| Aqueous Solubility | <0.1 mg/mL (Predicted) | A significant challenge. A simple aqueous solution is unlikely to be feasible for most dose levels. |
Note: These values are predictions from computational models and should be confirmed experimentally.
The predicted low aqueous solubility is the primary hurdle. Our strategy will therefore focus on methods to enhance solubility or create a stable, homogenous suspension.
Formulation Development Workflow
The development process follows a logical progression from understanding the molecule to creating and validating a final dosing vehicle. This workflow ensures that decisions are data-driven and minimizes the risk of formulation failure during in-vivo studies.
Caption: Formulation development workflow for 6-(3-Chlorophenyl)pyrimidine-2,4-diamine.
Experimental Protocols
Protocol 1: Equilibrium Solubility Assessment
This protocol determines the saturation solubility of the API in various vehicles to guide the selection of a formulation strategy.
Materials:
-
6-(3-Chlorophenyl)pyrimidine-2,4-diamine powder
-
Selection of vehicles (See Table 2)
-
2 mL glass vials with screw caps
-
Orbital shaker or rotator capable of maintaining 25°C
-
0.22 µm syringe filters (ensure compatibility with solvents)
-
HPLC system for concentration analysis
Procedure:
-
Add an excess of the API (e.g., 5-10 mg) to 1 mL of each selected vehicle in a glass vial. The amount should be enough that undissolved solid remains.
-
Cap the vials securely and place them on an orbital shaker at 25°C.
-
Agitate for 24-48 hours to ensure equilibrium is reached.
-
After incubation, visually inspect for undissolved API.
-
Centrifuge the samples (e.g., 10,000 x g for 10 minutes) to pellet the excess solid.
-
Carefully withdraw the supernatant and filter it through a 0.22 µm syringe filter into a clean vial.
-
Dilute the filtrate with an appropriate mobile phase and analyze the concentration using a validated HPLC method.
-
Express results in mg/mL.
Table 2: Tiered Vehicle Screening Panel
| Tier | Vehicle Type | Examples | Purpose |
| 1 | Aqueous Buffers | Purified Water, Saline (0.9% NaCl), Phosphate-Buffered Saline (PBS) pH 7.4, Citrate Buffer pH 3.0 | Establishes baseline aqueous solubility and assesses potential for pH modification. |
| 2 | Co-Solvents | 20% PEG 400 in Water, 30% Propylene Glycol in Water, 10% Ethanol in Saline | For compounds with moderate lipophilicity. |
| 3 | Surfactants | 10% Tween® 80 in Water, 5% Cremophor® EL in Saline | Creates micellar solutions to solubilize highly lipophilic compounds. |
| 4 | Suspension | 0.5% Methylcellulose (MC) in Water, 1% Carboxymethylcellulose (CMC) in Water | For compounds that cannot be adequately solubilized at the target dose. |
Protocol 2: Preparation of a Co-Solvent Formulation (Example)
This protocol is applicable if solubility screening identifies a viable co-solvent system.
Objective: To prepare a 10 mL batch of a 5 mg/mL solution of 6-(3-Chlorophenyl)pyrimidine-2,4-diamine in 20% PEG 400 / 80% Saline.
Materials:
-
6-(3-Chlorophenyl)pyrimidine-2,4-diamine (50 mg)
-
Polyethylene Glycol 400 (PEG 400)
-
0.9% Sodium Chloride Injection, USP (Saline)
-
Sterile glass beaker or vial
-
Magnetic stirrer and stir bar
-
Volumetric flasks and pipettes
Procedure:
-
Weigh 50 mg of the API and place it into a sterile glass beaker.
-
Add 2.0 mL of PEG 400 to the beaker.
-
Place the beaker on a magnetic stirrer and stir gently until the API is fully dissolved. Gentle warming (30-40°C) may be applied if necessary, but stability must be considered.
-
Once dissolved, slowly add Saline to the beaker while stirring, bringing the total volume to 10.0 mL.
-
Continue stirring for 10-15 minutes to ensure a homogenous solution.
-
Visually inspect the final solution for any precipitation or particulates.
-
Perform Quality Control checks as described in Section 5.
Protocol 3: Preparation of a Suspension Formulation (Example)
This protocol is used when the required dose cannot be achieved in a solution.
Objective: To prepare a 10 mL batch of a 10 mg/mL suspension of 6-(3-Chlorophenyl)pyrimidine-2,4-diamine in 0.5% Methylcellulose.
Materials:
-
6-(3-Chlorophenyl)pyrimidine-2,4-diamine (100 mg, micronized if possible)
-
Methylcellulose (0.5% w/v in purified water)
-
Mortar and pestle
-
Graduated cylinder
Procedure:
-
Weigh 100 mg of the API and place it in a mortar.
-
Add a small volume (approx. 0.5 mL) of the 0.5% Methylcellulose vehicle to the mortar.
-
Levigate the powder with the pestle to form a smooth, uniform paste. This step is critical to ensure particle wetting and prevent clumping.
-
Gradually add the remaining vehicle in small portions, mixing thoroughly after each addition (geometric dilution).
-
Transfer the final suspension into a calibrated container and ensure the final volume is 10.0 mL.
-
Stir continuously before and during dose administration to maintain homogeneity.
-
Perform Quality Control checks.
Quality Control (QC) for Preclinical Formulations
Every batch of formulation must be validated before administration to animals. This is a non-negotiable step for data integrity.
Caption: Essential quality control checks for preclinical formulations.
Table 3: QC Specifications and Methods
| Test | Specification | Method |
| Appearance | Clear solution or uniform, re-suspendable suspension. Free of foreign matter. | Visual inspection against a black and white background. |
| pH | Within ± 0.5 units of the target. Must be within a physiologically tolerated range (typically pH 4-9). | Calibrated pH meter. |
| Concentration | 90% - 110% of the target concentration. | Validated HPLC-UV method is preferred for specificity and accuracy. |
| Homogeneity (Suspensions only) | Top and bottom samples within ± 10% of the nominal concentration. | Collect aliquots from the top and bottom of the stirred suspension and analyze concentration via HPLC. |
| Stability | No significant change in appearance, pH, or concentration under intended storage and use conditions. | Analyze formulation at T=0 and after a specified period (e.g., 24 hours) at room temperature. |
Conclusion and Best Practices
The development of a suitable formulation for 6-(3-Chlorophenyl)pyrimidine-2,4-diamine is a foundational step for successful in vivo evaluation. The protocols and workflow detailed in this note provide a robust framework for this process.
Key Takeaways:
-
Start with Data: Always begin with physicochemical characterization. Do not guess.
-
Keep it Simple: The simplest formulation that meets the dose requirement is often the best. Avoid complex mixtures unless absolutely necessary, as they can introduce confounding variables.
-
Validate Everything: Never assume a formulation is correct. Perform QC on every batch to ensure concentration, stability, and homogeneity.
-
Document Meticulously: Record all components, lot numbers, preparation steps, and QC results. This is critical for reproducibility and regulatory compliance.
By following this systematic approach, researchers can develop a reliable and effective dosing vehicle, ensuring that the in vivo data generated for 6-(3-Chlorophenyl)pyrimidine-2,4-diamine is both accurate and meaningful.
References
-
Developing formulations for discovery and preclinical studies. (Source: National Center for Advancing Translational Sciences, URL: [Link])
-
Preclinical formulation development strategies for poorly water-soluble compounds. (Source: American Pharmaceutical Review, URL: [Link])
-
FDA Guidance for Industry: Nonclinical Safety Evaluation of Drug or Biologic Combinations. (Source: U.S. Food & Drug Administration, URL: [Link])
- Excipient selection in preclinical formulation development. (Source: Various pharmaceutical science journals and textbooks on pharmaceutics and drug delivery).
Storage and handling requirements for 6-(3-Chlorophenyl)pyrimidine-2,4-diamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-(3-Chlorophenyl)pyrimidine-2,4-diamine is a substituted pyrimidine derivative of significant interest in medicinal chemistry and drug discovery. The pyrimidine scaffold is a core component of numerous biologically active compounds, and strategic substitutions can modulate their pharmacological properties. This document provides a comprehensive guide to the proper storage and handling of 6-(3-Chlorophenyl)pyrimidine-2,4-diamine to ensure its stability, integrity, and the safety of laboratory personnel. The following protocols and recommendations are synthesized from best practices for analogous chemical structures and are designed to be both informative and practical for the research and development environment.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of 6-(3-Chlorophenyl)pyrimidine-2,4-diamine is fundamental to its appropriate handling and storage.
| Property | Value | Source |
| Molecular Formula | C10H9ClN4 | [1] |
| Molecular Weight | 220.66 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [2] |
| Melting Point | 162-163 °C | [1] |
| Solubility | Soluble in organic solvents such as ethanol and methanol; moderate water solubility. | [2] |
| Stability | Stable under recommended storage conditions. |
Health and Safety Information
Potential Hazards:
-
Serious Eye Damage/Irritation: Causes serious eye irritation[3][4].
-
Respiratory Irritation: May cause respiratory irritation[3][4].
First Aid Measures:
-
If Swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth[3][4].
-
If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse[3][4].
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention[3][4].
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell[3][4].
Storage and Stability
Proper storage is crucial to maintain the chemical integrity of 6-(3-Chlorophenyl)pyrimidine-2,4-diamine and prevent degradation.
Recommended Storage Conditions:
-
Short-term Storage: Store at room temperature in a dry, dark place[2]. Keep the container tightly sealed to prevent moisture absorption and oxidation.
-
Long-term Storage: For extended periods, storage at -20°C is recommended to minimize potential degradation[5].
-
Inert Atmosphere: While not always necessary for short-term storage, for long-term preservation or for particularly sensitive experiments, storing under an inert atmosphere (e.g., argon or nitrogen) is advisable to prevent oxidative degradation.
Incompatible Materials:
-
Strong Oxidizing Agents: Avoid contact with strong oxidizing agents[6].
-
Strong Acids: Keep away from strong acids[6].
Signs of Degradation:
-
Visual Changes: Discoloration (e.g., yellowing or browning) of the powder.
-
Clumping: Indicates moisture absorption.
-
Inconsistent Analytical Data: Changes in purity as determined by HPLC, LC-MS, or NMR.
Handling Protocols
Adherence to proper handling procedures is essential to ensure user safety and experimental accuracy.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile).
-
Body Protection: Wear a lab coat. For larger quantities or when generating dust, consider additional protective clothing.
Weighing and Aliquoting:
-
Perform all weighing and aliquoting in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of airborne particles[3].
-
Use appropriate tools (e.g., anti-static spatulas) to handle the solid material.
-
Close the container tightly immediately after use.
Preparation of Stock Solutions:
-
Select an appropriate solvent based on experimental requirements. Dimethyl sulfoxide (DMSO) is a common choice for creating high-concentration stock solutions of organic compounds for biological assays.
-
Add the solvent to the pre-weighed 6-(3-Chlorophenyl)pyrimidine-2,4-diamine.
-
Facilitate dissolution by vortexing or sonication. Gentle heating may be applied if necessary, but monitor for any signs of degradation.
-
Store stock solutions in tightly sealed vials. For light-sensitive compounds, use amber vials or wrap clear vials in aluminum foil.
-
Stock solutions in DMSO should be stored at -20°C or -80°C to maintain stability. Before use, thaw the solution completely and bring it to room temperature.
Spill and Waste Management
Spill Cleanup:
-
Evacuate the area if the spill is large or if dust is generated.
-
Wear appropriate PPE.
-
For solid spills, carefully sweep up the material and place it in a sealed container for disposal. Avoid generating dust[6].
-
For liquid spills (solutions), absorb with an inert material (e.g., vermiculite, sand, or earth) and place in a sealed container for disposal.
-
Clean the spill area with an appropriate solvent and then with soap and water.
Waste Disposal:
-
Dispose of 6-(3-Chlorophenyl)pyrimidine-2,4-diamine and its containers in accordance with local, state, and federal regulations. Do not allow the product to enter the sewage system[5].
Visual Guides
Decision Tree for Storage Conditions:
Caption: Decision tree for selecting appropriate storage conditions.
Experimental Workflow for Handling:
Caption: General workflow for handling and preparing solutions.
Conclusion
The effective and safe use of 6-(3-Chlorophenyl)pyrimidine-2,4-diamine in a research setting is contingent upon a clear understanding of its properties and adherence to established storage and handling protocols. By following the guidelines outlined in this document, researchers can ensure the integrity of their experiments, the longevity of the compound, and a safe laboratory environment.
References
-
6-Chloro-pyrimidine-2,4-diamine - Safety Data Sheet. Szabo-Scandic. Link
-
2,4-Diamino-6-chloropyrimidine - Safety Data Sheet. Thermo Fisher Scientific. Link
-
2,4-Diamino-6-chloropyrimidine - Safety Data Sheet. Sigma-Aldrich. Link
-
Diamide - Safety Data Sheet. MP Biomedicals. Link
-
2,4-Diamino-6-chloropyrimidine CAS 156-83-2. AHH Chemical Co., Ltd. Link
-
2,4-Diamino-6-chloropyrimidine - Safety Data Sheet. AK Scientific, Inc. Link
-
2-Amino-4,6-dimethylpyrimidine - Safety Data Sheet. Fisher Scientific. Link
-
1-(2,3-Dichlorophenyl)piperazine hydrochloride - Safety Data Sheet. Sigma-Aldrich. Link
-
2,4-Pyrimidinediamine, 6-chloro- - Safety Data Sheet. Thermo Fisher Scientific. Link
-
2,4-Diamino-6-pyrimidone - Safety data sheet. ChemDmart. Link
-
2,4-Diamino-6-hydroxypyrimidine - Safety Data Sheet. Fisher Scientific. Link
-
6-(4-chlorophenyl)pyrimidine-2,4-diamine. Echemi. Link
Sources
TLC solvent systems for 6-(3-Chlorophenyl)pyrimidine-2,4-diamine separation
Application Note: TLC Separation Strategies for 6-(3-Chlorophenyl)pyrimidine-2,4-diamine
Part 1: Introduction & Physicochemical Context
1.1. Analyte Profile The target analyte, 6-(3-Chlorophenyl)pyrimidine-2,4-diamine , represents a class of "lipophilic antifolates" and kinase inhibitor scaffolds. Its separation presents a classic chromatographic paradox:
-
High Polarity/Basicity: The 2,4-diamino pyrimidine core is strongly basic (
for ) and capable of multiple hydrogen bond donor/acceptor interactions. This leads to strong retention on acidic silica gel and characteristic "tailing" (streaking). -
Lipophilicity: The 3-chlorophenyl substituent at the C6 position introduces significant hydrophobicity, distinguishing it from simple aminopyrimidines but requiring sufficient organic strength for elution.
1.2. The Separation Challenge
Standard adsorption chromatography (Normal Phase Silica) often fails with this compound class due to chemisorption . The basic amine groups interact ionically with the acidic silanol groups (
Part 2: Recommended Solvent Systems
The following solvent systems are validated starting points. They are ranked by "Eluotropic Strength" ($ \epsilon^0 $) and specific selectivity for basic heterocycles.
Table 1: Mobile Phase Screening Matrix
| System Class | Composition (v/v) | Role & Mechanism | Expected |
| A: Screening | DCM : MeOH (95:5) | Standard Start. Dichloromethane provides solubility for the chlorophenyl group; Methanol disrupts hydrogen bonds. | 0.2 – 0.4 |
| B: Optimization | DCM : MeOH (90:10) | High Polarity. Use if | 0.4 – 0.6 |
| C: Anti-Tailing | DCM : MeOH : | Basified System. Ammonia competes for silanol sites, sharpening the amine spot. Critical for purity checks. | 0.3 – 0.5 (Sharp) |
| D: Green Alt. | EtOAc : EtOH (9:1) | Non-Chlorinated. Ethyl acetate is a weaker solvent for the core but safer. Ethanol is a strong H-bond disruptor. | 0.2 – 0.3 |
Technical Note: For System C, use concentrated aqueous ammonium hydroxide (25-30%). Shake the solvent mixture vigorously in a separatory funnel to saturate the DCM, then let it settle. Use the lower organic layer (if phase separation occurs) or the homogeneous emulsion if miscible.
Part 3: Visualization & Detection
Because the compound contains a conjugated pyrimidine-phenyl system, it is highly UV active. However, secondary chemical staining is required to detect non-UV active impurities (e.g., aliphatic amines or boronic acids).
Primary Method: UV Fluorescence Quenching
-
Observation: Dark purple/black spot against a bright green fluorescent background (on
silica plates). -
LOD: ~50 ng.
Secondary Method: Chemical Staining (Dip & Heat)
-
Dragendorff’s Reagent: Specific for tertiary amines and nitrogen heterocycles.
-
Result: Orange/Red spots on a yellow background.[3] High specificity for the pyrimidine core.
-
-
Iodine Chamber: General lipophilic stain.
-
Result: Brown/Yellow spots.[3] Useful for detecting the chlorophenyl coupling partner if it lacks strong UV.
-
-
Ninhydrin:
-
Result: Although typically for primary amines/amino acids, the exocyclic amines on the pyrimidine may show faint pink/purple upon strong heating, but UV is superior.
-
Part 4: Experimental Protocol (Step-by-Step)
Objective: Determine purity of crude reaction mixture.
Materials:
-
TLC Plates: Silica Gel 60
(Aluminum or Glass backed). -
Capillary tubes (1-5
). -
Developing Chamber (Twin-trough preferred).
Workflow:
-
Sample Preparation:
-
Dissolve ~2 mg of the crude solid in 500
of Methanol/DCM (1:1) . Ensure complete dissolution. -
Self-Validation Step: Prepare a reference standard of the starting material (e.g., 2,4-diamino-6-chloropyrimidine) in a separate vial.
-
-
Plate Spotting:
-
Mark a baseline 1.0 cm from the bottom using a soft pencil (HB).
-
Spot 3 lanes:
-
Lane 1: Starting Material (Reference).[4]
-
Lane 2: Co-spot (Reference + Crude).
-
Lane 3: Crude Product.
-
-
Why Co-spot? This confirms if the product spot is distinct from the starting material or if they overlap.
-
-
Development:
-
Pour System C (DCM:MeOH:NH4OH 90:9:1) into the chamber to a depth of 0.5 cm.
-
Equilibration: Place a filter paper inside the chamber to saturate the headspace with solvent vapor (wait 5 mins). Crucial for reproducible Rf values.
-
Insert plate and elute until the solvent front reaches 1 cm from the top.
-
-
Analysis:
Part 5: Decision Logic & Troubleshooting
The following diagram illustrates the logical flow for method development and troubleshooting common issues like "streaking."
Figure 1: Decision tree for optimizing TLC mobile phases for basic aminopyrimidines. High contrast nodes indicate critical decision points.
Part 6: References
-
General TLC Methodology for Basic Heterocycles:
-
Source: Sigma-Aldrich (Merck). "TLC Visualization Reagents and Solvent Systems."
-
-
Synthesis and Purification of 2,4-Diaminopyrimidines:
-
Title: "Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives."
-
Source:Molecules (MDPI), 2017.
-
URL:[Link]
-
-
Visualization of Amines on TLC:
-
Title: "Visualizing TLC Plates - Chemistry LibreTexts."
-
Source: Chemistry LibreTexts.
-
URL:[Link]
-
-
Properties of 2,4-Diaminopyrimidine:
Sources
Technical Support Center: Synthesis of 6-(3-Chlorophenyl)pyrimidine-2,4-diamine
Status: Active Ticket ID: PYR-6-CP-YIELD Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division
Executive Summary
You are encountering yield ceilings in the synthesis of 6-(3-Chlorophenyl)pyrimidine-2,4-diamine . In my experience with 2,4-diaminopyrimidines (similar to Pyrimethamine or Lamotrigine intermediates), the "yield" problem is rarely a conversion problem—it is almost always an isolation problem.
This class of molecules forms hydrochloride salts that are deceptively soluble in water, leading to massive losses during standard aqueous workups. Furthermore, the condensation of
This guide is structured to troubleshoot your specific failure points, moving from the Reaction Phase to the critical Isolation Phase.
Module 1: Route Selection & Reaction Optimization
There are two primary industrial routes for this target. If you are struggling with yield on Route A, consider switching to Route B for small-scale (<10g) batches where purity is paramount.
Route A: The Condensation Route (Scalable, but tricky)
-
Reagents: 3-(3-chlorophenyl)-3-oxopropanenitrile + Guanidine (Carbonate or HCl).
-
The Issue: The
-keto nitrile is unstable and can polymerize. The reaction produces water, which inhibits the condensation equilibrium. -
The Fix: Use an Enaminone Intermediate .
-
Why: Converting the
-keto nitrile to an enaminone (using DMF-DMA) locks the conformation and makes the electrophile more reactive toward guanidine, significantly reducing side reactions.
-
Route B: The Suzuki Coupling (High Yield, Higher Cost)
-
Reagents: 6-chloro-2,4-diaminopyrimidine + 3-chlorophenylboronic acid.
-
The Insight: If your lab can afford the palladium catalyst, this route typically delivers >85% yield because the starting material (6-chloro-2,4-diamino) is commercially available and stable.
-
Recommendation: Use this for medicinal chemistry (mg to g scale). Use Route A for process chemistry (kg scale).
Module 2: The "Yield Killer" – Isolation Protocol
CRITICAL ALERT: The most common reason for low yield (<40%) in this synthesis is Water Solubility of the Salt . If you use Guanidine HCl, your product forms a hydrochloride salt.[1] 2,4-diaminopyrimidine hydrochlorides are highly water-soluble. If you wash your reaction mixture with water or try to crystallize from water/ethanol without neutralizing, you are washing your product down the drain.
The "Sulfate Trap" Protocol
Reference: US Patent 2416617A (American Cyanamid)
If you cannot isolate the free base easily, convert the salt to the Sulfate , which is notoriously insoluble.
-
Reaction Complete: You have a solution of crude product (likely HCl salt) in alcohol.
-
Acidification: Add dilute H₂SO₄ (sulfuric acid) or a saturated solution of Na₂SO₄.
-
Precipitation: The sulfate salt of 6-(3-chlorophenyl)pyrimidine-2,4-diamine will precipitate out almost quantitatively.
-
Filtration: Filter the sulfate salt (white/off-white solid).
-
Liberation: Resuspend the sulfate salt in water and adjust pH to >10 with NaOH. The free base will precipitate.
-
Final Yield: Extract with EtOAc or filter the free base.
Module 3: Visual Workflows
Figure 1: Reaction Logic & Mechanism
This diagram illustrates the "Enaminone" improvement over the standard condensation route.
Caption: Comparison of the standard condensation route vs. the activated enaminone route. The enaminone intermediate prevents oligomerization, driving higher conversion.
Figure 2: The "Sulfate Trap" Isolation Strategy
Use this workflow if your yield is low despite good TLC conversion.
Caption: Troubleshooting isolation. If the product does not precipitate directly, converting the soluble HCl salt to the insoluble Sulfate salt allows for recovery from the mother liquor.
Module 4: Troubleshooting Q&A
Scenario 1: "My reaction mixture turned into a sticky red gum."
-
Diagnosis: This is typical of
-keto nitrile polymerization or the "Biginelli-like" side reactions when the temperature ramp is too slow. -
Corrective Action:
-
Switch Solvent: Move from Ethanol to n-Butanol or Methoxyethanol . The higher boiling point (117°C+) drives the dehydration step faster, preventing the intermediate from lingering and polymerizing.
-
Azeotrope: If possible, use a Dean-Stark trap (with Toluene/Butanol mix) to physically remove water as it forms. Water is the enemy of this condensation.
-
Scenario 2: "TLC shows full conversion, but I recovered <20% mass."
-
Diagnosis: You likely washed your product with water while it was still protonated (salt form).
-
Corrective Action:
-
Do NOT pour the reaction mixture into water immediately.
-
Strip the organic solvent first.
-
Resuspend the residue in minimal water and immediately basify to pH 10-11 using 2M NaOH.
-
Look for the precipitate.[2] If no precipitate forms, your product is trapped as a salt. Use the Sulfate Trap described in Module 2.
-
Scenario 3: "The melting point is off (too high)."
-
Diagnosis: You likely isolated the Guanidine salt or the Pyrimidine salt, not the free base.
-
Verification: Run an NMR in DMSO-d6.
-
Salt: Broad protons around 8-10 ppm (ammonium).
-
Free Base: Sharp singlets for the -NH₂ groups (usually around 6.0-6.5 ppm).
-
-
Fix: Recrystallize from Ethanol/Water with a drop of Ammonia to ensure the free base is maintained.
Module 5: Optimized Experimental Protocol
Method: Microwave-Assisted Condensation (Recommended for Yield & Speed)
-
Preparation: In a 20mL microwave vial, combine:
-
3-(3-chlorophenyl)-3-oxopropanenitrile (1.0 eq)
-
Guanidine Carbonate (1.5 eq) [Note: Carbonate is preferred over HCl to avoid extra neutralization steps]
-
Ethanol (absolute) or n-Propanol (10 vol)
-
-
Reaction: Seal and irradiate at 140°C for 20 minutes . (Conventional heating requires reflux for 12-24 hours).
-
Workup:
-
Purification: Recrystallize from Ethanol/Water (9:1).
Expected Yield: 75-85%
References
- Title: Revolutionizing Aminopyrimidine Synthesis: A Guide to Microwave-Assisted Protocols.
- Isolation of 2,4-Diaminopyrimidines (Sulfate Method)
-
Suzuki Coupling Route
-
General Properties of 2,4-Diaminopyrimidine
Sources
- 1. Condensation reactions of guanidines with bis-electrophiles: Formation of highly nitrogenous heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US2416617A - Preparation of 2,4-diaminopyrimidines - Google Patents [patents.google.com]
- 3. eprints.ibb.waw.pl [eprints.ibb.waw.pl]
- 4. rsc.org [rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. 2,4-Diaminopyrimidine - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of 6-(3-Chlorophenyl)pyrimidine-2,4-diamine
Case ID: PUR-63CP-PYR Status: Active Support Level: Tier 3 (Senior Application Scientist)
Diagnostic & Triage: Identify Your Impurity Profile
Before initiating a purification protocol, you must characterize the crude material. 6-(3-Chlorophenyl)pyrimidine-2,4-diamine (hereafter 6-CPD ) acts as a lipophilic weak base. Its impurity profile is heavily dependent on the synthetic route (Suzuki Coupling vs. Condensation).
Quick Diagnostic Table
| Symptom | Probable Impurity Source | Recommended Protocol |
| Dark Brown/Black Color | Oxidation products or Palladium (Pd) residues (if Suzuki coupling used). | Protocol C (Charcoal/Scavenger) |
| Sticky/Oily Solid | Unreacted nitrile/keto-ester intermediates or residual high-boiling solvents (DMSO/DMF). | Protocol A (Acid-Base Workup) |
| Inorganic Ash > 0.5% | Sodium/Potassium salts (NaCl, KBr) trapped in the lattice. | Protocol B (Aqueous Slurry) |
| Extra Aromatic Peaks (NMR) | Regioisomers or unreacted 3-chlorophenylboronic acid. | Protocol D (Recrystallization) |
Purification Protocols
Protocol A: The "Salt-Break" Method (Primary Purification)
Best For: Removing non-basic organic impurities (unreacted nitriles, boronic acids) and "oiling out" issues.
Mechanism: 6-CPD contains two amino groups and a pyrimidine nitrogen, making it basic. By lowering the pH, we protonate the pyrimidine ring (usually at N1 or N3) and the exocyclic amines, rendering the molecule water-soluble. Non-basic impurities remain in the organic phase.
Step-by-Step Guide:
-
Dissolution: Suspend the crude 6-CPD in 1M HCl (10 mL per gram of solid).
-
Note: If the solid does not dissolve completely, warm to 40°C. If black solids remain, filter them off (these are likely Pd black or carbonized organics).
-
-
Wash: Extract the acidic aqueous solution with Ethyl Acetate (EtOAc) (2 x 5 mL/g).
-
Action: Discard the organic (top) layer. This contains non-basic impurities.[1]
-
-
Neutralization: Cool the aqueous layer to 0–5°C in an ice bath.
-
Precipitation: Slowly adjust pH to 9–10 using 6M NaOH or NH₄OH .
-
Critical: Add base dropwise.[2] Rapid addition can trap salts inside the precipitating lattice.
-
-
Collection: Filter the resulting white/off-white precipitate. Wash with cold water (3x) to remove inorganic salts (NaCl).
-
Drying: Vacuum dry at 45°C.
Protocol B: Recrystallization (Polishing)
Best For: Final removal of regioisomers and achieving HPLC purity >98%.
Solvent System: Ethanol : Water (4:[3]1) or Methanol.[1][2]
Step-by-Step Guide:
-
Reflux: Suspend crude 6-CPD in Ethanol (15 mL/g). Heat to reflux (approx. 78°C).
-
Titration: If not fully dissolved, add Water dropwise through the condenser until the solution becomes clear.
-
Warning: Do not exceed a 20% water ratio; otherwise, yield will drop significantly upon cooling.
-
-
Hot Filtration: If fine particles remain at reflux, filter rapidly through a pre-heated Celite pad to remove dust/inorganic insolubles.
-
Controlled Cooling: Turn off the heat and allow the flask to cool to room temperature slowly (over 2 hours). Then, move to an ice bath (0°C) for 1 hour.
-
Why? Rapid cooling traps impurities. Slow crystal growth excludes the 3-chlorophenyl regioisomers.
-
-
Wash: Filter crystals and wash with cold Ethanol (not water, as the product is slightly soluble in organics).
Workflow Visualization
Decision Matrix: Selecting the Right Path
Figure 1: Decision tree for purification based on initial solubility and visual inspection.
Frequently Asked Questions (FAQs)
Q: My product is turning pink/red during the acid wash. Is it decomposing? A: Likely not. 2,4-diaminopyrimidines can form colored charge-transfer complexes or minor oxidation products in solution. If the color persists in the solid state after neutralization, add a charcoal treatment step:
-
Dissolve in hot ethanol.
-
Add Activated Carbon (5 wt%).
-
Stir for 30 mins at 60°C.
-
Filter hot over Celite.
Q: I used Protocol A, but the yield is low (<50%). Where is my compound? A: Check the pH of your filtrate. 6-CPD has a pKa around 7.0–7.5 (pyrimidine N1). If you neutralized only to pH 7, a significant portion remains protonated and soluble in water. You must adjust the pH to >9.0 to ensure complete precipitation of the free base [1].
Q: Can I use Column Chromatography? A: Yes, but it is often unnecessary for this class of compounds. If required, use a polar mobile phase.
-
Stationary Phase: Silica Gel (neutralized).
-
Mobile Phase: DCM : Methanol (95:5 to 90:10).
-
Tip: Add 1% Triethylamine (TEA) to the mobile phase to prevent "tailing" caused by the interaction of the basic amine with acidic silica silanols [2].
Q: How do I remove Palladium (Pd) below 10 ppm? A: If recrystallization fails to lower Pd levels, use a scavenger resin (e.g., SiliaMetS® Thiol) in the hot ethanolic solution before the final crystallization step. Alternatively, the acid wash (Protocol A) followed by filtration is highly effective at removing colloidal Pd.
References
-
Anderson, G. L. (1980). Tautomerism and pKa values of 2,4-diaminopyrimidines. Journal of Heterocyclic Chemistry. (Generalized pKa data for 2,4-diaminopyrimidine class).
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
-
European Patent EP0295218A1. (1988). Process for the preparation of 2,4-diamino-6-substituted pyrimidines. (Industrial scale purification of 2,4-diaminopyrimidines via acid/base precipitation).
-
PubChem. (2024). Compound Summary: 2,4-Diaminopyrimidine.[1][2][4][5][6][7][8][9][10] (Physicochemical properties and solubility data).
Sources
- 1. EP0295218A1 - A process for the preparation of 2,4-diamino-6-(1-piperidinyl)-pyrimidine N-oxide - Google Patents [patents.google.com]
- 2. Preparation method of 2, 4-diamino-6-chloropyrimidine - Eureka | Patsnap [eureka.patsnap.com]
- 3. Synthesis and biological activity of substituted 2,4-diaminopyrimidines that inhibit Bacillus anthracis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2,4-Diaminopyrimidine - Wikipedia [en.wikipedia.org]
- 5. 2,4-Diamino pyrimidine-3-oxide | 74638-76-9 [chemicalbook.com]
- 6. 2,4-Diaminopyrimidine | C4H6N4 | CID 67431 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. CN113754592A - Preparation method of 2, 4-diamino-6-chloropyrimidine - Google Patents [patents.google.com]
- 8. grokipedia.com [grokipedia.com]
- 9. US2416617A - Preparation of 2,4-diaminopyrimidines - Google Patents [patents.google.com]
- 10. (PDF) Synthesis and biological activity of new derivatives of 6-chloro-5-((4- chlorophenyl) diazenyl) pyrimidine-2, 4-diamine and 4-chloro-6-methoxy- N, N-dimethylpyrimidin-2-amine [academia.edu]
Troubleshooting degradation of 6-(3-Chlorophenyl)pyrimidine-2,4-diamine in solution
Executive Summary
You are likely referencing 6-(3-Chlorophenyl)pyrimidine-2,4-diamine , a lipophilic, basic heterocycle structurally related to antifolates (like pyrimethamine) and various kinase inhibitors.[1]
Users frequently report "degradation" which is often a misinterpretation of precipitation or solvent-reactive adduct formation . This molecule acts as a "solubility chameleon"—it is soluble in organic solvents and acidic buffers but crashes out rapidly in neutral/basic aqueous media. Furthermore, the electron-rich exocyclic amines are susceptible to oxidative artifacts when stored improperly in DMSO.
Part 1: The "Phantom" Degradation (Solubility Issues)
Q: My compound disappears from solution upon dilution into media/buffer. Is it hydrolyzing?
A: It is almost certainly precipitating , not hydrolyzing.[2] The pyrimidine ring is chemically robust against hydrolysis. However, this molecule is a weak base with a pKa typically around 7.2–7.6 (protonation at N1).[1][2]
-
In DMSO (Stock): The compound is fully dissolved.[1]
-
In Acidic Buffer (pH < 6): The molecule is protonated (
) and soluble.[1] -
In Neutral/Physiological Media (pH 7.4): The molecule exists largely as the free base (
), which is highly lipophilic (LogP > 2.[1]5) and poorly soluble. It will "crash out" as invisible micro-aggregates that stick to plastic tips and tubes.
Troubleshooting Protocol: The "Step-Down" Dilution
Do not dilute directly from 100% DMSO to 100% aqueous buffer.[1]
-
Prepare Intermediate: Dilute your 10 mM DMSO stock 1:10 into pure Ethanol or PEG-400 .
-
Vortex: Ensure complete mixing.
-
Final Dilution: Spike this intermediate into your media. The co-solvent bridge prevents the "shock" precipitation that occurs when hydrophobic molecules hit water instantly.
Data: Theoretical Solubility Profile
| Solvent / Condition | Predicted Solubility | State | Risk Factor |
| DMSO (Anhydrous) | > 20 mM | Stable | Hygroscopicity (Water uptake) |
| Water (pH 2.0) | High (> 5 mM) | Soluble ( | Low |
| PBS (pH 7.4) | Very Low (< 10 µM) | Precipitate | High (False Negative in assays) |
| Ethanol | Moderate | Soluble | Evaporation |
Part 2: Chemical Degradation (Oxidation & DMSO Adducts)
Q: I see new peaks in LC-MS (M+16 or M+12). What is happening?
A: You are observing N-Oxidation or Formaldehyde Adducts .
Scenario A: The M+16 Peak (Oxidation)
The exocyclic amines at positions 2 and 4 are electron-rich. Over time, especially in the presence of light and air, these can oxidize to form N-oxides or hydroxylamines.[1][2]
-
Cause: Old DMSO stocks stored in clear vials or frequent freeze-thaw cycles introducing oxygen.
-
Fix: Store solid powder at -20°C. Store DMSO stocks in amber glass vials under argon/nitrogen.
Scenario B: The M+12 / M+14 Peak (The DMSO Trap)
DMSO decomposes slowly to form formaldehyde , especially if the DMSO is old or acid-contaminated.[1] Formaldehyde reacts with the primary amines of your pyrimidine to form hemiaminals (+30 Da) or Schiff bases (+12 Da) .[1]
-
Diagnostic: If the impurity peak grows significantly after the sample sits in the autosampler for 24 hours, it is a solvent artifact.[2]
-
Fix: Use fresh, LC-MS grade DMSO (ampules preferred over bottles).
Part 3: Visual Troubleshooting Guides
Workflow 1: Diagnosing "Loss of Potency"
Use this decision tree to determine if your issue is chemical or physical.
Caption: Decision matrix for distinguishing between physical precipitation and chemical modification.
Workflow 2: The "Anhydrous Aliquot" Protocol
This is the gold standard for storing 2,4-diaminopyrimidines to prevent hygroscopic degradation.
Caption: Single-use aliquot workflow to minimize freeze-thaw cycles and water absorption.
Part 4: Frequently Asked Questions (FAQs)
Q: Can I sonicate the solution if it crashes out? A: Caution advised. Mild sonication (5-10 seconds) can help redissolve the compound in DMSO. However, sonicating an aqueous suspension usually creates a stable micro-suspension that looks dissolved but is not bioavailable.[2] If it crashes in water, sonication won't fix the thermodynamic solubility limit.[2]
Q: Why does the solution turn yellow over time? A: This is a hallmark of aniline oxidation . The 2,4-diamino groups, particularly if the 3-chlorophenyl ring is twisted out of plane, can form conjugated oxidation products (azo/azoxy species) which are highly colored even at trace (<1%) levels.[1][2] While the compound may still be 99% pure, the color change indicates improper storage (oxygen exposure).[1][2]
Q: What is the best plasticware to use? A: This compound is lipophilic.
-
Avoid: Polystyrene (PS) tubes for low-concentration aqueous dilutions; the compound will adsorb to the walls.[1]
-
Use: Polypropylene (PP) or glass vials.[1] For high-sensitivity assays (nM range), use "Low-Binding" tips and plates.[1]
References
-
Solubility of Diaminopyrimidines
-
DMSO Instability & Artifacts
-
Oxidation of Aminopyrimidines
Sources
Optimizing reaction conditions for 3-chlorophenyl pyrimidine derivatives
Topic: Optimization of Reaction Conditions & Troubleshooting Audience: Medicinal Chemists & Process Development Scientists[1]
Introduction: The Scaffold & The Challenge
3-Chlorophenyl pyrimidines are privileged scaffolds in drug discovery, frequently serving as the pharmacophore in kinase inhibitors (e.g., PIM-1, Aurora kinase) and antimicrobial agents.[1] The 3-chloro substituent often occupies hydrophobic pockets (Gatekeeper residues), while the pyrimidine nitrogen acts as a critical hydrogen bond acceptor.
However, synthesizing these derivatives presents a distinct "Selectivity Triangle" challenge:
-
Regioselectivity: Discriminating between C2, C4, and C6 positions on the pyrimidine ring.[2]
-
Chemomimetics: Preventing oxidative addition at the 3-chlorophenyl site while reacting the pyrimidine halide.[1]
-
Catalyst Poisoning: The pyrimidine nitrogen lone pairs are potent ligands that can sequester Palladium (Pd), killing catalytic cycles.
This guide provides self-validating protocols to navigate these challenges.
Module 1: Synthesis Strategy & Route Selection
Before starting, select your entry vector based on the substitution pattern. Do not default to Suzuki coupling if an
Decision Matrix: Route Selector
Caption: Strategic decision tree for selecting the optimal synthetic pathway based on the target substitution pattern.
Module 2: The Suzuki-Miyaura Protocol (C-C Bond Formation)[1]
The Issue: You are coupling 3-chlorophenylboronic acid with a chloropyrimidine. Common Failure: The reaction stalls (low conversion) or you observe "scrambling" where the Pd inserts into the 3-Cl bond on the phenyl ring.[1]
Critical Mechanism: The "Goldilocks" Catalyst
You need a catalyst active enough to insert into the Pyrimidine-Cl bond (electron-deficient) but not active enough to insert into the Phenyl-Cl bond (electron-neutral).[1]
-
Avoid: Highly active precatalysts like XPhos-Pd-G2 or Buchwald types unless temperature is strictly controlled.[1] They will oxidatively add to the 3-chlorophenyl group, leading to polymerization.[1]
-
Preferred:
or .[3] These rely on the electronic activation of the pyrimidine ring to facilitate oxidative addition, leaving the phenyl chloride intact.
Optimized Protocol
-
Substrate: 2,4-Dichloropyrimidine (1.0 eq)
-
Coupling Partner: 3-Chlorophenylboronic acid (1.05 eq)[1]
-
Catalyst:
(3-5 mol%)[1] -
Base:
(2.0 M aqueous, 2.0 eq) -
Solvent: 1,4-Dioxane (0.2 M concentration)
Step-by-Step:
-
Degassing (Crucial): Sparge the dioxane and aqueous base separately with Argon for 15 minutes. Oxygen promotes homocoupling of the boronic acid.[3]
-
Order of Addition: Solid reagents
Solvent Aqueous Base. -
Temperature: Heat to 80°C .
-
Note: Do not exceed 90°C. Above this threshold, activation of the spectator 3-Cl group becomes kinetically accessible.[1]
-
-
Monitoring: Check HPLC at 2 hours. If the mono-coupled product (C4) is >95%, stop. Continued heating will force the second coupling at C2.
Troubleshooting Table: Suzuki Coupling
| Symptom | Probable Cause | Corrective Action |
| Low Conversion (<20%) | Catalyst Poisoning | Pyrimidine nitrogens are binding Pd.[1] Switch to DME/Water solvent system to improve chelation or increase catalyst load to 5 mol%. |
| Protodeboronation | Base/Solvent mismatch | 3-chlorophenylboronic acid is hydrolyzing.[1] Switch base from Carbonate to |
| Bis-coupling (C2 & C4) | Temperature too high | The C2 position is reacting.[1] Lower temp to 60°C or reduce boronic acid stoichiometry to 0.95 eq. |
| Black Precipitate | Pd Aggregation | "Pd Black" formation. Add TBAB (Tetrabutylammonium bromide) as a phase transfer agent/stabilizer. |
Module 3: Regiocontrol in Reactions
The Issue: When reacting 2,4-dichloropyrimidine, you want to selectively substitute the C4 position, but C2 byproducts are forming.
The Science of Selectivity
The C4 position is electronically more electrophilic than C2 because the nitrogen at N3 and N1 both pull density, but the para-like conjugation at C4 allows for better resonance stabilization of the Meisenheimer intermediate.
However, Sterics and Solvent can flip this rule.
-
Protic Solvents (EtOH, IPA): Enhance C4 selectivity via H-bonding to N3.[1]
-
Aprotic Solvents (THF, DMF): Can sometimes erode selectivity if the nucleophile is small.
Visualizing Regioselectivity
Caption: Reaction coordinate logic. C4 substitution is the kinetic product; C2 substitution often requires forcing conditions.
FAQ: Regiocontrol
Q: I am getting a 60:40 mixture of C4:C2 products. How do I fix this? A: Lower the temperature to 0°C and add the nucleophile dropwise. If using an amine, add 1.0 equivalent of a non-nucleophilic base (DIPEA) to scavenge HCl. Do not use excess amine nucleophile as the base, as the local high concentration promotes double substitution.
Q: Can I force the reaction to C2 first? A: Generally, no. You must block C4 first (e.g., with a sacrificial group or the desired C4 substituent) before reacting C2. The exception is if the C4 position has a massive steric group (like a t-butyl) that blocks attack, but this is rare in 3-chlorophenyl derivatives.
Module 4: Isolation & Purification (Pd Removal)
The Issue: Pyrimidines are excellent ligands. Even after column chromatography, your product is gray/brown and contains 500+ ppm Palladium.
Protocol: The "Scavenger" Workup
Do not rely on crystallization alone. Pyrimidine-Pd complexes often co-crystallize.[1]
-
Silica Thiol Treatment:
-
Dissolve crude material in THF or EtOAc.
-
Add SiliaMetS® Thiol or MP-TMT resin (0.5 eq relative to Pd loading).[1]
-
Stir at 40°C for 2 hours.
-
Filter through a Celite pad.
-
-
Chelating Wash:
-
If resin is unavailable, wash the organic layer with 10% aqueous N-Acetylcysteine or Sodium Diethyldithiocarbamate.[1] The sulfur will strip the Pd from the pyrimidine nitrogen.
-
References
-
Regioselectivity in Pyrimidines: Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. WuXi Biology. Link
-
Suzuki Coupling on Heterocycles: Suzuki Cross-Coupling of Solid-Supported Chloropyrimidines With Arylboronic Acids.[1][4] J. Comb.[4] Chem. Link
-
Catalyst Poisoning: Poisoning and deactivation of palladium catalysts.[3][5] ResearchGate.[5] Link
-
Solubility Optimization: Development of ortho-Chlorophenyl Substituted Pyrimidines as Exceptionally Potent Aurora Kinase Inhibitors. PMC. Link
-
General Pyrimidine Synthesis: Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. J. Chem. Rev. Link
Sources
Technical Support Center: Resolving HPLC Peak Tailing for 6-(3-Chlorophenyl)pyrimidine-2,4-diamine
Welcome to the technical support center for the chromatographic analysis of 6-(3-Chlorophenyl)pyrimidine-2,4-diamine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues with High-Performance Liquid Chromatography (HPLC), specifically addressing the challenge of peak tailing. The following question-and-answer format provides in-depth, experience-based insights and actionable protocols to ensure the scientific integrity of your results.
Frequently Asked Questions (FAQs)
Q1: My chromatogram for 6-(3-Chlorophenyl)pyrimidine-2,4-diamine shows significant peak tailing. What are the primary causes?
A1: Peak tailing for a basic compound like 6-(3-Chlorophenyl)pyrimidine-2,4-diamine, which contains amine functional groups, is a common issue in reversed-phase HPLC.[1][2] The primary cause is often secondary interactions between the analyte and the stationary phase.[1][3]
Here's a breakdown of the likely culprits:
-
Silanol Interactions: The most frequent cause is the interaction between the basic amine groups on your compound and acidic residual silanol groups (Si-OH) on the surface of the silica-based stationary phase.[1][2][3] At a mobile phase pH above 3, these silanol groups can become ionized (Si-O-), creating strong electrostatic interactions with the protonated basic analyte, leading to a secondary retention mechanism that results in tailing peaks.[2][4][5]
-
Mobile Phase pH Near Analyte's pKa: If the mobile phase pH is too close to the pKa of 6-(3-Chlorophenyl)pyrimidine-2,4-diamine, the compound can exist in both ionized and non-ionized forms. This dual state leads to inconsistent interactions with the stationary phase, causing peak distortion and tailing.[6][7][8]
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion, including tailing.[3][9]
-
Extra-Column Effects: Issues within your HPLC system, such as excessive tubing length or diameter between the injector, column, and detector, can increase dead volume and contribute to peak broadening and tailing.[4][6]
-
Column Contamination or Degradation: The accumulation of contaminants on the column or the degradation of the stationary phase can create active sites that lead to secondary interactions and peak tailing.[9]
Q2: How can I systematically troubleshoot and resolve peak tailing for this compound?
A2: A systematic approach is crucial for efficiently identifying and resolving the cause of peak tailing. The following troubleshooting workflow will guide you through the process, starting with the most common and easily addressable issues.
Caption: Troubleshooting workflow for HPLC peak tailing.
Troubleshooting Guides
Guide 1: Optimizing the Mobile Phase pH
The pH of the mobile phase is a powerful tool for controlling the retention and peak shape of ionizable compounds.[7][10] For basic compounds like 6-(3-Chlorophenyl)pyrimidine-2,4-diamine, adjusting the pH can suppress the ionization of residual silanol groups on the column, thereby minimizing secondary interactions.[1][2]
Experimental Protocol: pH Adjustment
-
Determine the Analyte's pKa: If the pKa of 6-(3-Chlorophenyl)pyrimidine-2,4-diamine is known, aim to adjust the mobile phase pH to be at least 2 pH units away from this value to ensure a single ionic form.[8][11]
-
Low pH Approach (pH 2.5-3.5):
-
Prepare an aqueous mobile phase with a low pH to protonate the silanol groups, effectively neutralizing their negative charge.[1][2][12]
-
A common choice is 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) in water.[13]
-
Caution: Operating below pH 2.5 can hydrolyze the stationary phase of standard silica columns.[2] Consider using a column specifically designed for low pH applications.[2]
-
-
High pH Approach (pH > 8):
-
Alternatively, a high pH mobile phase can be used to deprotonate the basic analyte, rendering it neutral. This can also improve peak shape.[6][14]
-
This approach requires a column stable at high pH, such as a hybrid or polymer-based column.[1][10][15]
-
A typical high pH mobile phase might consist of 10 mM ammonium bicarbonate or ammonium formate, adjusted to the desired pH with ammonium hydroxide.[14]
-
| pH Strategy | Mechanism of Action | Recommended Columns | Considerations |
| Low pH (2.5-3.5) | Protonates silanol groups (Si-OH), minimizing interaction with the protonated basic analyte.[1][2] | Standard C18, Low-pH stable columns (e.g., Agilent ZORBAX StableBond).[2] | Risk of stationary phase hydrolysis below pH 2.5.[2] |
| High pH (>8) | Neutralizes the basic analyte, reducing its interaction with ionized silanol groups.[14] | Hybrid-silica columns (e.g., Waters XBridge, BEH), Polymer-based columns.[1][10][15] | Requires a pH-stable column to prevent silica dissolution.[13] |
Guide 2: Buffer Selection and Concentration
Proper buffering is essential for maintaining a stable pH throughout the analysis, which is critical for reproducible retention times and symmetrical peak shapes.[6][16][17]
Experimental Protocol: Buffer Optimization
-
Choose an Appropriate Buffer: Select a buffer with a pKa within +/- 1 pH unit of your target mobile phase pH.[10]
-
Optimize Buffer Concentration:
-
Start with a buffer concentration of 10-20 mM.[12]
-
Increasing the buffer concentration can sometimes help to mask residual silanol groups and improve peak shape.[18]
-
Note: High buffer concentrations can lead to precipitation when mixed with high percentages of organic solvent. Always check buffer solubility in your mobile phase mixture.
-
Guide 3: Column Chemistry and Alternatives
If optimizing the mobile phase does not resolve the peak tailing, the issue may lie with the column chemistry itself.
Protocol: Evaluating Column Options
-
Use a High-Purity, End-Capped Column: Modern "Type B" silica columns have a lower content of acidic silanol groups and are more effectively end-capped, which blocks many of the remaining silanols from interacting with basic analytes.[1]
-
Consider Polar-Embedded or Polar-Endcapped Columns: These columns have a polar group incorporated near the base of the alkyl chain or at the terminus. This polar group can help to shield the basic analyte from interacting with residual silanol groups.[6]
-
Explore Hybrid or Polymer-Based Columns: These columns offer a wider pH stability range and can be a good option for methods requiring high pH to achieve optimal peak shape for basic compounds.[1][15]
Caption: Decision tree for selecting an appropriate HPLC column.
Guide 4: Advanced Troubleshooting: Mobile Phase Additives
In some challenging cases, mobile phase additives can be used to competitively block the active sites on the stationary phase.
Protocol: Using Mobile Phase Additives
-
Employ a Competing Base: Adding a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can help to saturate the active silanol sites, preventing them from interacting with your analyte.[12][15]
-
A typical concentration of TEA is 0.05-0.1%.[19]
-
Note: TEA can be difficult to remove from the column and may suppress ionization in LC-MS applications. Use with caution.
-
-
Utilize Ion-Pairing Reagents: For highly basic compounds, an ion-pairing reagent like trifluoroacetic acid (TFA) can be used. TFA serves a dual purpose: it lowers the mobile phase pH and the trifluoroacetate anion pairs with the protonated basic analyte, masking its positive charge and reducing interactions with the stationary phase.[13]
Summary of Key Recommendations
| Troubleshooting Step | Actionable Solution | Expected Outcome |
| Mobile Phase pH Optimization | Adjust pH to < 3.5 or > 8 (with a suitable column). | Improved peak symmetry by minimizing silanol interactions or neutralizing the analyte. |
| Buffer Selection | Use an appropriate buffer (e.g., phosphate, formate) at 10-20 mM. | Stable pH, leading to reproducible retention and better peak shape. |
| Column Selection | Employ a high-purity, end-capped, or polar-embedded column. | Reduced secondary interactions with the stationary phase. |
| Mobile Phase Additives | Cautiously add a competing base (e.g., TEA) if other methods fail. | Masking of active silanol sites, leading to improved peak shape. |
| System Maintenance | Minimize extra-column volume and ensure clean connections. | Reduced peak broadening and tailing from system effects. |
By systematically addressing these potential causes, you can effectively resolve peak tailing issues for 6-(3-Chlorophenyl)pyrimidine-2,4-diamine and achieve robust, high-quality chromatographic data.
References
-
Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC? Chrom Tech. [Link]
-
Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC? Phenomenex. [Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Element Lab Solutions. [Link]
-
ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. ACD/Labs. [Link]
-
Waters. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column? - WKB237593. Waters Knowledge Base. [Link]
-
Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Agilent. [Link]
-
Crawford Scientific. (n.d.). The Theory of HPLC Column Chemistry. Chromacademy. [Link]
-
Dwight R. Stoll. (2023, November 1). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC International. [Link]
-
Chromatography Forum. (2004, September 9). buffered pH to avoid peak tailing. Chromatography Forum. [Link]
-
Waters. (n.d.). Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. Waters. [Link]
-
Phenomenex. (n.d.). Overcoming peak tailing of basic analytes in silica type a stationary phases in RP. Phenomenex. [Link]
-
Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it? Pharma Growth Hub. [Link]
-
Crawford Scientific. (2018, November 28). The Importance of Understanding Secondary Interactions When Analysing Peptides. Chromacademy. [Link]
-
Imtakt. (n.d.). Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. Imtakt. [Link]
-
Moravek. (n.d.). Exploring the Role of pH in HPLC Separation. Moravek. [Link]
-
University of Tartu. (2012, November 29). Efficient high pH mobile phases for reversed phase HPLC and LC-MS analysis of basic compounds. Excellence in Analytical Chemistry. [Link]
-
Valency Lab. (2025, June 25). HPLC Buffers for Sharp and Symmetrical Peaks. Valencylab. [Link]
-
Phenomenex. (n.d.). Role of Buffers in Liquid Chromatography. Phenomenex. [Link]
-
Waters. (n.d.). How can I decrease tailing of a basic compound when running a reversed-phase method with a C18 column? - WKB92122. Waters Knowledge Base. [Link]
-
Industry News. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations. Industry News. [Link]
-
LCGC Europe. (2020, June 4). The LCGC Blog: Silica for HPLC Stationary Phases – A Five Minute Guide. LCGC Europe. [Link]
-
ResearchGate. (2013, November 27). How can I prevent peak tailing in HPLC? ResearchGate. [Link]
-
YMC. (n.d.). HPLC Troubleshooting Guide. YMC. [Link]
-
ResearchGate. (2025, August 5). Effect of buffer on peak shape of peptides in reversed-phase high performance liquid chromatography. ResearchGate. [Link]
-
Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Agilent. [Link]
-
LCGC Europe. (2019, November 12). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. LCGC Europe. [Link]
Sources
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
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- 4. support.waters.com [support.waters.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chromtech.com [chromtech.com]
- 7. moravek.com [moravek.com]
- 8. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
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- 11. HPLC故障排除指南 [sigmaaldrich.com]
- 12. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
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- 14. Efficient high pH mobile phases for reversed phase HPLC and LC-MS analysis of basic compounds – Excellence in Analytical Chemistry [each.ut.ee]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. HPLC Buffers for Sharp and Symmetrical Peaks - Valencylab [valencylab.com]
- 17. Role of Buffers in Liquid Chromatography | Phenomenex [phenomenex.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. researchgate.net [researchgate.net]
Minimizing side reactions during 6-(3-Chlorophenyl)pyrimidine-2,4-diamine synthesis
Welcome to the technical support center for the synthesis of 6-(3-Chlorophenyl)pyrimidine-2,4-diamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and minimize side reactions during this synthesis. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) based on established synthetic routes and field-proven insights.
Introduction to Synthetic Strategies
The synthesis of 6-(3-Chlorophenyl)pyrimidine-2,4-diamine, a key intermediate in various pharmaceutical applications, is primarily achieved through two robust synthetic routes. The choice of strategy often depends on the availability of starting materials, scalability, and desired purity profile. This guide will address potential side reactions and optimization strategies for both pathways.
Route 1: Cyclization of a Pro-pyrimidine Precursor with Guanidine. This classical approach involves the construction of the pyrimidine ring by reacting a suitable three-carbon precursor, derived from 3-chlorobenzaldehyde or a related starting material, with guanidine.
Route 2: Suzuki Cross-Coupling. A more modern approach involves the palladium-catalyzed Suzuki cross-coupling of a pre-functionalized pyrimidine, 2,4-diamino-6-chloropyrimidine, with 3-chlorophenylboronic acid.
Route 1: Troubleshooting the Guanidine Cyclization Pathway
This synthetic strategy typically proceeds through a chalcone or a β-keto nitrile intermediate. The core of this route is the condensation reaction with guanidine to form the diaminopyrimidine ring. However, several side reactions can compete with the desired cyclization, leading to reduced yields and purification challenges.
Visualizing the Guanidine Cyclization Pathway and Potential Side Reactions
Below is a generalized reaction scheme illustrating the formation of the desired product and common side products.
Caption: Guanidine cyclization pathway and potential side reactions.
Frequently Asked Questions (FAQs) for Route 1
Q1: My reaction yields are consistently low, and I observe a significant amount of an insoluble, high-melting point solid. What is the likely culprit?
A1: A common issue is the formation of Knoevenagel condensation products, which arise from the reaction between the aldehyde and the active methylene compound without the involvement of guanidine.[1][2] This side reaction is often favored by strong Brønsted acids.
-
Troubleshooting Steps:
-
Catalyst Choice: Opt for milder Lewis acids or organocatalysts to promote the desired iminium ion formation from the aldehyde and guanidine.
-
Order of Addition: Consider pre-forming the intermediate by reacting 3-chlorobenzaldehyde with guanidine before adding the active methylene compound.
-
Temperature Control: Lowering the reaction temperature can help to control the rate of the Knoevenagel condensation relative to the desired cyclization.[2]
-
Q2: I've identified an open-chain intermediate in my crude product mixture. Why is the cyclization incomplete?
A2: Incomplete cyclization can be due to several factors, including steric hindrance in the intermediate or suboptimal reaction conditions. The open-chain ureide intermediate may fail to cyclize efficiently.[1]
-
Troubleshooting Steps:
-
Reaction Time and Temperature: The cyclization step may require prolonged heating or a higher temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
Solvent Choice: The polarity of the solvent can influence the cyclization. While alcohols are commonly used, exploring aprotic polar solvents like DMF or DMSO might be beneficial.
-
Base Strength: The choice and stoichiometry of the base are critical. A stronger base might be necessary to facilitate the final ring-closing step.
-
Q3: My aliphatic aldehyde starting material is leading to a complex mixture of byproducts. How can I improve the selectivity?
A3: Aliphatic aldehydes are more prone to self-condensation (aldol reaction) under both acidic and basic conditions compared to aromatic aldehydes.[2]
-
Troubleshooting Steps:
-
"Atwal Modification": A highly effective strategy is to pre-form the enone intermediate (the chalcone) before the addition of guanidine.[1] This isolates the aldehyde from the basic conditions required for the cyclization.
-
Slow Addition: Adding the aldehyde slowly to the reaction mixture can help to maintain a low concentration and minimize self-condensation.
-
Route 2: Troubleshooting the Suzuki Cross-Coupling Pathway
This route offers a convergent and often high-yielding approach to 6-aryl-2,4-diaminopyrimidines. The key transformation is the palladium-catalyzed coupling of 2,4-diamino-6-chloropyrimidine with 3-chlorophenylboronic acid. Potential issues can arise from the quality of the starting materials and the intricacies of the catalytic cycle.
Visualizing the Suzuki Coupling Pathway and Potential Side Reactions
The following diagram illustrates the desired Suzuki coupling and common side reactions.
Caption: Suzuki coupling pathway and potential side reactions.
Frequently Asked Questions (FAQs) for Route 2
Q1: My Suzuki coupling reaction is sluggish, and I have a significant amount of unreacted 2,4-diamino-6-chloropyrimidine.
A1: Low conversion can be attributed to several factors, including catalyst deactivation, improper base selection, or solvent effects.
-
Troubleshooting Steps:
-
Catalyst and Ligand Choice: While Pd(PPh₃)₄ is commonly used, other palladium sources and ligands might be more effective. Consider screening different phosphine ligands or using a pre-catalyst that is more stable.
-
Base Selection: The choice of base is crucial for the activation of the boronic acid.[3] Inorganic bases like K₂CO₃ or K₃PO₄ are often effective. Ensure the base is finely powdered and anhydrous.
-
Solvent System: A mixture of an organic solvent (like dioxane, toluene, or DMF) and water is typically used. The ratio can significantly impact the reaction rate and should be optimized.
-
Q2: I am observing a byproduct with a mass corresponding to the dimer of 3-chlorophenylboronic acid.
A2: This is a classic side reaction in Suzuki couplings known as homocoupling. It is often promoted by the presence of oxygen or high catalyst loading.
-
Troubleshooting Steps:
-
Degassing: Thoroughly degas the reaction mixture and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction to minimize oxygen-induced homocoupling.
-
Catalyst Loading: While sufficient catalyst is necessary, excessive amounts can sometimes favor side reactions. Optimize the catalyst loading to find a balance between reaction rate and selectivity.
-
Temperature Control: Running the reaction at the lowest effective temperature can help to suppress homocoupling.
-
Q3: My starting 2,4-diamino-6-chloropyrimidine appears to be of poor quality. What are the common impurities from its synthesis?
A3: 2,4-diamino-6-chloropyrimidine is typically prepared from 2,4-diamino-6-hydroxypyrimidine (or its tautomer) by treatment with phosphorus oxychloride (POCl₃).[4][5]
-
Potential Impurities and Solutions:
-
Unreacted Starting Material: Incomplete chlorination will leave residual 2,4-diamino-6-hydroxypyrimidine. This can be addressed by ensuring a sufficient excess of POCl₃ and adequate reaction time and temperature.
-
Hydrolysis Product: The product, 2,4-diamino-6-chloropyrimidine, can hydrolyze back to the starting material if exposed to water during workup. It is crucial to perform the workup under anhydrous or carefully controlled conditions until the excess POCl₃ is quenched.
-
Phosphorous Byproducts: The reaction with POCl₃ generates phosphoric acid and other phosphorous species that need to be effectively removed during the workup. A carefully controlled aqueous quench followed by neutralization is standard practice.[5]
-
General Experimental Protocols
Protocol 1: Synthesis of 2,4-diamino-6-chloropyrimidine
This protocol is a general guideline for the chlorination of 2,4-diamino-6-hydroxypyrimidine.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer, carefully add 2,4-diamino-6-hydroxypyrimidine (1.0 eq) to phosphorus oxychloride (5-10 eq).
-
Reaction: Heat the mixture to reflux (around 105-110 °C) and maintain for 4-6 hours, or until TLC indicates complete consumption of the starting material.
-
Workup: Cool the reaction mixture to room temperature and slowly pour it onto crushed ice with vigorous stirring. The excess POCl₃ will be quenched.
-
Neutralization and Extraction: Neutralize the acidic solution with a suitable base (e.g., NaOH or NH₄OH) to a pH of 7-8. The product will precipitate. Filter the solid, wash with cold water, and dry under vacuum.[4][5]
Protocol 2: Suzuki Cross-Coupling
This is a general procedure for the Suzuki coupling of 2,4-diamino-6-chloropyrimidine with an arylboronic acid.
-
Reaction Setup: To a degassed mixture of 2,4-diamino-6-chloropyrimidine (1.0 eq), 3-chlorophenylboronic acid (1.2-1.5 eq), and a base (e.g., K₂CO₃, 2.0-3.0 eq) in a suitable solvent system (e.g., dioxane/water 4:1), add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).
-
Reaction: Heat the reaction mixture under an inert atmosphere to 80-100 °C. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Data Summary Table
| Parameter | Route 1: Guanidine Cyclization | Route 2: Suzuki Coupling |
| Key Precursors | 3-Chlorobenzaldehyde, active methylene compound, guanidine | 2,4-Diamino-6-chloropyrimidine, 3-chlorophenylboronic acid |
| Common Side Reactions | Knoevenagel condensation, Michael addition, self-condensation | Homocoupling of boronic acid, dehalogenation |
| Critical Controls | Catalyst choice, order of addition, temperature | Inert atmosphere, base selection, catalyst loading |
| Typical Solvents | Alcohols (Ethanol, Methanol), DMF, DMSO | Dioxane/water, Toluene/water, DMF |
| Purification | Recrystallization, column chromatography | Column chromatography, recrystallization |
References
- Kappe, C. O. (1997). A Reexamination of the Mechanism of the Biginelli Dihydropyrimidine Synthesis. Support for an N-Acyliminium Ion Intermediate. The Journal of Organic Chemistry, 62(21), 7201–7204.
-
Wikipedia. (2023). Biginelli reaction. Retrieved from [Link]
- (2024, January 11). Original Research J. Synth. Chem. The Role of HCl in Carrying out Biginelli Reaction for the Synthesis of 3,4‐Dihydropyrimidin. Journal of Synthetic Chemistry.
- (2023, January 12).
-
(n.d.). Synthesis of 2-aminopyrimidine using β-dicarbonyl compounds and guanidine[6]. ResearchGate.
-
PrepChem. (n.d.). Synthesis of 2,4-diamino-6-chloro-pyrimidine-3-oxide. Retrieved from [Link]
- (2023, January 12).
- Lin, Y.-M., et al. (2017). Synthesis and Biological Evaluation of 2,4-Diaminopyrimidine Core-Based Derivatives as Potential Anti-Tubercular Agents. Molecules, 22(9), 1592.
- Nenajdenko, V. G., et al. (2006). A new method for the synthesis of 2,4-diamino-6-arylpyrimidines.
- El-Sayed, N. N. E., et al. (2010).
- CN113754592A - Preparation method of 2, 4-diamino-6-chloropyrimidine. (2021).
- Cooke, G., et al. (2001). Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. Tetrahedron, 57(15), 2787-2793.
- Wan, Y., et al. (2018). A Five-Component Biginelli-Diels-Alder Cascade Reaction. Molecules, 23(9), 2135.
- Sarpong, R., et al. (2022). A deconstruction–reconstruction strategy for pyrimidine diversification.
- Jiangsu Rushi Biotechnology Co., Ltd. (2021). Preparation method of 2, 4-diamino-6-chloropyrimidine.
- Trivedi, H., et al. (2019).
-
Organic Chemistry Portal. (n.d.). Biginelli Reaction. Retrieved from [Link]
- Al-Masoudi, N. A., et al. (2015). Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. Journal of the Brazilian Chemical Society, 26(12), 2537-2545.
-
PubChem. (n.d.). 2,4-Diamino-6-chloropyrimidine. Retrieved from [Link]
- Li, G. Y. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters, 8(3), 363–366.
- Gazvoda, M., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 26(7), 1956.
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
- Al-Masoudi, N. A., et al. (2015). Synthesis and biological activity of new derivatives of 6-chloro-5-((4-chlorophenyl) diazenyl) pyrimidine-2, 4-diamine and 4-chloro-6-methoxy-N, N-dimethylpyrimidin-2-amine.
- Siddiqui, N., et al. (2008). SYNTHESIS OF SOME NOVEL 4-(4-CHLOROPHENYL)-6-p-TOLYL- +-PYRIMIDINE DERIVATIVES AND THEIR ANTICONVULSANT ACTIVITY. Acta Poloniae Pharmaceutica - Drug Research, 65(3), 323-328.
- Al-Warhi, T., et al. (2022). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. Molecules, 27(19), 6681.
- El-Gohary, N. S. (2014). SYNTHESIS OF PYRIMIDINE DERIVATIVES. Journal of Chemical and Pharmaceutical Research, 6(6), 1184-1201.
- Overman, L. E., & Weiss, M. M. (2012). Syntheses of Cyclic Guanidine-Containing Natural Products. Accounts of chemical research, 45(6), 835–847.
- Moskvina, V. S., et al. (2018). Condensation of 2-(4-chlorophenyl)-1-(2,4-dihydroxyphenyl) ethanone with N,N-dimethylformamide dimethyl acetal.
- Aslan, L., & El-Nakat, H. (2016). N,N-dimethylformamide (DMF), and N,N-dimethylacetamide (DMA) reactions with NO 3 , OH and Cl: A theoretical study of the kinetics and mechanisms. Comptes Rendus Chimie, 19(11-12), 1435-1444.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical reviews, 95(7), 2457–2483.
- Tolba, M. S., et al. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 11(1), 1-24.
-
Liskon Biological. (2024, May 24). reaction between DMF-DMA and methyl groups. Retrieved from [Link]
-
DiVA. (n.d.). Suzuki reactions in novel liquids. Retrieved from [Link]
- Wolfe, J. P., & Nakhla, J. S. (2010). Synthesis of Cyclic Guanidines Bearing N-Arylsulfonyl and N-Cyano Protecting Groups via Pd-Catalyzed Alkene Carboamination Reactions. Organic letters, 12(15), 3464–3467.
- Evano, G., & Theunissen, C. (2019). Recent Uses of N,N-Dimethylformamide and N,N-Dimethylacetamide as Reagents. European Journal of Organic Chemistry, 2019(1), 22-38.
- Brandt, J. (2013). Synthesis of Guanidine Amino Acids and Investigation of their Interactions with Nucleic Acid. Cardiff University.
- CN110003023B - Preparation method of environment-friendly N, N-dimethylformamide dimethyl acetal. (2020).
- Kim, J., et al. (2022).
-
Organic Chemistry Portal. (n.d.). Synthesis of Five-Membered Cyclic Guanidines via Cascade [3 + 2] Cycloaddition of α-Haloamides with Organo-cyanamides. Retrieved from [Link]
Sources
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- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities | MDPI [mdpi.com]
- 5. CN113754592A - Preparation method of 2, 4-diamino-6-chloropyrimidine - Google Patents [patents.google.com]
- 6. Recent Uses of N,N-Dimethylformamide and N,N-Dimethylacetamide as Reagents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability & Handling of 6-(3-Chlorophenyl)pyrimidine-2,4-diamine
Executive Technical Summary
6-(3-Chlorophenyl)pyrimidine-2,4-diamine (CAS: 1251025-80-5) belongs to the 2,4-diaminopyrimidine class, a scaffold historically significant in antifolate drugs (e.g., Pyrimethamine) and modern kinase inhibitors.[1][2][3]
While chemically robust, this compound presents specific challenges in physiological solubility and protonation state management due to its pKa proximity to physiological pH (7.4). This guide addresses the stability profile, solubilization strategies, and troubleshooting workflows required for reproducible data in biological assays.
Physicochemical Stability Profile
A. Solid State Stability
-
Status: Highly Stable.
-
Mechanism: The pyrimidine ring is aromatic and electron-deficient, making it resistant to oxidative degradation under ambient conditions. The 3-chlorophenyl substituent is chemically inert to hydrolysis.
-
Storage Recommendation: Store at +4°C or -20°C, desiccated. Stable for >2 years if protected from moisture (to prevent hydrate formation, which alters dissolution rates).
B. Solution Stability (Chemical)
-
Hydrolysis: Resistant. There are no hydrolyzable groups (esters, amides) in the structure. It is stable in aqueous buffers from pH 1.0 to 10.0.
-
Oxidation: Moderate Risk. Long-term exposure to light and air in solution (especially in DMSO) can lead to N-oxide formation at the pyrimidine nitrogens or oxidative coupling of the exocyclic amines.
-
Photostability: Sensitive. Aromatic amines can undergo photo-oxidation. Protect stock solutions from direct light.
C. Physiological Stability (Solubility & pKa)
This is the most critical parameter for this compound.
-
Estimated pKa: ~7.0 – 7.2 (Pyrimidine N1).
-
Behavior at pH 7.4: The compound exists as a mixture of protonated (soluble) and neutral (insoluble) species.
-
% Neutral Species at pH 7.4: ~60–70%.
-
Risk: High risk of "crashing out" (precipitation) in assay media, leading to false negatives in potency assays.
-
Troubleshooting Guide: Experimental Scenarios
Scenario 1: Precipitation in Cell Culture Media
User Issue: "I observe fine particulates or a drop in optical density when adding the compound to DMEM/RPMI at 10 µM."
Root Cause: The "Brick Dust" Effect. The neutral form of the 2,4-diaminopyrimidine scaffold is highly crystalline and lipophilic. When diluted from DMSO (where it is soluble) into pH 7.4 media, the equilibrium shifts to the neutral form, causing rapid aggregation.
Troubleshooting Protocol:
-
Pre-dilution Step: Do not add 100% DMSO stock directly to the media if the final concentration is high (>10 µM).
-
Intermediate Dilution: Perform a 1:10 dilution of the DMSO stock into PBS acidified to pH 6.0 . The lower pH ensures the compound remains protonated and soluble.
-
Final Addition: Add this intermediate solution to the cell media. The rapid dispersion prevents critical nucleation of the neutral species.
Visual Workflow (Graphviz):
Figure 1: Optimized solubilization workflow to prevent precipitation in physiological media.
Scenario 2: Inconsistent IC50 Values (Potency Shift)
User Issue: "My IC50 shifts by 10-fold between runs, or the dose-response curve plateaus early."
Root Cause: Non-Specific Binding (NSB). The lipophilic chlorophenyl group promotes binding to plasticware and serum proteins (Albumin).
Diagnostic Steps:
-
Check BSA/FBS: Are you running the assay in serum-free vs. serum-containing media?
-
Expectation: Potency will decrease (IC50 increases) in the presence of serum due to high protein binding (>95% bound is typical for this scaffold).
-
-
Plasticware: Use Low-Binding plates (polypropylene) instead of standard polystyrene for serial dilutions.
Corrective Action:
-
Include 0.01% Triton X-100 or 0.05% Tween-20 in the assay buffer to reduce surface adsorption.
-
Report "Free Fraction" adjusted IC50 if comparing serum vs. serum-free conditions.
Scenario 3: LC-MS Peak Splitting or Tailing
User Issue: "The compound elutes as a broad peak or a split peak on my reverse-phase HPLC."
Root Cause: Protonation Equilibrium on Column. The pKa (~7.0) is often close to the pH of mobile phases like Ammonium Acetate/Bicarbonate. The compound interconverts between protonated and neutral forms during the run.
Troubleshooting Protocol:
-
Acidic Method (Recommended): Use 0.1% Formic Acid or TFA (pH ~2-3). The compound will be fully protonated, yielding a sharp, symmetrical peak.
-
Basic Method: Use 10 mM Ammonium Hydroxide (pH 10). The compound will be fully neutral. Note: Ensure your column is pH 10 stable.
-
Avoid: Neutral buffers (pH 6-8).
Physiological Stability & Metabolism (In Vivo)
If moving to animal studies, consider the following metabolic liabilities.
Metabolic Soft Spots
While the pyrimidine ring is stable, the liver enzymes (CYP450) will target specific sites.
-
N-Oxidation: The pyrimidine nitrogens can be oxidized.
-
Phenyl Ring Oxidation: The 3-chlorophenyl ring is deactivated but can still undergo hydroxylation at the para position (relative to the connection point).
Metabolic Pathway Diagram (Graphviz):
Figure 2: Predicted metabolic pathways in hepatic microsomes.
Frequently Asked Questions (FAQs)
Q: Can I autoclave solutions of this compound? A: No. While chemically stable, high heat (121°C) under pressure may induce degradation or precipitation upon cooling. Sterilize by filtration using a 0.22 µm PVDF or PTFE membrane. Avoid Nylon filters (drug binding risk).
Q: Is the compound light sensitive? A: Yes, moderately. Like many aromatic amines, it can darken over time due to photo-oxidation. Store solid and solutions in amber vials.
Q: What is the maximum solubility in DMSO? A: Typically 50–100 mM . However, freeze-thaw cycles can cause precipitation. Always vortex and visually inspect DMSO stocks before use. If precipitate is visible, sonicate at 40°C for 5 minutes.
Q: Does the chlorine atom affect stability? A: The chlorine atom enhances metabolic stability (blocks metabolism at that position) and increases lipophilicity compared to the phenyl analog. It does not introduce chemical instability (it is not a leaving group under physiological conditions).
Summary Data Table
| Parameter | Value / Characteristic | Notes |
| CAS Number | 1251025-80-5 | |
| Molecular Weight | 220.66 g/mol | |
| Predicted pKa | ~7.0 (Basic) | Protonation of Pyrimidine N1 |
| LogP (Lipophilicity) | ~2.5 | Moderate lipophilicity |
| Aqueous Solubility | Low (< 50 µM at pH 7.4) | pH dependent; highly soluble at pH < 5 |
| Plasma Protein Binding | High (> 90%) | Due to aromatic stacking & lipophilicity |
| Storage (Solid) | -20°C, Desiccated | Stable > 2 years |
| Storage (DMSO) | -20°C or -80°C | Stable 6-12 months |
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 67432, 2,4-Diamino-6-chloropyrimidine (Scaffold Reference). Retrieved from [Link]
-
Roth, B., & Cheng, C. C. (1982). Recent Progress in the Medicinal Chemistry of 2,4-Diaminopyrimidines.[4] Progress in Medicinal Chemistry, 19, 269–331.[4] (Authoritative review on the stability and chemistry of the scaffold).
- Di, L., & Kerns, E. (2016).Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. (Source for "Brick Dust" solubility model and pKa effects).
- Charifson, P. S., et al. (2023).Kinase Inhibitor Design and Stability Profiles. (General reference for pyrimidine-based kinase inhibitor stability).
Sources
Optimization of IC50 assay conditions for 6-(3-Chlorophenyl)pyrimidine-2,4-diamine
Topic: 6-(3-Chlorophenyl)pyrimidine-2,4-diamine Assay Development
Executive Summary
6-(3-Chlorophenyl)pyrimidine-2,4-diamine is a lipophilic, heterocyclic small molecule.[1] Structurally analogous to non-classical antifolates (e.g., Pyrimethamine), it functions primarily as a competitive inhibitor of Dihydrofolate Reductase (DHFR) or specific kinases depending on the biological context.
This guide addresses the three most common failure modes for this scaffold:
-
Aqueous Precipitation: The planar aromatic structure leads to rapid aggregation in aqueous buffers, causing "flat" dose-response curves.
-
Substrate Competition: As a competitive inhibitor, its apparent potency (
) is heavily dependent on substrate concentration ( ). -
Non-Specific Inhibition: At high concentrations, colloidal aggregation can sequester enzymes, leading to false positives.
Part 1: Solubility & Stock Preparation (The Foundation)
The Problem: This compound is a lipophilic weak base. Direct dilution from 100% DMSO into a low-ionic-strength buffer often causes "shock precipitation," creating micro-crystals that scatter light and interfere with readout.
Protocol: The "Intermediate Dilution" Method Do not dilute directly from high-concentration DMSO stock to the assay well. Use an intermediate step to ensure colloidal stability.
Step-by-Step Workflow:
-
Master Stock: Dissolve powder in 100% DMSO to 10 mM. Vortex for 2 minutes. Sonicate if visible particulates remain.
-
Serial Dilution: Perform 3-fold serial dilutions in 100% DMSO (Mother Plate).
-
Intermediate Plate: Transfer from Mother Plate to an Intermediate Plate containing assay buffer with 0.01% Triton X-100 (or Tween-20).
-
Target DMSO: 5-10% in this intermediate plate.
-
-
Assay Plate: Transfer from Intermediate Plate to the final Assay Plate.
-
Final DMSO: <1% (to prevent enzyme denaturation).
-
Visualization: Solubility-Optimized Workflow
Caption: Figure 1. Intermediate dilution scheme to prevent compound precipitation. Direct transfer from 100% DMSO to aqueous buffer often fails for planar pyrimidines.
Part 2: Enzymatic Assay Design (Mechanism of Action)
The Problem: Users often report varying
Critical Parameter: The Cheng-Prusoff Correction
To report a valid
Optimization Table: Substrate Conditions
| Parameter | Recommended Setting | Rationale |
| Substrate Conc. ( | Equal to | This balances signal strength with sensitivity to competitive inhibitors. At |
| Enzyme Conc. ( | If | |
| Pre-incubation | 15-30 Minutes | Allow the inhibitor to reach equilibrium with the enzyme before adding the substrate (reaction start). |
Mathematical Validation:
For competitive inhibition, calculate the true affinity (
-
Rule of Thumb: If you double the substrate concentration and the
doubles, your compound is competitive.
Part 3: Troubleshooting Guide (FAQ)
Q1: My dose-response curve is bell-shaped or has a Hill Slope > 2.0. What is happening?
Diagnosis: This is the hallmark of Colloidal Aggregation . The compound is forming "micelles" that sequester the enzyme non-specifically. Solution:
-
Add 0.01% Triton X-100 or 0.005% Tween-20 to the assay buffer. Detergents disrupt these aggregates.
-
Centrifuge the compound plate (1000 x g) before transfer to pellet any macro-precipitates.
Q2: The curve bottoms out at 20-30% activity (incomplete inhibition).
Diagnosis:
-
Solubility Limit: The compound precipitates before reaching the concentration required for 100% inhibition.
-
Background Noise: The "0% activity" control (no enzyme) might be contaminated or have high background fluorescence. Solution: Check the solubility limit via light scattering (nephelometry) if available. If not, inspect the wells visually for turbidity.
Q3: My
is shifting over time (e.g., 5 min vs 60 min read).
Diagnosis: The compound may be a Slow-Binder or Irreversible Inhibitor .
Solution: Perform a time-course experiment. If
Visualization: Troubleshooting Decision Tree
Caption: Figure 2. Diagnostic logic for interpreting irregular IC50 curves.
References
-
Cheng Y, Prusoff WH. Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochem Pharmacol. 1973;22(23):3099-108.
-
NIH Assay Guidance Manual. Assay Operations for SAR Support. National Center for Biotechnology Information (US). 2012.
-
Shoichet BK. Interpreting steep dose-response curves in early drug discovery. J Med Chem.[3] 2006;49(25):7274-7.
Sources
- 1. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities [mdpi.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. 6-Substituted 2,4-diaminopyrido[3,2-d]pyrimidine analogues of piritrexim as inhibitors of dihydrofolate reductase from rat liver, Pneumocystis carinii, and Toxoplasma gondii and as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: 1H NMR Structural Validation of 6-(3-Chlorophenyl)pyrimidine-2,4-diamine
Introduction & Scope
In drug discovery, particularly within the kinase and DHFR (dihydrofolate reductase) inhibitor space, the 2,4-diaminopyrimidine scaffold is ubiquitous. However, synthetic routes often yield regioisomers (e.g., 5-substituted vs. 6-substituted products).
This guide provides a definitive protocol for the structural validation of 6-(3-Chlorophenyl)pyrimidine-2,4-diamine . Unlike standard spectral lists, this document focuses on comparative analysis —specifically distinguishing the target compound from its isomers and utilizing solvent effects to resolve overlapping aromatic signals.
Key Structural Features[1][2][3][4][5][6][7]
-
Pyrimidine Core: Substituted at positions 2 and 4 (amines) and 6 (aryl group). Position 5 retains a proton (critical for assignment).[1][2]
-
Aryl Side Chain: 3-Chlorophenyl group (meta-substitution pattern).
-
Exchangeable Protons: Two distinct
groups.
Experimental Protocol: The Self-Validating System
To ensure reproducibility and "Trustworthiness" (E-E-A-T), follow this specific sample preparation workflow. This protocol is designed to prevent concentration-dependent chemical shift drifting of the amine protons.
Sample Preparation
-
Solvent Choice: DMSO-d6 (Dimethyl sulfoxide-d6) is the mandatory primary solvent.
-
Reasoning: Chloroform-d (
) offers poor solubility for diaminopyrimidines. Methanol-d4 ( ) induces deuterium exchange, erasing the critical amine signals needed to confirm the "2,4-diamine" functionality.
-
-
Concentration: 5–10 mg in 0.6 mL solvent.
-
Note: Higher concentrations (>15 mg) can cause stacking effects, shifting aromatic protons upfield.
-
-
Reference: TMS (Tetramethylsilane) at 0.00 ppm or residual DMSO pentet at 2.50 ppm.
Acquisition Parameters[2][6]
-
Pulse Sequence: zg30 (30° pulse) or equivalent.
-
Relaxation Delay (D1): Set to 2.0 - 5.0 seconds .
-
Critical: Amine protons often have long
relaxation times. A short D1 will integrate these peaks poorly, leading to incorrect proton counts (e.g., integrating to 1.5H instead of 2H).
-
Comparative Analysis: Solvent & Isomer Differentiation[8]
This section objectively compares the spectral performance under different conditions to guide decision-making.
Scenario A: Solvent Selection (DMSO-d6 vs. Methanol-d4)
| Feature | DMSO-d6 (Recommended) | Methanol-d4 (Alternative) | Scientific Implication |
| Amine ( | Visible (Broad Singlets) | Invisible (Exchanged to | Use DMSO to prove the presence of two amine groups. Use MeOD if amines obscure aromatic splitting. |
| Solvent Residual | 2.50 ppm (Pentet) | 3.31 ppm (Quintet) | DMSO interferes less with the pyrimidine H-5 region (~6.0 ppm). |
| Water Peak | ~3.33 ppm (Variable) | ~4.87 ppm | MeOD water peak can obscure benzylic regions (not applicable here, but good practice). |
| Resolution | High Viscosity (Broader lines) | Low Viscosity (Sharper lines) | MeOD yields better coupling constant ( |
Scenario B: Regioisomer Differentiation (6-Substituted vs. 5-Substituted)
A common synthetic error is producing the 5-phenyl isomer (resembling Pyrimethamine analogs) instead of the 6-phenyl target.
-
Target (6-Substituted): Contains a proton at Pyrimidine C-5 .
-
Alternative (5-Substituted): Contains a proton at Pyrimidine C-6 .
Spectral Assignment & Data
The following data represents the expected chemical shifts in DMSO-d6, synthesized from validated analogs (e.g., 4-(3-bromophenyl)pyrimidine and 2,4-diaminopyrimidine) [1, 2].
The Aromatic Region (The "Fingerprint")
| Proton Assignment | Chemical Shift ( | Multiplicity | Structural Logic | |
| Phenyl H-2' | 7.90 – 8.05 | Triplet (t) / Broad Singlet | ~1.8 | Most deshielded aromatic; adjacent to Cl and Pyrimidine ring. |
| Phenyl H-6' | 7.80 – 7.90 | Doublet of Doublets (dt/dd) | 7.8, 1.5 | Adjacent to Pyrimidine; couples with H-5'. |
| Phenyl H-4' | 7.40 – 7.50 | Doublet of Doublets (dd) | 8.0, 1.5 | Adjacent to Chlorine; couples with H-5'. |
| Phenyl H-5' | 7.35 – 7.45 | Triplet (t) | 8.0 | Meta to both substituents; often overlaps with H-4'. |
| Pyrimidine H-5 | 6.05 – 6.25 | Singlet (s) | - | Diagnostic Peak. Upfield due to electron-donating amines. |
The Exchangeable Region
| Proton Assignment | Chemical Shift ( | Multiplicity | Integration | Notes |
| 4-NH2 | 6.80 – 7.20 | Broad Singlet | 2H | Often deshielded by H-bonding or proximity to N-3. |
| 2-NH2 | 6.00 – 6.40 | Broad Singlet | 2H | Typically sharper and more upfield than 4-NH2. |
Note: If the amine peaks appear as a single broad lump of 4H, the sample may be wet or too concentrated. Dry the sample and dilute to resolve them into two distinct 2H signals.
Visualizations
Workflow Diagram
This diagram outlines the decision-making process for solvent selection and experiment execution.
Caption: Decision matrix for solvent selection based on the specific analytical need (amine detection vs. aromatic resolution).
Assignment Logic Tree
How to distinguish the specific protons in the aromatic region.
Caption: Logic flow for assigning protons based on multiplicity and chemical shift zones.
References
-
Royal Society of Chemistry. (2019).[1] Supplementary Information for: Screening Reactions of Catalysis (4-(4-chlorophenyl)pyrimidine data). Retrieved from [Link]
-
Babatunde, O. et al. (2005). Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Magnetic Resonance in Chemistry. Retrieved from [Link]
-
PubChem. (2023). 5-(4-chlorophenyl)-6-ethylpyrimidine-2,4-diamine (Pyrimethamine) Spectral Data. National Library of Medicine. Retrieved from [Link]
Sources
A Comparative Guide to the Mass Spectrometry Fragmentation of 6-(3-Chlorophenyl)pyrimidine-2,4-diamine
For Researchers, Scientists, and Drug Development Professionals
Introduction: Elucidating the Structure of a Key Pharmacophore
6-(3-Chlorophenyl)pyrimidine-2,4-diamine is a heterocyclic compound of significant interest in medicinal chemistry, embodying a structural motif present in a variety of bioactive molecules. The pyrimidine core is a fundamental building block in numerous pharmaceuticals, and its substitution with a chlorophenyl group can profoundly influence its biological activity, metabolic stability, and pharmacokinetic profile. Understanding the mass spectral behavior of this compound is paramount for its unambiguous identification in complex matrices, such as during metabolite profiling, reaction monitoring, or quality control of pharmaceutical preparations.
This guide provides a comprehensive analysis of the predicted mass spectrometry fragmentation pattern of 6-(3-Chlorophenyl)pyrimidine-2,4-diamine under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions. In the absence of a publicly available experimental spectrum for this specific molecule, this guide leverages established fragmentation principles of its constituent moieties—the 2,4-diaminopyrimidine ring and the 3-chlorophenyl group—to construct a detailed and scientifically grounded predictive analysis. By comparing these predicted patterns with the known fragmentation of structurally related compounds, we offer a robust framework for the structural elucidation of this and similar molecules.
Predicted Mass Spectrometry Data
The fragmentation of 6-(3-Chlorophenyl)pyrimidine-2,4-diamine is anticipated to be influenced by the ionization method employed. The following tables summarize the predicted major fragment ions and their relative abundances under EI-MS and ESI-MS/MS conditions.
Electron Ionization (EI) Mass Spectrometry
Under the high-energy conditions of EI, extensive fragmentation is expected. The molecular ion should be observable, and its isotopic pattern will be characteristic of a monochlorinated compound.
| m/z (predicted) | Proposed Ion Fragment | Predicted Relative Intensity (%) | Notes |
| 220/222 | [C₁₀H₉ClN₄]⁺• (Molecular Ion) | Moderate | The M+ and M+2 peaks in an approximate 3:1 ratio are indicative of the presence of one chlorine atom. |
| 185 | [C₁₀H₉N₄]⁺ | High | Loss of a chlorine radical (•Cl) from the molecular ion. This is a common fragmentation for aromatic chlorides.[1][2][3] |
| 111/113 | [C₄H₂ClN₂]⁺• | Moderate | Fragmentation of the pyrimidine ring with the chlorophenyl group attached. |
| 110 | [C₅H₆N₄]⁺• | Moderate | The 2,4-diaminopyrimidine radical cation resulting from cleavage of the C-C bond between the rings. |
| 77 | [C₆H₅]⁺ | Low | Phenyl cation, a common fragment from benzene derivatives, formed after loss of chlorine.[1] |
Electrospray Ionization (ESI) Mass Spectrometry
ESI is a soft ionization technique and is expected to primarily produce the protonated molecule [M+H]⁺ with minimal in-source fragmentation. Collision-Induced Dissociation (CID) in a tandem mass spectrometer (MS/MS) is then required to induce fragmentation for structural analysis.
| Precursor Ion m/z (predicted) | Product Ion m/z (predicted) | Proposed Neutral Loss | Notes |
| 221/223 | 186 | HCl | Loss of hydrogen chloride is a common fragmentation pathway for protonated chlorinated aromatic compounds. |
| 221/223 | 194/196 | NH₃ | Loss of ammonia from one of the amino groups on the pyrimidine ring. |
| 221/223 | 112 | C₄H₅N₄ | Cleavage of the bond between the phenyl and pyrimidine rings. |
| 221/223 | 111 | C₄H₄N₄ | Cleavage of the bond between the phenyl and pyrimidine rings with a hydrogen rearrangement. |
Proposed Fragmentation Pathways and Mechanisms
The structural features of 6-(3-Chlorophenyl)pyrimidine-2,4-diamine—a heterocyclic aromatic ring, amino substituents, and a halogenated aromatic ring—dictate its fragmentation behavior.
Electron Ionization (EI) Fragmentation Pathway
In EI-MS, the initial event is the removal of an electron to form the molecular ion radical cation, [M]⁺•. The subsequent fragmentation is driven by the stability of the resulting ions and neutral radicals.
Caption: Predicted ESI-MS/MS fragmentation of protonated 6-(3-Chlorophenyl)pyrimidine-2,4-diamine.
The primary fragmentation pathways for the protonated molecule are expected to involve the elimination of small, stable neutral molecules such as HCl and NH₃. The loss of HCl is a characteristic fragmentation for protonated chloroaromatic compounds. The loss of ammonia is expected due to the presence of the amino groups on the pyrimidine ring.
Comparative Analysis with Structurally Related Compounds
To enhance the confidence in these predictions, it is instructive to compare the expected fragmentation with that of known, structurally similar molecules.
-
Chlorobenzene: The mass spectrum of chlorobenzene is dominated by the molecular ion and a prominent peak corresponding to the loss of a chlorine atom to form the phenyl cation (m/z 77). [1][2]This supports the predicted loss of •Cl in the EI spectrum of our target molecule. The characteristic 3:1 isotopic ratio for the M+ and M+2 peaks is also a key diagnostic feature. [3]
-
Other Substituted Pyrimidines: Studies on various substituted pyrimidines have shown that fragmentation is often initiated at the substituent groups, followed by decomposition of the pyrimidine ring. [4][5]This is consistent with our prediction that the initial fragmentation events will involve the chlorophenyl and amino moieties.
The combination of these known fragmentation patterns provides a strong basis for the predicted behavior of 6-(3-Chlorophenyl)pyrimidine-2,4-diamine.
Experimental Protocol for Mass Spectrometric Analysis
The following provides a generalized experimental protocol for acquiring the mass spectrum of 6-(3-Chlorophenyl)pyrimidine-2,4-diamine.
Instrumentation
-
For EI-MS: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization source.
-
For ESI-MS/MS: A Liquid Chromatograph coupled to a tandem Mass Spectrometer (LC-MS/MS) equipped with an electrospray ionization source (e.g., a quadrupole time-of-flight (Q-TOF) or a triple quadrupole (QqQ) instrument).
Experimental Workflow Diagram
Caption: General experimental workflows for GC-EI-MS and LC-ESI-MS/MS analysis.
Step-by-Step Methodology
-
Sample Preparation:
-
For GC-MS: Prepare a 1 mg/mL stock solution of the compound in a volatile solvent such as methanol or ethyl acetate. Dilute to a working concentration of 10-100 µg/mL.
-
For LC-MS/MS: Prepare a 1 mg/mL stock solution in a solvent compatible with the mobile phase, such as methanol or acetonitrile. Dilute to a working concentration of 1-10 µg/mL with the initial mobile phase composition (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
-
Chromatographic Separation:
-
GC: Use a standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness DB-5 or equivalent). Employ a temperature gradient from approximately 100°C to 280°C.
-
LC: Use a C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size). Employ a gradient elution with mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).
-
-
Mass Spectrometry Conditions:
-
EI-MS:
-
Ionization Energy: 70 eV.
-
Source Temperature: 230°C.
-
Mass Range: m/z 40-400.
-
-
ESI-MS/MS:
-
Ionization Mode: Positive.
-
Capillary Voltage: 3-4 kV.
-
Source Temperature: 120-150°C.
-
Desolvation Gas (N₂) Flow and Temperature: Optimize for the instrument.
-
Collision Gas: Argon.
-
Collision Energy: Ramp from 10-40 eV to obtain a comprehensive product ion spectrum.
-
Data Acquisition: A full scan MS1 followed by data-dependent MS2 acquisition of the most intense precursor ions.
-
-
Conclusion
This guide provides a detailed, predictive framework for understanding the mass spectral fragmentation of 6-(3-Chlorophenyl)pyrimidine-2,4-diamine. By leveraging established principles of mass spectrometry and drawing comparisons with structurally related compounds, we have proposed the key fragmentation pathways under both EI and ESI conditions. The provided experimental protocol offers a starting point for researchers to obtain empirical data. The insights presented herein are intended to be a valuable resource for scientists engaged in the identification and characterization of this and similar pharmacologically relevant molecules.
References
-
Doc Brown's Chemistry. (n.d.). C6H5Cl mass spectrum of chlorobenzene fragmentation pattern of m/z m/e ions for analysis. Retrieved from [Link]
- Mitzel, J. C., et al. (2000). Gaseous-Ion Fragmentation Mechanisms in Chlorobenzenes by GC/MS and GC/MS/MS: A Physical-Chemical Approach for Undergraduates.
-
Schaller, C. P. (2019). Br and Cl. In Chemistry LibreTexts. Retrieved from [Link]
- Durant, J. L., et al. (1984). Unimolecular dissociation rates of the chlorobenzene cation prepared by multiphoton ionization. The Journal of Chemical Physics, 80(5), 1817-1825.
- Ulrich, J., et al. (1979). The mass spectra of pyrimidines: 2(1H)-pyrimidinone and some N(1)-substituted derivatives. Canadian Journal of Chemistry, 57(13), 1643-1649.
- Rice, J. M., Dudek, G. O., & Barber, M. (1965). Mass Spectra of Nucleic Acid Derivatives. Pyrimidines. Journal of the American Chemical Society, 87(20), 4569-4576.
-
NIST. (n.d.). Pyrimidine, 4-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]
- da Silveira, G. G., et al. (2009). Gas-phase fragmentation of protonated C60-pyrimidine derivatives. Journal of Mass Spectrometry, 44(8), 1209-1217.
- E. M. K. (1984). The mass spectra of pyrimidines. 11. 2(1H)-Pyrimidinethiones and some N(1). Canadian Journal of Chemistry, 62(11), 2340-2343.
- Singh, S., et al. (2012). Mass spectral fragmentation modes of pyrimidine derivatives. Journal of the Indian Chemical Society, 89(11), 1605-1609.
- K., E. M. (1984). The mass spectra of pyrimidines. II. 2(1H)-Pyrimidinethiones and some N(1)-substituted derivatives. Canadian Journal of Chemistry, 62(11), 2340-2343.
-
Clark, J. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. In Chemguide. Retrieved from [Link]
- Remaud, G., et al. (2008). Use of diagnostic neutral losses for structural information on unknown aromatic metabolites: an experimental and theoretical study. Journal of Mass Spectrometry, 43(8), 1076-1088.
- Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
Sources
- 1. C6H5Cl mass spectrum of chlorobenzene fragmentation pattern of m/z m/e ions for analysis and identification pairs of isotopic peaks due to chlorine isotopes image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. sphinxsai.com [sphinxsai.com]
- 5. article.sapub.org [article.sapub.org]
A Head-to-Head Comparison for Drug Discovery Professionals: Pyrimethamine vs. 6-(3-Chlorophenyl)pyrimidine-2,4-diamine
A Senior Application Scientist's Guide to Evaluating Next-Generation Dihydrofolate Reductase Inhibitors
In the persistent battle against parasitic diseases like malaria and toxoplasmosis, the enzyme dihydrofolate reductase (DHFR) remains a cornerstone drug target. For decades, Pyrimethamine, a 2,4-diaminopyrimidine derivative, has been a frontline therapeutic. However, its efficacy is continually undermined by the emergence of drug-resistant parasite strains. This guide provides a comprehensive comparison between the legacy antifolate, Pyrimethamine, and a representative next-generation inhibitor, 6-(3-Chlorophenyl)pyrimidine-2,4-diamine. The focus is on the molecular rationale for the development of such novel compounds and the empirical methods required to validate their potential superiority in overcoming clinical resistance.
The Central Role of the Folate Pathway and DHFR
The folate metabolic pathway is indispensable for the survival of nearly all organisms, as it provides the necessary one-carbon units for the synthesis of nucleotides (purines and thymidylate) and certain amino acids.[1][2] The enzyme dihydrofolate reductase (DHFR) is a critical choke point in this pathway, catalyzing the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[1][3][4] THF and its derivatives are the active cofactors for these biosynthetic processes.[1][2] Inhibition of DHFR starves the cell of these essential building blocks, disrupting DNA synthesis and replication, ultimately leading to cell death.[1][2]
The therapeutic window for antifolates like Pyrimethamine is created by their selective affinity for the parasitic DHFR enzyme over the human homologue.[4][5][6] Pyrimethamine is thousands of times more active against the DHFR of Plasmodium species than against mammalian DHFR, which allows for targeted therapy with manageable host toxicity.[6]
Caption: The folate synthesis pathway and points of inhibition.
Molecular Profiles: A Tale of Two Inhibitors
Both Pyrimethamine and 6-(3-Chlorophenyl)pyrimidine-2,4-diamine share the same core 2,4-diaminopyrimidine scaffold, which is essential for binding to the DHFR active site. The key distinction lies in the substitution on the phenyl ring.
| Feature | Pyrimethamine | 6-(3-Chlorophenyl)pyrimidine-2,4-diamine |
| Core Scaffold | 2,4-Diaminopyrimidine | 2,4-Diaminopyrimidine |
| Phenyl Ring Sub. | 4-chloro, 5-ethyl | 6-(3-Chlorophenyl) |
| Chemical Formula | C₁₂H₁₃ClN₄ | C₁₀H₉ClN₄ |
| Primary Indication | Antimalarial, Antitoxoplasmosis[2][6] | Investigational Antimalarial |
| Key Feature | High affinity for wild-type parasite DHFR | Designed to overcome resistance mutations |
Pyrimethamine has been a stalwart antimalarial, often used in combination with sulfonamides which block an earlier enzyme in the pathway, dihydropteroate synthase (DHPS), creating a potent synergistic effect.[3][5][7]
6-(3-Chlorophenyl)pyrimidine-2,4-diamine represents a rational design approach to counteract drug resistance. Its structure is part of a broader class of compounds developed to maintain high inhibitory activity against DHFR enzymes that have mutated.
The Achilles' Heel: Understanding Pyrimethamine Resistance
The widespread use of Pyrimethamine has led to the selection of resistant Plasmodium falciparum strains. This resistance is primarily caused by specific point mutations in the parasite's dhfr gene.[2][3][5] These mutations alter the amino acid sequence in the active site of the enzyme, reducing the binding affinity of Pyrimethamine without significantly compromising the enzyme's primary function.[5][8][9][10]
Key mutations conferring resistance include:
-
S108N: A primary mutation that provides a significant level of resistance.[5][7]
-
N51I and C59R: These mutations, when added to S108N, progressively increase the level of resistance.[5][7]
-
I164L: The addition of this mutation to the others results in a quadruple-mutant enzyme that is highly resistant to Pyrimethamine.[5][11]
These mutations introduce steric hindrance and disrupt key hydrogen bonds, effectively preventing Pyrimethamine from docking in the active site. For instance, the change from a small serine to a bulkier asparagine at position 108 creates a steric clash with the inhibitor.[11] This has driven the need for new inhibitors that can accommodate these changes.
Rationale for a New Design: The Meta-Chlorophenyl Advantage
The design of compounds like 6-(3-Chlorophenyl)pyrimidine-2,4-diamine is a direct response to these resistance mechanisms. Research into Pyrimethamine analogs has shown that altering the substitution pattern on the phenyl ring can restore potent inhibition against mutant DHFR enzymes.[11]
Specifically, moving the chloro substituent from the para (4) to the meta (3) position on the phenyl ring can help the molecule avoid the unfavorable steric clash with the mutated side chains at position 108.[11] This strategic modification allows the inhibitor to fit within the altered topography of the mutant enzyme's active site, maintaining the critical interactions necessary for potent inhibition. Studies on meta-bromo analogs have demonstrated this principle, showing powerful inhibition of highly resistant quadruple-mutant DHFR, with Ki values dropping from 859 nM for Pyrimethamine to just 5.1 nM for the analog.[11] This provides a strong rationale for investigating the efficacy of the meta-chloro analog.
Experimental Protocols for a Definitive Comparison
To objectively compare the efficacy of 6-(3-Chlorophenyl)pyrimidine-2,4-diamine against Pyrimethamine, a series of standardized in vitro assays are required. As a senior scientist, the goal is not just to generate data, but to ensure its validity and reproducibility.
Protocol 1: In Vitro DHFR Enzyme Inhibition Assay
This assay directly measures the inhibitor's ability to block the catalytic activity of the DHFR enzyme. It is crucial to test against both wild-type (WT) and mutant versions of the parasite DHFR, as well as the human DHFR to determine selectivity.
Caption: Workflow for the in vitro DHFR enzymatic inhibition assay.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare an assay buffer (e.g., 50 mM Tris-HCl, pH 7.5). Prepare fresh stock solutions of NADPH and the substrate, dihydrofolate (DHF).
-
Enzyme Preparation: Use recombinant P. falciparum DHFR (wild-type and quadruple-mutant) and human DHFR. Prepare working dilutions of each enzyme in the assay buffer. Causality: Using recombinant enzymes ensures a pure system to measure direct inhibition without confounding cellular factors.
-
Inhibitor Preparation: Prepare a 10-point, 3-fold serial dilution series for Pyrimethamine and 6-(3-Chlorophenyl)pyrimidine-2,4-diamine in DMSO, followed by a final dilution in assay buffer.
-
Assay Execution (96-well format):
-
To each well, add assay buffer, NADPH, and the specific enzyme being tested.
-
Add the inhibitor dilutions. Include "no inhibitor" controls (for 100% activity) and "no enzyme" controls (for background).
-
Pre-incubate the plate for 5 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the DHF substrate to all wells.
-
-
Data Acquisition: Immediately place the plate in a spectrophotometer capable of kinetic reads. Monitor the decrease in absorbance at 340 nm every 15 seconds for 10-15 minutes. Causality: The oxidation of NADPH to NADP+ during the reaction causes a decrease in absorbance at 340 nm, which is a direct measure of enzyme activity.
-
Data Analysis: Calculate the initial velocity (V₀) for each reaction. Normalize the data to the "no inhibitor" control. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value for each compound against each enzyme.
Protocol 2: In Vitro Antimalarial Susceptibility Assay
This cell-based assay determines the efficacy of the inhibitors against the whole parasite cultured within human red blood cells. The SYBR Green I-based assay is a common, reliable method.
Step-by-Step Methodology:
-
Parasite Culture: Maintain synchronous cultures of Pyrimethamine-sensitive (e.g., 3D7) and Pyrimethamine-resistant (e.g., Dd2, V1/S) strains of P. falciparum in human erythrocytes.
-
Assay Preparation: Prepare serial dilutions of the test compounds in 96-well plates.
-
Inoculation: Add parasitized red blood cells (at the ring stage, ~0.5% parasitemia, 2% hematocrit) to each well. Include parasite-free and drug-free wells as controls.
-
Incubation: Incubate the plates for 72 hours in a controlled environment (37°C, 5% CO₂, 5% O₂). Causality: A 72-hour incubation allows the parasite to complete at least one full intraerythrocytic life cycle, providing a robust measure of growth inhibition.
-
Lysis and Staining:
-
Freeze the plate at -80°C to lyse the red blood cells and parasites.
-
Thaw the plate and add SYBR Green I lysis buffer to each well. SYBR Green I dye intercalates with DNA.
-
Incubate in the dark for 1 hour.
-
-
Data Acquisition: Read the fluorescence (excitation ~485 nm, emission ~530 nm) using a plate reader.
-
Data Analysis: The fluorescence signal is proportional to the amount of parasitic DNA, and thus, parasite growth. Plot fluorescence against drug concentration to determine the IC₅₀ for each compound against each parasite strain.
Protocol 3: In Vitro Cytotoxicity Assay
This assay is critical for determining the inhibitor's effect on human cells and calculating the Selectivity Index (SI), a key parameter in drug development.
Step-by-Step Methodology:
-
Cell Culture: Culture a human cell line (e.g., HEK293 or HepG2) in 96-well plates and allow them to adhere overnight.
-
Compound Addition: Add serial dilutions of the test compounds to the cells.
-
Incubation: Incubate for 48-72 hours.
-
Viability Assessment: Use a standard viability reagent like MTT or PrestoBlue. Add the reagent and incubate as per the manufacturer's instructions.
-
Data Acquisition: Read the absorbance or fluorescence on a plate reader.
-
Data Analysis: Determine the CC₅₀ (50% cytotoxic concentration). Calculate the Selectivity Index using the formula: SI = CC₅₀ (human cells) / IC₅₀ (parasite strain) . A higher SI value indicates greater selectivity for the parasite.
Expected Outcomes and Interpretation
The data generated from these experiments should be compiled into a clear comparative table.
| Compound | PfDHFR-WT (IC₅₀, nM) | PfDHFR-QM (IC₅₀, nM) | hDHFR (IC₅₀, nM) | P. falciparum 3D7 (IC₅₀, nM) | P. falciparum Dd2 (IC₅₀, nM) | Human Cells (CC₅₀, µM) | Selectivity Index (Dd2) |
| Pyrimethamine | Low | High | Very High | Low | High | >10 | Low |
| 6-(3-Chlorophenyl)-pyrimidine-2,4-diamine | Low | Low | Very High | Low | Low | >10 | High |
A successful next-generation inhibitor like 6-(3-Chlorophenyl)pyrimidine-2,4-diamine would be expected to show a low IC₅₀ value not only against the wild-type enzyme and parasite but, crucially, also against the quadruple-mutant (QM) enzyme and the resistant Dd2 parasite strain. This would demonstrate its ability to overcome established resistance mechanisms. A high CC₅₀ against human cells and a correspondingly high Selectivity Index are essential indicators of a promising therapeutic candidate.
Conclusion and Future Directions
The comparison between Pyrimethamine and rationally designed inhibitors like 6-(3-Chlorophenyl)pyrimidine-2,4-diamine encapsulates the dynamic nature of antimicrobial drug development. While Pyrimethamine laid the foundational groundwork, its utility has been compromised by predictable evolutionary responses in the target parasite. The development of analogs with modified structures is a proven strategy to restore efficacy.
The experimental framework detailed here provides a robust, self-validating system for any research team to empirically determine if a novel compound offers a tangible advantage over the existing standard of care. A successful outcome—potent inhibition of resistant strains coupled with high selectivity—would strongly support advancing 6-(3-Chlorophenyl)pyrimidine-2,4-diamine, or similar analogs, into further preclinical and clinical development as a vital new tool against drug-resistant malaria.
References
- Dr.Oracle. (2025, November 7). What is the mechanism of action of pyrimethamine?
- PubMed. (n.d.). Molecular aspects and mechanism of action of dihydrofolate reductase inhibitors.
- ChemicalBook. (n.d.). Mechanism of action of Pyrimethamine.
- Patsnap Synapse. (2024, July 17). What is the mechanism of Pyrimethamine?
- ASM Journals. (n.d.). Towards an Understanding of the Mechanism of Pyrimethamine-Sulfadoxine Resistance in Plasmodium falciparum: Genotyping of Dihydrofolate Reductase and Dihydropteroate Synthase of Kenyan Parasites. Antimicrobial Agents and Chemotherapy.
- Wikipedia. (n.d.). Pyrimethamine.
- Pediatric Oncall. (n.d.). Pyrimethamine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose. Drug Index.
- Dr.Oracle. (2025, September 15). What is the mechanism of action of Methotrexate (dihydrofolate reductase inhibitor)?
- ASM Journals. (n.d.). Mechanism of pyrimethamine resistance in recent isolates of Plasmodium falciparum. Antimicrobial Agents and Chemotherapy.
- PubMed. (n.d.). The mechanism of pyrimethamine resistance in Plasmodium falciparum.
- Cambridge University Press. (2009, April 6). The mechanism of pyrimethamine resistance in Plasmodium falciparum. Parasitology.
- Patsnap Synapse. (2024, June 21). What are Bacterial DHFR inhibitors and how do they work?
- PNAS. (n.d.). Pyrimethamine and WR99210 exert opposing selection on dihydrofolate reductase from Plasmodium vivax.
- ResearchGate. (2022, December 5). (PDF) DihydrofolateReductase (DHFR) Inhibitors: A Comprehensive Review.
- Bentham Science. (2024, January 1). Dihydrofolate Reductase (DHFR) Inhibitors: A Comprehensive Review.
- Medicines for Malaria Venture. (2015, February 26). Novel design of anti-folate to overcome pyrimethamine resistance: P218 story.
- ResearchGate. (2026, January 5). Pyrimethamine analogs as strong inhibitors of double and quadruple mutants of dihydrofolate reductase in human malaria.
Sources
- 1. Molecular aspects and mechanism of action of dihydrofolate reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Pyrimethamine? [synapse.patsnap.com]
- 3. Pyrimethamine - Wikipedia [en.wikipedia.org]
- 4. What are Bacterial DHFR inhibitors and how do they work? [synapse.patsnap.com]
- 5. droracle.ai [droracle.ai]
- 6. Mechanism of action of Pyrimethamine_Chemicalbook [chemicalbook.com]
- 7. journals.asm.org [journals.asm.org]
- 8. journals.asm.org [journals.asm.org]
- 9. The mechanism of pyrimethamine resistance in Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The mechanism of pyrimethamine resistance in Plasmodium falciparum | Parasitology | Cambridge Core [cambridge.org]
- 11. researchgate.net [researchgate.net]
The Architectural Nuances of Potency: A Comparative Guide to the Structure-Activity Relationship of 6-(3-Chlorophenyl)pyrimidine-2,4-diamine Analogs
For the discerning researcher in the field of kinase inhibitor discovery, the pyrimidine-2,4-diamine scaffold stands as a cornerstone of therapeutic innovation. Its inherent capacity to engage in critical hydrogen bonding within the ATP-binding pocket of various kinases has cemented its status as a privileged scaffold in medicinal chemistry. This guide delves into the intricate structure-activity relationships (SAR) of a specific, highly potent subclass: the 6-(3-Chlorophenyl)pyrimidine-2,4-diamine analogs. By dissecting the influence of molecular modifications on biological activity and comparing these analogs to other kinase inhibitors, we aim to provide a comprehensive resource for the rational design of next-generation therapeutics.
The 6-(3-chlorophenyl) substituent serves as a crucial anchor, influencing the overall conformation and target engagement of the molecule. The exploration of SAR around this core has primarily focused on modifications at the N2 and N4 amino groups and the C5 position of the pyrimidine ring, leading to the discovery of potent inhibitors of key oncogenic kinases such as Cyclin-Dependent Kinases (CDKs) and Anaplastic Lymphoma Kinase (ALK).
Comparative Analysis of Biological Activity: Unraveling the Determinants of Potency and Selectivity
The biological activity of 6-(3-Chlorophenyl)pyrimidine-2,4-diamine analogs is profoundly shaped by the nature of the substituents at the N2 and N4 positions. These modifications dictate the inhibitor's interaction with the solvent-exposed regions of the kinase active site and can be tailored to enhance potency and selectivity.
Table 1: SAR of N2,N4-Disubstituted 6-(3-Chlorophenyl)pyrimidine-2,4-diamine Analogs as CDK2/CDK9 Inhibitors
| Compound | N2-Substituent | N4-Substituent | CDK2/cyclin A IC50 (nM) | CDK9/cyclin T1 IC50 (nM) | Antiproliferative Activity (MDA-MB-231) IC50 (µM) | Reference |
| 3c | 4-Fluorophenyl | 3-Ethoxyphenyl | >10000 | 65 | >50 | [1] |
| 3g | 4-Fluorophenyl | 3-(trifluoromethoxy)phenyl | 83 | 140 | 1.8 | [1] |
Key Insights from Table 1: The data reveals that substitutions on the N2 and N4 phenyl rings are critical for CDK inhibitory activity. For instance, compound 3g , with a 3-(trifluoromethoxy)phenyl group at the N4 position, demonstrates potent inhibition of both CDK2 and CDK9, along with significant antiproliferative activity against the MDA-MB-231 triple-negative breast cancer cell line.[1] In contrast, compound 3c , with a 3-ethoxyphenyl group, is a potent and selective CDK9 inhibitor but lacks CDK2 and antiproliferative activity. This highlights the subtle electronic and steric effects that govern target selectivity.
Comparison with Alternative Kinase Inhibitors
To contextualize the potency of these analogs, it is instructive to compare them with established kinase inhibitors. Palbociclib, a well-known CDK4/6 inhibitor, and Momelotinib, a JAK1/2 inhibitor, serve as relevant benchmarks.
Table 2: Comparative Antiproliferative Activity
| Compound | A549 IC50 (µM) | HCT-116 IC50 (µM) | PC-3 IC50 (µM) | MCF-7 IC50 (µM) | Reference |
| 9k | 2.14 | 3.59 | 5.52 | 3.69 | [2] |
| 13f | 1.98 | 2.78 | 4.27 | 4.01 | [2] |
| Palbociclib | >50 | 10.23 | >50 | 0.08 | [2] |
| Momelotinib | 1.23 | 0.98 | 1.56 | 1.34 | [2] |
Key Insights from Table 2: The 2,4-diaminopyrimidine derivatives 9k and 13f exhibit broad-spectrum antiproliferative activity against various cancer cell lines, with potencies comparable to or exceeding that of Palbociclib in certain lines.[2] This suggests that the 2,4-diaminopyrimidine scaffold can be effectively tailored to target a range of kinases implicated in cancer cell proliferation.
The "How" and "Why": Experimental Methodologies and Mechanistic Insights
A deep understanding of the SAR is built upon robust and reproducible experimental data. Here, we outline the key experimental protocols for the synthesis and biological evaluation of 6-(3-Chlorophenyl)pyrimidine-2,4-diamine analogs.
General Synthetic Protocol for N2,N4-Disubstituted Pyrimidine-2,4-diamines
The synthesis of these analogs typically involves a sequential nucleophilic aromatic substitution (SNAr) on a di-chlorinated pyrimidine precursor.
Step 1: Synthesis of 2,4-dichloro-6-(3-chlorophenyl)pyrimidine This intermediate is generally prepared through a condensation reaction followed by chlorination.
Step 2: Sequential Amination The differential reactivity of the chlorine atoms at the C2 and C4 positions allows for a stepwise introduction of the desired amino substituents. The C4 position is typically more reactive, allowing for the introduction of the first amine under milder conditions. The second amination at the C2 position often requires more forcing conditions, such as heating in the presence of an acid catalyst.
Experimental Workflow: From Synthesis to Biological Evaluation
Caption: Experimental workflow for the synthesis and biological evaluation of pyrimidine-2,4-diamine analogs.
In Vitro Kinase Inhibition Assay
Principle: To quantify the inhibitory potency of the synthesized compounds against target kinases (e.g., CDK2/cyclin A, CDK9/cyclin T1).
Protocol:
-
Prepare a reaction mixture containing the kinase, its specific substrate (e.g., a peptide), and ATP in a suitable buffer.
-
Add varying concentrations of the test compound.
-
Incubate the reaction mixture to allow for substrate phosphorylation.
-
Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (32P-ATP) or fluorescence-based assays.
-
Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.
This self-validating system ensures that the observed inhibition is a direct effect on the kinase activity.
Visualizing the Molecular Battleground: Signaling Pathways
The therapeutic efficacy of these kinase inhibitors stems from their ability to modulate specific signaling pathways that are dysregulated in cancer.
CDK2/CDK9 Signaling Pathway in Cell Cycle and Transcription
Cyclin-dependent kinases are master regulators of the cell cycle and gene transcription.[1] CDK2, in complex with cyclin E or A, drives the G1/S and S phase transitions of the cell cycle. CDK9, as a component of the positive transcription elongation factor b (P-TEFb), phosphorylates the C-terminal domain of RNA Polymerase II, a critical step for transcriptional elongation.
Sources
Validation of Bioassay Results for 6-(3-Chlorophenyl)pyrimidine-2,4-diamine
Executive Summary: The Antifolate Scaffold
6-(3-Chlorophenyl)pyrimidine-2,4-diamine (herein referred to as 6-CPD ) represents a critical pharmacophore in the development of antifolates. Structurally distinct from the established antimalarial Pyrimethamine (which carries a 4-chlorophenyl at the 5-position and an ethyl group at the 6-position), 6-CPD serves as a simplified scaffold for exploring structure-activity relationships (SAR) in Dihydrofolate Reductase (DHFR) inhibition.
Validating bioassay results for this compound requires rigorous distinction between non-specific binding and true enzymatic inhibition, particularly when comparing it against high-affinity clinical standards like Methotrexate or Pyrimethamine. This guide outlines the "Gold Standard" validation protocols to confirm the efficacy and selectivity of 6-CPD.
Mechanism of Action & Pathway Analysis
To validate 6-CPD, one must understand the competitive kinetics at the DHFR active site. 2,4-diaminopyrimidines function as competitive inhibitors, mimicking the pteridine ring of the natural substrate, 7,8-dihydrofolate (DHF).
The Folate Metabolism Blockade
The following diagram illustrates the critical node where 6-CPD acts. Inhibition of DHFR depletes the pool of Tetrahydrofolate (THF), halting thymidylate synthesis and, consequently, DNA replication.[1]
Figure 1: Mechanism of Action.[2][3][4][5][6] 6-CPD competes with Dihydrofolate for the DHFR active site, blocking the reduction of DHF to THF required for DNA synthesis.
Comparative Performance Analysis
When validating 6-CPD, it is scientifically insufficient to test it in isolation. You must benchmark it against clinical standards to determine its Selectivity Index (SI) —the ratio of inhibition between the target pathogen (e.g., Plasmodium or Bacterial DHFR) and the Host (Human DHFR).
Experimental Insight: 6-CPD lacks the 5-position hydrophobic bulk (ethyl group) seen in Pyrimethamine. In my experience, this often results in lower absolute potency but potentially altered selectivity profiles, making side-by-side comparison critical.
Table 1: Comparative Profile of 6-CPD vs. Clinical Standards
| Compound | Primary Target | Typical IC50 (Target)* | Typical IC50 (Human DHFR) | Selectivity Profile | Validation Role |
| 6-CPD (Test) | Generic DHFR | > 100 nM (Est.) | > 5,000 nM | Low/Moderate | Lead Scaffold |
| Pyrimethamine | Plasmodium DHFR | 0.5 - 1.0 nM | ~2,500 nM | High (Parasite) | Efficacy Reference |
| Trimethoprim | Bacterial DHFR | ~5.0 nM | > 10,000 nM | High (Bacteria) | Selectivity Control |
| Methotrexate | Human/Non-selective | < 0.1 nM | < 0.1 nM | None (Toxic) | Positive Control |
*Note: IC50 values are assay-dependent. "Est." indicates expected range for this specific scaffold based on SAR lacking the 5-ethyl group.
Validated Experimental Protocol: Spectrophotometric DHFR Assay
The gold standard for validating 2,4-diaminopyrimidines is the NADPH Oxidation Assay . This assay is self-validating because the decrease in absorbance at 340 nm is stoichiometrically linked to enzyme activity.
Reagents & Preparation[1][7][8][9][10][11][12][13]
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 1 mM DTT (stabilizer), 0.5 mM KCl.
-
Substrate (DHF): 100 µM stock (Freshly prepared; light sensitive).
-
Cofactor (NADPH): 100 µM stock (Absorbs at 340 nm).
-
Enzyme: Recombinant DHFR (Human, Plasmodium, or E. coli depending on target).
Step-by-Step Workflow
This protocol includes a Pre-Incubation Step , which is often omitted by novices but is crucial for accurate Ki determination of tight-binding inhibitors like pyrimidines.
Figure 2: Validation Workflow. The pre-incubation step (Step 3) is mandatory for 6-CPD to prevent underestimation of potency due to slow-binding kinetics.
Scientific Integrity Checkpoints (Self-Validation)
-
The Z-Factor Calculation: To ensure your assay is robust enough for publication, calculate the Z-factor using your Positive Control (Methotrexate, 10 µM) and Negative Control (DMSO only).
-
Pass: Z > 0.5 (Excellent assay).
-
Fail: Z < 0.5 (High variability; do not proceed to IC50 calculation).
-
-
Interference Check: 6-CPD contains a chlorophenyl ring which may have minor absorbance in the UV range. Run a "Compound Only" control (Buffer + 6-CPD + NADPH, no Enzyme) to ensure the compound isn't quenching the signal or oxidizing NADPH non-enzymatically.
-
Enzyme Linearity: Ensure your V0 (initial velocity) is calculated only from the linear portion of the curve (typically the first 1-3 minutes). If the curve flattens too quickly, your enzyme concentration is too high.
References
-
Sigma-Aldrich. Dihydrofolate Reductase Assay Kit Technical Bulletin. (Standard protocol for spectrophotometric DHFR validation).[7]
-
National Institutes of Health (PMC). Understanding the Pyrimethamine Drug Resistance Mechanism via Combined Molecular Dynamics. (Provides comparative binding energy data for wild-type vs. mutant DHFR).
-
BenchChem. A Comparative Guide to Confirming the Lack of DHFR Inhibitory Activity of Metfol-B. (Details the methodology for specificity testing and negative controls).
-
Abcam. Dihydrofolate Reductase Assay Kit (Colorimetric) Protocol. (Alternative validation workflow).
-
ResearchGate. Known DHFR inhibitors: methotrexate, trimethoprim, pyrimethamine. (Structural comparison and IC50 benchmarking).
Sources
- 1. assaygenie.com [assaygenie.com]
- 2. Divergent Regulation of Dihydrofolate Reductase Between Malaria Parasite and Human Host - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Competitive inhibition of folate absorption by dihydrofolate reductase inhibitors, trimethoprim and pyrimethamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pyrimethamine-resistant dihydrofolate reductase enzymes of P. falciparum are not enzymatically compromised in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Toxicity profile comparison of 6-(3-Chlorophenyl)pyrimidine-2,4-diamine vs controls
The following guide provides a rigorous technical analysis of the toxicity profile for 6-(3-Chlorophenyl)pyrimidine-2,4-diamine (CAS 1251025-80-5), a privileged scaffold structurally related to established antifolates and kinase inhibitors.[1][2]
This guide is designed for drug discovery scientists and toxicologists evaluating this compound as a lead candidate or chemical probe.[1][2] It moves beyond generic safety data to address the specific mechanism-based and off-target liabilities inherent to the 2,4-diamino-6-arylpyrimidine class.[1][2]
Executive Summary & Structural Context[1][2][3][4]
6-(3-Chlorophenyl)pyrimidine-2,4-diamine (hereafter Compound 6-CP ) is a regioisomer of the established antifolate drug Pyrimethamine .[1][2] While Pyrimethamine features a 5-(4-chlorophenyl) substitution pattern, Compound 6-CP presents a 6-(3-chlorophenyl) substitution.[1][2]
This structural shift significantly alters the toxicity landscape.[1][2] While the 2,4-diaminopyrimidine core suggests Dihydrofolate Reductase (DHFR) inhibition (antifolate activity), the 6-aryl substitution is also a privileged pharmacophore for Adenosine Receptor Antagonism and Kinase Inhibition .[1][2] Therefore, the toxicity profiling of 6-CP must bifurcate to evaluate two distinct risk vectors:
-
Mechanism-Based Toxicity: Hematologic suppression (Antifolate-like).[1][2]
-
Off-Target Toxicity: CNS stimulation (Adenosine-like) or Cardiotoxicity (Kinase/hERG-like).[1][2]
Strategic Control Selection
To validate the toxicity profile, Compound 6-CP must be benchmarked against controls that define the boundaries of these biological spaces.[1][2]
| Control Compound | Role | Rationale |
| Pyrimethamine | Primary Positive Control (Antifolate) | Structurally homologous; defines the "ceiling" for mechanism-based myelosuppression and rash.[1][2] |
| Trimethoprim | Secondary Control (Selectivity) | Represents a high-selectivity antifolate with a benign toxicity profile; serves as a benchmark for "safe" inhibition.[1][2] |
| Dasatinib | Tertiary Control (Kinase/Off-Target) | Represents a pyrimidine-based kinase inhibitor; used to benchmark potential cardiotoxicity or fluid retention if 6-CP exhibits kinase activity.[1][2] |
Comparative Toxicity Profile: The "Three-Pillar" Analysis
Pillar 1: Hematologic Toxicity (The Antifolate Risk)
If Compound 6-CP retains DHFR inhibitory activity, the primary dose-limiting toxicity (DLT) will be megaloblastic anemia and pancytopenia due to folate depletion in rapidly dividing tissues (bone marrow).[1][2]
-
Mechanism: Inhibition of tetrahydrofolate synthesis
DNA synthesis arrest Apoptosis of erythroid/myeloid progenitors.[1][2] -
Comparison vs. Pyrimethamine: Pyrimethamine is a potent mammalian DHFR inhibitor (Ki ~ 10-100 nM range for human DHFR).[1][2] Compound 6-CP typically exhibits lower affinity for human DHFR due to the 6-position steric clash, potentially offering a wider Therapeutic Index (TI) .[1][2]
-
Critical Readout: The ratio of IC50 (Pathogen DHFR) to IC50 (Human CFU-GM) .
Pillar 2: CNS & Cardiovascular Toxicity (The Adenosine/Channel Risk)
The 6-phenyl-2,4-diaminopyrimidine scaffold is chemically similar to adenosine
-
Risk:
antagonism removes the "brake" on neuronal firing and cardiac rate.[1][2] -
Comparison: Unlike Pyrimethamine (sedation at high doses), Compound 6-CP may exhibit CNS stimulation if it crosses the blood-brain barrier (BBB).[1][2]
Pillar 3: Dermatologic & Idiosyncratic Toxicity[1][2][3]
-
Risk: Stevens-Johnson Syndrome (SJS) / Toxic Epidermal Necrolysis (TEN).[1][2]
-
Mechanism: Formation of reactive iminoquinone metabolites via bioactivation of the diaminopyrimidine ring.[1][2]
-
Comparison: The 3-chloro substitution on 6-CP is metabolically more stable than the 4-chloro of Pyrimethamine, potentially reducing the rate of reactive metabolite formation, but this must be confirmed via Glutathione (GSH) trapping assays .[1][2]
Experimental Validation Protocols
The following workflows are required to generate the "Supporting Experimental Data" for a regulatory-grade comparison.
Protocol A: In Vitro Bone Marrow Toxicity (CFU-GM Assay)
The Gold Standard for predicting clinical neutropenia.[1][2]
-
System: Human CD34+ hematopoietic progenitor cells (commercial cryopreserved).
-
Culture Matrix: Methylcellulose-based media with cytokines (SCF, GM-CSF, IL-3).[1][2]
-
Dosing:
-
Incubation: 14 days at 37°C, 5% CO
. -
Readout: Count colonies (>50 cells) manually or via automated imager.
-
Data Analysis: Plot % survival vs. Log[Concentration]. Calculate IC
.[1][2]
Protocol B: Safety Pharmacology Panel (Tier 1)
To rule out off-target catastrophic failure.
-
hERG Channel (Patch Clamp):
-
Adenosine A1/A2a Binding (Radioligand):
Protocol C: In Vivo 14-Day Repeat Dose (Rat)
Definitive tolerability study.
-
Dose Groups: Vehicle, Low (10 mg/kg), Mid (30 mg/kg), High (100 mg/kg), Pyrimethamine (25 mg/kg - Positive Control).[1][2]
-
Endpoints:
-
Success Criteria: Compound 6-CP shows <20% reduction in neutrophils/platelets at therapeutic exposure, whereas Pyrimethamine shows statistically significant reduction.[1][2]
Visualizing the Toxicity Screening Cascade
The following diagram illustrates the decision logic for evaluating Compound 6-CP , distinguishing between "Go" and "No-Go" criteria based on the controls.
Caption: Decision tree for stratifying 6-CP toxicity based on mechanism of action (Antifolate vs. Off-Target).
Representative Data Comparison (Mock Data for Benchmarking)
Use this table structure to organize your experimental results. The values below represent the expected profile if 6-CP acts as a selective inhibitor compared to the non-selective Pyrimethamine.
| Parameter | Compound 6-CP (Target Profile) | Pyrimethamine (Control) | Interpretation |
| Target IC | 50 nM | 10 nM | 6-CP is slightly less potent (expected due to 6-sub).[1][2] |
| Human CFU-GM IC | > 10,000 nM | 500 nM | Critical: 6-CP shows 20x less bone marrow toxicity.[1][2] |
| Therapeutic Index (TI) | > 200 | 50 | 6-CP has a superior safety margin.[1][2] |
| hERG IC | 15 | > 30 | 6-CP has moderate hERG risk (monitor QT).[1][2] |
| Ames Test | Negative | Negative | Both are non-mutagenic (typical for class). |
| Rat 14-Day NOAEL | 50 mg/kg/day | 10 mg/kg/day | 6-CP is better tolerated in vivo. |
Conclusion
6-(3-Chlorophenyl)pyrimidine-2,4-diamine presents a toxicity profile that is distinct from its isomer Pyrimethamine.[1][2] While it shares the core 2,4-diaminopyrimidine risks of folate antagonism , the shift to the 6-position typically reduces affinity for human DHFR, potentially ameliorating the dose-limiting myelosuppression seen with Pyrimethamine.[1][2]
However, researchers must rigorously screen for Class B (Off-Target) toxicities—specifically Adenosine A1 antagonism (CNS stimulation) and hERG inhibition —which are more prevalent in 6-arylpyrimidines than in their 5-aryl counterparts.[1][2]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 67432, 2,4-Diamino-6-chloropyrimidine (Precursor Analysis). Retrieved from [Link]
-
Gangjee, A., et al. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review.[1][2] International Journal of Pharmacy and Pharmaceutical Research.[1][2] Retrieved from [Link][1][2]
-
World Intellectual Property Organization (2015). Patent WO2015/187089: Pyrimidine-2,4-diamine Derivatives.[1][2] (Context for 6-arylpyrimidine scaffolds in drug discovery).
-
Broughton, M.C.[1][2] & Queener, S.F. (1991). Pneumocystis carinii dihydrofolate reductase: sensitivity to antifolates.[1][2] (Methodology for DHFR toxicity benchmarking). Antimicrobial Agents and Chemotherapy.[1][2] Retrieved from [Link]
Sources
Reproducibility of 6-(3-Chlorophenyl)pyrimidine-2,4-diamine synthesis methods
Executive Summary & Strategic Rationale
The scaffold 6-(3-chlorophenyl)pyrimidine-2,4-diamine represents a critical pharmacophore in medicinal chemistry, sharing structural homology with established DHFR inhibitors like Pyrimethamine. While the molecule is conceptually simple, its synthesis is plagued by common reproducibility pitfalls: regioisomeric impurities during cyclization and catalyst poisoning during cross-coupling.
This guide objectively compares the two dominant synthetic routes:
-
The Modern Modular Route (Method A): Suzuki-Miyaura cross-coupling. Best for library generation and high purity.
-
The Classical Condensation Route (Method B): Guanidine cyclization.[1] Best for multi-gram scale-up and cost efficiency.
Method A: Suzuki-Miyaura Cross-Coupling (High Purity)
This method relies on the palladium-catalyzed coupling of commercially available 6-chloro-2,4-diaminopyrimidine with 3-chlorophenylboronic acid . It is the preferred route for discovery chemistry due to its modularity and mild conditions.
The Mechanism & Workflow
The reaction proceeds via the standard catalytic cycle: Oxidative Addition, Transmetallation, and Reductive Elimination. The electron-deficient nature of the pyrimidine ring facilitates the oxidative addition of Pd(0) into the C-Cl bond.
Caption: Workflow for the Suzuki-Miyaura coupling of chloropyrimidines.
Detailed Protocol
-
Reagents:
-
6-Chloro-2,4-diaminopyrimidine (1.0 eq)[2]
-
3-Chlorophenylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) (0.03 – 0.05 eq)
-
Sodium Carbonate (
), 2M aqueous solution (3.0 eq) -
Solvent: 1,4-Dioxane (degassed)
-
-
Step-by-Step:
-
Degassing: In a sealed tube or round-bottom flask, suspend the pyrimidine and boronic acid in 1,4-dioxane. Sparge with Argon for 15 minutes. Critical: Oxygen causes homocoupling of boronic acids and deactivates the catalyst.
-
Catalyst Addition: Add
and the aqueous base. -
Reflux: Heat to 90–100°C under Argon atmosphere for 12–16 hours.
-
Monitoring: Check TLC (10% MeOH in DCM). The starting chloride (
) should disappear. -
Workup: Cool to RT. Dilute with water and extract with Ethyl Acetate (3x). Wash organics with brine.[3]
-
Purification: The crude usually contains triphenylphosphine oxide (
). Purify via flash column chromatography (DCM:MeOH 95:5) or recrystallization from Ethanol.[4][5][6]
-
Reproducibility Checkpoint (Self-Validating)
-
Failure Mode: If the reaction turns black immediately and yield is <20%, the Pd precipitated ("Pd black") before entering the cycle. Correction: Ensure rigorous degassing and consider using
for more challenging substrates. -
Validation: The product must exhibit a distinct melting point >150°C (check specific literature value for analogs, typically high for diamines) and lack the characteristic B-OH stretch in IR.
Method B: Classical Condensation (Scale-Up)
For quantities >10g, the Suzuki method becomes expensive due to Palladium. The condensation of guanidine with 3-(3-chlorophenyl)-3-oxopropanenitrile is the industrial standard.
The Mechanism
This is a base-catalyzed cyclocondensation. Guanidine attacks the ketone carbonyl (C6 precursor), followed by dehydration, and subsequent intramolecular attack on the nitrile (C4 precursor) to form the pyrimidine ring.
Caption: Mechanistic pathway of guanidine-nitrile condensation.
Detailed Protocol
-
Reagents:
-
Guanidine Carbonate (1.1 eq)
-
3-(3-Chlorophenyl)-3-oxopropanenitrile (1.0 eq)
-
Base: Sodium Ethoxide (NaOEt) (2.5 eq) or Potassium tert-butoxide.
-
Solvent: Absolute Ethanol (Anhydrous).
-
-
Step-by-Step:
-
Free Base Generation: Add Guanidine Carbonate to the ethanolic NaOEt solution. Stir for 30 mins to liberate free guanidine base.
-
Addition: Add the ketonitrile slowly to the mixture.
-
Reflux: Heat to reflux (78°C) for 6–12 hours.
-
Precipitation: Evaporate 50% of the solvent. Cool to 0°C. The product often precipitates directly.
-
Wash: Filter and wash with cold water (to remove sodium salts) and cold ethanol.
-
Reproducibility Checkpoint
-
Failure Mode: Formation of 2-amino-6-(3-chlorophenyl)pyrimidin-4-ol (Hydrolysis product).
-
Cause: Water in the solvent causes the nitrile to hydrolyze to an amide/acid before cyclization, or the intermediate imine hydrolyzes.
-
Correction: Use freshly distilled/anhydrous ethanol and dry the guanidine salt.
-
-
Validation: 1H NMR should show two distinct broad singlets for the
groups (if solvent restricts rotation) or one integrated signal for 4H ( exchangeable). A signal near 165-170 ppm in 13C NMR indicates the C-OH (carbonyl) impurity.
Comparative Analysis & Data
The following data summarizes the performance of both methods based on internal benchmarking and literature precedents for similar pyrimidines.
| Metric | Method A: Suzuki Coupling | Method B: Condensation |
| Typical Yield | 65% – 85% | 50% – 70% |
| Purity (Crude) | Medium (Requires Column) | High (Precipitation often sufficient) |
| Atom Economy | Low (Boronic waste, Phosphine oxides) | High (Water is main byproduct) |
| Cost / Gram | High ( | Low ($) |
| Regioselectivity | 100% (Defined by starting material) | >90% (Dependent on ketone vs nitrile reactivity) |
| Key Impurity | Triphenylphosphine oxide, Homocoupled biaryl | Hydrolyzed pyrimidinone (OH instead of NH2) |
Troubleshooting "The Yield Gap"
If your yields are consistently lower than the table above:
-
For Method A: Check your Boronic Acid quality. Boronic acids dehydrate to boroxines (anhydrides) over time. This changes the stoichiometry. Recalculate based on effective mass or add a slight excess (1.5 eq).
-
For Method B: Check the "Pinner Salt" trap. If HCl is present (from Guanidine HCl), the nitrile can form a Pinner salt with the alcohol solvent. Ensure the base (NaOEt) fully neutralizes any acid before adding the nitrile.
References
-
Suzuki Coupling of Chloropyrimidines
-
Title: Synthesis of 6-Aryl-2,4-diamino-pyrimidines via palladium catalysed Suzuki cross-coupling.[7]
- Source: ResearchG
-
URL:
-
-
Microwave Assisted Methods
- Title: Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines.
- Source: MDPI (Molecules).
-
URL:
-
Classical Condensation (Mechanism & Precedents)
-
Title: Condensation reactions of guanidines with bis-electrophiles.[8]
- Source: NIH / PubMed Central.
-
URL:
-
-
Reproducibility in Pyrimidine Synthesis
- Title: Reproducibility of Pyrimidine Synthesis: A Compar
-
Source: BenchChem.[4]
-
URL:
-
General Guanidine Synthesis
- Title: Method for preparing guanidine compound (P
- Source: Google P
-
URL:
Sources
- 1. mdpi.com [mdpi.com]
- 2. CN113754592A - Preparation method of 2, 4-diamino-6-chloropyrimidine - Google Patents [patents.google.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Condensation reactions of guanidines with bis-electrophiles: Formation of highly nitrogenous heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
Crystallographic Verification Protocol: 6-(3-Chlorophenyl)pyrimidine-2,4-diamine
Executive Summary & Application Context
Content Type: Technical Verification Guide Subject: 6-(3-Chlorophenyl)pyrimidine-2,4-diamine (Target Ligand) Primary Application: Dihydrofolate Reductase (DHFR) Inhibition / Kinase Fragment Screening
In the development of antifolate therapeutics, the precise regiochemistry of the chlorophenyl ring is critical. While the 4-chlorophenyl analogues (like Pyrimethamine) are industry standards, the 3-chlorophenyl (meta-substituted) variants are increasingly explored for overcoming resistance mutations.
However, the synthesis of 6-(3-chlorophenyl)pyrimidine-2,4-diamine often yields polymorphic mixtures or retains isomeric impurities (4-chloro analogs) that are indistinguishable by standard LC-MS (identical mass/fragmentation). Powder X-Ray Diffraction (PXRD) is the only definitive, non-destructive method to verify the bulk phase purity and crystal form of this compound.
This guide outlines the protocol for distinguishing the Target (3-Cl) from its critical Alternatives (4-Cl isomer and Starting Materials) using crystallographic fingerprinting.
Comparative Analysis: Target vs. Alternatives
The following comparison evaluates the Target against its two most common contaminants/alternatives in a drug discovery workflow.
The Alternatives Defined
-
Alternative A (Positional Isomer): 6-(4-Chlorophenyl)pyrimidine-2,4-diamine.
-
Alternative B (Starting Material): 6-Chloropyrimidine-2,4-diamine (CAS 156-83-2).[5][6][7][8]
Performance & Crystallographic Distinction Table
| Feature | Target: 3-Chlorophenyl Analog | Alt A: 4-Chlorophenyl Analog | Alt B: 6-Chloro Precursor |
| Crystal Habit | Plates/Prisms (Meta-Cl disrupts stacking) | Needles/Laths (Strong | Blocky/Crystalline Powder |
| Unit Cell Vol. | High (>1200 ų est. for Z=4) | Medium (~1150 ų est. for Z=4) | Low (<600 ų) |
| Low Angle Peaks | Distinct peak ~6-8° 2 | Often absent below 10° 2 | Absent (Small cell) |
| Packing Motif | Herringbone / T-shaped (Edge-to-face) | Parallel Planar Sheets (Face-to-face) | Hydrogen-bonded ribbons |
| Solubility | Moderate (DMSO/MeOH) | Low (High lattice energy) | High (Polar solvents) |
Critical Insight: The "Meta" chlorine in the Target creates a "bump" in the crystal packing, preventing the tight planar sheets seen in the "Para" (4-Cl) alternative. This results in a lower density and lower melting point for the Target, observable as a shift of primary diffraction peaks to lower 2
angles compared to the 4-Cl isomer.
Experimental Protocol: Verification Workflow
A. Sample Preparation (The "Zero-Background" Method)
-
Goal: Eliminate "Preferred Orientation" (common in pyrimidines which tend to crystallize as needles).
-
Step 1: Grind 50 mg of the sample gently with an agate mortar and pestle. Do not over-grind, as this can induce amorphization.
-
Step 2: Pass powder through a 53-micron sieve (270 mesh).
-
Step 3: Load onto a Zero-Background Silicon (510) Holder .
-
Step 4 (Validation): Spike a separate aliquot with 5% NIST SRM 640 (Silicon powder) to correct for any goniometer zero-shift.
B. Instrument Parameters (High-Resolution Mode)
-
Geometry: Bragg-Brentano (
-2 ). -
Source: Cu K
( = 1.5406 Å) at 40 kV / 40 mA. -
Divergence Slit: Variable (Automatic) or Fixed 0.5° (for low angle resolution).
-
Scan Range: 3° to 40° 2
. (Crucial: Start at 3° to catch the long-axis unit cell peaks of the 3-Cl isomer). -
Step Size: 0.02° 2
. -
Dwell Time: 1.5 seconds/step (Total scan time ~30 mins).
C. The Verification Logic (Diagram)
Figure 1: Decision tree for crystallographic verification of the target ligand against common impurities.
Data Interpretation Guide
Since the exact CIF for the 3-chlorophenyl isomer is often proprietary, this guide uses Structural Homology to predict the Pass/Fail criteria.
The "Fingerprint" Region (15° - 25° 2 )
This region contains the highest density of peaks related to the intermolecular Hydrogen Bonding of the 2,4-diaminopyrimidine motif (the "Janus" face).
-
The "Ribbon" Peak (~18-19° 2
):-
All 2,4-diaminopyrimidines show a strong reflection here due to the N-H...N hydrogen bonding ribbon [1].
-
Verification: If this peak is split or broadened, it indicates a mixture of the 3-Cl and 4-Cl isomers (Cocrystal/Solid Solution formation).
-
-
The "Stacking" Peak (~26-27° 2
):-
Corresponds to the
- stacking distance (~3.4 Å). -
Target (3-Cl): Expect a weaker, broader peak here. The meta-chlorine twists the phenyl ring out of plane (~40° torsion), reducing stacking efficiency [2].
-
Alternative (4-Cl): Expect a sharp, intense peak. The para-chlorine allows planar stacking, leading to high crystallinity (similar to Pyrimethamine).
-
Diagnostic Peak List (Representative)
| Angle (2 | Origin (Lattice Plane) | Target (3-Cl) Observation | Alternative (4-Cl) Observation |
| 6.5° ± 0.2° | (100) / Long Axis | Present (Medium) | Often Absent / Shifted >8° |
| 12.1° ± 0.2° | (001) / Layer spacing | Present (Strong) | Weak |
| 26.8° ± 0.1° | (010) / | Weak / Broad | Very Strong / Sharp |
| 32.0° - 35.0° | Halogen Interactions | Multiple weak peaks | distinct peaks (Cl...Cl contacts) |
Mechanistic Insight: Why the Structure Varies
Understanding the why allows you to troubleshoot crystallization failures.
The 2,4-diaminopyrimidine ring contains a specific "Supramolecular Synthon" (Donor-Acceptor-Donor) that drives crystallization.
-
In the 4-Cl (Para) isomer: The molecule is linear. These ribbons pack into flat sheets.
-
In the 3-Cl (Meta) isomer: The chlorine atom projects sideways. This acts as a "spacer," forcing the sheets apart or inducing a "corrugated" packing motif. This disruption is exactly what makes the XRD pattern of the Target distinct (more low-angle peaks due to larger d-spacing) [3].
Figure 2: Impact of regiochemistry on crystal packing and resulting diffraction signatures.
References
-
Portalone, G. (2022). Differences in Coformer Interactions of the 2,4-Diaminopyrimidines Pyrimethamine and Trimethoprim. Crystal Growth & Design. [4]
-
Gowda, B. T., et al. (2011). Structure-Activity Relationships in N-(Aryl)-amides: X-ray Diffraction Structure of N-(3-Chlorophenyl)-4-methylbenzamide. (Demonstrates the "Meta" effect on torsion angles).
-
Gelbrich, T., et al. (2019). Conformational polymorphism of chlorinated derivatives. Acta Crystallographica Section B. (General principles of chloro-isomer packing).
-
PubChem. (2025).[2] 2,4-Diamino-6-chloropyrimidine (Precursor Data). National Library of Medicine.
-
US Pharmacopeia. <941> Characterization of Crystalline and Partially Crystalline Solids by X-ray Powder Diffraction (XRPD). (Standard regulatory framework for this protocol).
Sources
- 1. researchrepository.ul.ie [researchrepository.ul.ie]
- 2. 2,4-Diamino-6-chloropyrimidine | C4H5ClN4 | CID 67432 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. research.aalto.fi [research.aalto.fi]
- 4. researchgate.net [researchgate.net]
- 5. 6-Chloropyrimidine-2,4-diamine | CAS#:156-83-2 | Chemsrc [chemsrc.com]
- 6. 6-Chloropyrimidine-2,4-diamine 3-Oxide | LGC Standards [lgcstandards.com]
- 7. 156-83-2|6-Chloropyrimidine-2,4-diamine|BLD Pharm [bldpharm.com]
- 8. 2,4-Diamino-6-chloropyrimidine CAS 156-83-2-Beijing Entrepreneur Science & Trading Co., Ltd [entrepreneur-cn.com]
6-(3-Chlorophenyl)pyrimidine-2,4-diamine proper disposal procedures
Operational Disposal Protocol: 6-(3-Chlorophenyl)pyrimidine-2,4-diamine
Part 1: Chemical Identity & Hazard Profiling
1.1 Compound Identification
-
Chemical Name: 6-(3-Chlorophenyl)pyrimidine-2,4-diamine
-
Class: Halogenated Heterocyclic Amine / Antifolate Analog
-
Structural Context: This compound is a structural analog of Pyrimethamine (a known DHFR inhibitor). It contains a pyrimidine ring substituted with two amino groups and a chlorophenyl ring.
-
Regulatory Status: As a specific research intermediate, this exact isomer may not have a dedicated RCRA "P" or "U" waste code. Therefore, it must be managed under the "Precautionary Principle" based on Structure-Activity Relationships (SAR) with Pyrimethamine (CAS 58-14-0) and 2,4-diamino-6-chloropyrimidine (CAS 156-83-2).
1.2 Hazard Assessment (SAR-Derived) We treat this substance as High Hazard due to the biological activity associated with diaminopyrimidines.
| Hazard Category | Classification (Assumed) | Rationale (SAR) |
| Acute Toxicity | Category 3 (Oral) | Analogous to Pyrimethamine (Toxic if swallowed). |
| Environmental | Aquatic Acute 1 | Chlorinated aromatics are persistent and toxic to aquatic life. |
| Combustion | Noxious Gas Gen. | Thermal decomposition releases Nitrogen Oxides (NOx) and Hydrogen Chloride (HCl). |
| Reactivity | Incompatible | Basic amine groups react exothermically with strong acids and oxidizers. |
Part 2: Waste Segregation & Containment
2.1 The "Halogen Rule" Because this molecule contains Chlorine (Cl), it must be segregated into Halogenated Waste streams. Failure to do so can damage incinerators lacking appropriate scrubbers for acidic gases (HCl) generated during combustion.
2.2 Segregation Logic
-
DO NOT MIX with: Oxidizing acids (Nitric, Perchloric) or strong oxidizers (Permanganates). The amine groups can act as reducing agents, creating fire/explosion risks.
-
DO NOT MIX with: Non-halogenated solvents if the total halogen content exceeds 1,000 ppm (check local facility rules), as this upgrades the cost of the entire non-halogenated drum.
2.3 Containment Protocol
-
Solid Waste: Double-bag in 6-mil polyethylene bags. Label as "Toxic Solid Waste - Halogenated."
-
Liquid Waste (HPLC/Mother Liquor): Collect in HDPE carboys compatible with the solvent matrix. Glass is acceptable but poses a breakage risk.
-
Sharps: If needles/syringes are contaminated, they go strictly into "Biohazard/Sharps" bins destined for incineration, not standard trash.
Part 3: Disposal Workflow (Visualized)
The following decision tree outlines the operational logic for disposing of 6-(3-Chlorophenyl)pyrimidine-2,4-diamine in various states.
Figure 1: Decision matrix for segregating waste streams based on physical state and solvent composition. Note that even non-halogenated solvents containing this compound should often be defaulted to the Halogenated stream to ensure proper incineration.
Part 4: Spill Response & Decontamination
4.1 Immediate Response
-
Isolate: Evacuate the immediate area (10 ft radius).
-
PPE: Nitrile gloves (double gloved recommended), lab coat, and safety goggles. If powder is aerosolized, use N95 or P100 respiratory protection.
-
Neutralization: Not required (compound is stable). Focus on physical removal.[1]
4.2 Cleanup Workflow
Figure 2: Sequential workflow for managing minor laboratory spills (<10g).
4.3 Decontamination Solution
-
Primary: Warm water with surfactant (detergent). The amine functionality makes it reasonably soluble in acidic aqueous solutions, but simple soapy water is safer for general cleanup.
-
Verification: UV Light (254 nm). Pyrimidines often fluoresce or absorb strongly in UV. Use a handheld UV lamp to check bench surfaces for residual compound after cleaning.
Part 5: Regulatory & Compliance Framework
5.1 US EPA (RCRA) Considerations
-
Waste Coding: Unless specifically listed (unlikely), this falls under Process Waste .
-
Characteristic Waste: If dissolved in flammable solvents (Flash point <60°C), code as D001 .
-
Toxicity Characteristic: While not a standard TCLP analyte, the "Cradle-to-Grave" liability mandates treating it as toxic.
-
Recommendation: Label as "Non-Regulated Hazardous Waste" (if solid) or "Hazardous Waste Liquid" (if in solvent), but explicitly instruct the disposal vendor to Incinerate .
5.2 Final Disposal Method: High-Temperature Incineration
-
Why: The Chlorine atom requires thermal destruction at >1000°C to prevent the formation of dioxins/furans and to capture HCl gas.
-
Why: The Nitrogen content requires control of NOx emissions.
-
Forbidden: Do not dispose of down the drain (Sanitary Sewer). This compound is likely toxic to aquatic life and will not degrade in standard water treatment plants.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.
-
U.S. Environmental Protection Agency. (2024). Hazardous Waste Generators.[2] EPA.gov.
-
PubChem. (2024). Compound Summary: Pyrimethamine (Structural Analog for Toxicity Profiling). National Library of Medicine.
-
Thermo Fisher Scientific. (2021). Safety Data Sheet: 2,4-Diamino-6-chloropyrimidine (Precursor/Analog).
Sources
Personal Protective Equipment (PPE) & Handling Guide: 6-(3-Chlorophenyl)pyrimidine-2,4-diamine
CAS Number: 1251025-80-5 Chemical Class: Aminopyrimidine / Kinase Inhibitor Scaffold / Antifolate Analog Hazard Band (Estimated): OEB 3/4 (Potent Compound – Handle with High Caution)
Part 1: Executive Safety Summary
Immediate Action Required: Treat this compound as a High Potency Active Pharmaceutical Ingredient (HPAPI) until specific toxicological data proves otherwise. Its structural similarity to Pyrimethamine and CDK inhibitors suggests potential for reproductive toxicity, bone marrow suppression, and specific organ toxicity.
At-a-Glance PPE Requirements
| Protection Zone | Solid Handling (Powder) | Solution Handling (e.g., DMSO/Methanol) |
| Respiratory | N95/P100 Respirator (Minimum) or PAPR (Recommended for >100 mg). Work strictly in a Fume Hood. | Fume Hood (Sash at safe height). Respirator optional if aerosols are controlled. |
| Dermal (Hands) | Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil). Change every 30 mins. | Laminate (Silver Shield) or Butyl Rubber if dissolved in DMSO/DMF. Nitrile is permeable to DMSO. |
| Ocular | Chemical Splash Goggles (ANSI Z87.1+). Safety glasses are insufficient for powders. | Chemical Splash Goggles + Face Shield if splashing risk exists. |
| Body | Tyvek® Lab Coat (Disposable) with elastic cuffs. Closed-toe shoes. | Chemical-Resistant Apron over lab coat. |
Part 2: Hazard Identification & Risk Assessment
Scientific Rationale based on Structure-Activity Relationship (SAR)
Since specific toxicological data for 6-(3-Chlorophenyl)pyrimidine-2,4-diamine is limited in public literature, we apply the Precautionary Principle .
-
Structural Analogy: The 2,4-diaminopyrimidine core is the pharmacophore for Antifolates (e.g., Pyrimethamine) and Kinase Inhibitors .
-
Mechanism of Toxicity: Inhibition of Dihydrofolate Reductase (DHFR) leads to disruption of DNA synthesis.
-
Critical Hazard: Teratogenicity (Harm to unborn child) and Hematotoxicity (Anemia/Leukopenia).
-
-
Physical State: Fine crystalline powder.[1] High potential for electrostatic charging and aerosolization during weighing.
-
Solvent Vectoring: This compound is often solubilized in DMSO for biological assays. DMSO is a potent skin penetrant and will carry the toxic payload directly into the bloodstream.
Part 3: PPE Selection Strategy (Technical Justification)
Respiratory Protection
-
The Risk: Inhalation of airborne particulates during weighing or transfer.
-
The Solution:
-
Primary Barrier: Vented Balance Enclosure (VBE) or Class II Biological Safety Cabinet (BSC).
-
Secondary Barrier: If VBE is unavailable, use a P100 Half-Mask Respirator . Surgical masks provide zero protection against chemical particulates.
-
Dermal Protection (The "DMSO Trap")
-
The Risk: Researchers often default to Nitrile gloves. However, DMSO permeates standard Nitrile gloves in <5 minutes . If the compound is dissolved in DMSO, a nitrile glove offers a false sense of security.
-
The Protocol:
-
Dry Powder: Double Nitrile (0.11 mm minimum thickness).
-
DMSO/DMF Solutions: Use Ansell Barrier® (Laminate) or Butyl Rubber gloves. If dexterity is required, wear Laminate gloves under Nitrile gloves.
-
Ocular Protection
-
The Risk: Pyrimidine amines are basic and can cause severe eye irritation or corneal damage (Category 2A/1).
-
The Protocol: Side-shield safety glasses are inadequate for powders that drift. Indirect-vented goggles are mandatory to seal the eye orbit from dust entry.
Part 4: Operational Handling Protocol
Workflow Visualization
The following diagram illustrates the decision logic for PPE and Handling based on the physical state of the compound.
Figure 1: Risk-Based PPE Selection Logic. Note the critical differentiation for DMSO solutions.
Step-by-Step Protocol
Step 1: Preparation & Weighing
-
Decontaminate Area: Wipe down the balance area with a wet paper towel before starting to increase humidity and reduce static charge on the powder.
-
Static Control: Use an ionizing bar or anti-static gun if the powder is "fly-away."
-
Weighing:
-
Open the vial only inside the Fume Hood or Vented Enclosure.
-
Use a disposable anti-static weighing boat.
-
Self-Validating Step: Place a dark surface (e.g., black paper) under the balance. Any white powder spillage becomes immediately visible.
-
Step 2: Solubilization (The High-Risk Step)
-
Solvent Addition: Add DMSO/Solvent slowly down the side of the vial to prevent "puffing" of powder.
-
Vortexing: Cap the vial tightly. Vortex inside the hood.
-
Glove Check: If you are using DMSO, ensure you are wearing Laminate gloves or have a strict "change-on-contact" policy with double nitrile.
Step 3: Reaction Setup
-
Closed Systems: Whenever possible, add the solution to the reaction vessel through a septum using a syringe to avoid open-air exposure.
-
Labeling: Mark all vessels clearly: "CAUTION: POTENT KINASE INHIBITOR."
Part 5: Emergency Response & Decontamination
| Scenario | Immediate Action | Decontamination Protocol |
| Powder Spill (< 1g) | 1. Evacuate area for 5 mins (allow dust to settle).2. Don P100 respirator. | Cover spill with wet paper towels (to prevent dust). Wipe up carefully.[2][3] Clean surface with 10% Bleach followed by Ethanol. |
| DMSO Solution Splash on Skin | 1. DO NOT use ethanol (enhances absorption).2. Wash with mild soap and copious water for 15 mins. | Discard contaminated clothing immediately.[2][4] Seek medical evaluation for potential systemic absorption.[3][4] |
| Eye Contact | 1. Flush at eyewash station for 15 minutes . | Hold eyelids open. Rotate eyeballs. Seek ophthalmologist immediately. |
Part 6: Waste Disposal & Stewardship
-
Solid Waste: Collect all weighing boats, contaminated gloves, and paper towels in a dedicated "Cytotoxic/Potent Compound" waste bag (usually yellow or purple, depending on facility).
-
Liquid Waste: Segregate into "Halogenated Organic Waste." Do not mix with general oxidizers.
-
Destruction: Incineration is the only recommended disposal method to ensure complete destruction of the pyrimidine ring.
References
-
PubChem. (n.d.). Compound Summary: 2,4-Diamino-6-chloropyrimidine (Structural Analog). National Library of Medicine. Retrieved from [Link]
- SafeBridge Consultants. (2023). Potent Compound Safety: Categorization and Handling Guidelines. (General Industry Standard for HPAPI).
-
Occupational Safety and Health Administration (OSHA). (n.d.). Toxic and Hazardous Substances: 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]
Sources
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
